Fak-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28N6O4 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-piperidin-4-ylbenzamide |
InChI |
InChI=1S/C28H28N6O4/c1-37-23-15-17(26(36)31-18-9-12-29-13-10-18)5-7-20(23)32-28-33-25-19(11-14-30-25)27(34-28)38-22-4-2-3-16-6-8-21(35)24(16)22/h2-5,7,11,14-15,18,29H,6,8-10,12-13H2,1H3,(H,31,36)(H2,30,32,33,34) |
InChI Key |
MQPJMMSBMYBLJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CCNCC2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC6=C5C(=O)CC6 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Fak-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fak-IN-3 has emerged as a potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase critically involved in cell adhesion, migration, proliferation, and survival. Overexpression and hyperactivity of FAK are frequently associated with tumor progression and metastasis, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on FAK signaling pathways and its subsequent impact on cancer cell behavior. This document summarizes key quantitative data, outlines detailed experimental protocols for the cited studies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Potent Inhibition of FAK Kinase Activity
This compound exerts its biological effects through direct inhibition of the kinase activity of Focal Adhesion Kinase. The primary molecular target of this compound is the ATP-binding pocket of the FAK kinase domain. By competitively binding to this site, this compound prevents the phosphorylation of FAK at key tyrosine residues, most notably the autophosphorylation site Tyr397. This initial phosphorylation event is a critical step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases.
The inhibitory potency of this compound against FAK has been quantified through in vitro kinase assays.
| Compound | Target | IC50 (nM) |
| This compound (Compound 36) | FAK | 1.5 |
Table 1: In vitro inhibitory activity of this compound against Focal Adhesion Kinase.
Experimental Protocol: In Vitro FAK Kinase Assay
The half-maximal inhibitory concentration (IC50) of this compound against FAK was determined using a luminescence-based kinase assay.
-
Reagents and Materials: Recombinant human FAK enzyme, a suitable FAK substrate (e.g., poly(E,Y)4:1), ATP, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), and a luminescence-based ATP detection reagent.
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The FAK enzyme and substrate are mixed in the kinase buffer.
-
The reaction is initiated by adding ATP to the mixture in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Following incubation, the ATP detection reagent is added, which quenches the kinase reaction and measures the amount of remaining ATP.
-
The luminescence signal, which is inversely proportional to kinase activity, is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Effects: Inhibition of Ovarian Cancer Cell Migration and Invasion
The inhibition of FAK by this compound translates into significant anti-cancer effects at the cellular level. Studies using the human ovarian cancer cell line PA-1 have demonstrated that this compound effectively hinders key processes involved in metastasis: cell migration and invasion.
Inhibition of Cell Migration
A wound-healing assay was employed to assess the effect of this compound on the migratory capacity of PA-1 cells. Treatment with this compound resulted in a dose-dependent inhibition of wound closure, indicating a reduction in the ability of the cancer cells to migrate into the cell-free area.
Experimental Protocol: Wound Healing (Migration) Assay
-
Cell Culture: PA-1 cells are cultured to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing various concentrations of this compound or a vehicle control is added.
-
Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.
Inhibition of Cell Invasion
The invasive potential of PA-1 cells was evaluated using a Transwell invasion assay. This compound treatment significantly reduced the number of cells that invaded through a Matrigel-coated membrane, demonstrating its ability to block the degradation of the extracellular matrix, a crucial step in cancer cell invasion.
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cell Seeding: PA-1 cells are seeded into the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation: The plate is incubated for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Molecular Mechanism: Downregulation of Key Signaling Pathways
The anti-migratory and anti-invasive effects of this compound are a direct consequence of its ability to disrupt FAK-mediated signaling cascades. Western blot analysis of PA-1 cells treated with this compound revealed a significant reduction in the phosphorylation of FAK at Tyr397, confirming target engagement within the cellular context.
Furthermore, this compound treatment led to a dose-dependent decrease in the expression levels of matrix metalloproteinases MMP-2 and MMP-9. These enzymes are key effectors downstream of FAK that are responsible for degrading the extracellular matrix, thereby facilitating cell invasion and metastasis.
Caption: Inhibition of the FAK signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: PA-1 cells are treated with various concentrations of this compound for a specified duration. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p-FAK (Tyr397), total FAK, MMP-2, MMP-9, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
In Vivo Efficacy: Inhibition of Tumor Growth and Metastasis
The anti-cancer activity of this compound has been validated in a preclinical in vivo model. In a xenograft model using PA-1 ovarian cancer cells, administration of this compound resulted in a significant inhibition of tumor growth and a reduction in metastatic dissemination.
Experimental Protocol: In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of PA-1 cells is injected subcutaneously or orthotopically into the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (at a specified dose and administration route, e.g., oral gavage), while the control group receives a vehicle.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Metastasis Assessment: At the end of the study, the animals are euthanized, and primary tumors and potential metastatic sites (e.g., lungs, liver) are excised for histological analysis to assess the extent of metastasis.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. The number and size of metastatic lesions are also quantified and compared.
Conclusion
This compound is a potent and specific inhibitor of FAK that demonstrates significant anti-cancer activity both in vitro and in vivo. Its mechanism of action is centered on the direct inhibition of FAK kinase activity, leading to the disruption of downstream signaling pathways that are crucial for cancer cell migration, invasion, and metastasis. The data presented in this guide underscore the therapeutic potential of targeting FAK with small molecule inhibitors like this compound for the treatment of ovarian cancer and potentially other malignancies characterized by FAK overexpression. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
Caption: Overall experimental workflow for characterizing this compound.
In-Depth Technical Guide: The Core Target of Fak-IN-3
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel inhibitors is paramount. This guide provides a detailed examination of Fak-IN-3, a potent small molecule inhibitor, with a focus on its primary molecular target and the associated signaling pathways. All quantitative data is presented in a structured format for clarity, and detailed experimental methodologies are provided for key assays.
Primary Target: Focal Adhesion Kinase (FAK)
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase that plays a crucial role in cellular signaling.[1] FAK is a key mediator of signals from integrins and growth factor receptors, influencing essential cellular processes such as adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently observed in various human cancers, making it a compelling therapeutic target.
This compound, also identified as compound 36 in its primary study, was developed through a scaffold hopping strategy and has demonstrated significant inhibitory activity against FAK.[1] Its mechanism of action involves the modulation of FAK signaling, leading to downstream effects that can impede tumor progression and metastasis.
Quantitative Data
The inhibitory potency of this compound and its cellular effects have been quantified through various assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/System | Reference |
| FAK IC50 | 1.89 nM | In vitro kinase assay | [1] |
| PA-1 Cell Growth IC50 | 0.15 µM | Ovarian Cancer Cell Line | [1] |
| SKOV3 Cell Growth IC50 | 0.21 µM | Ovarian Cancer Cell Line | [1] |
FAK Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of FAK, thereby disrupting the downstream signaling cascade. Upon activation by upstream signals such as integrin clustering, FAK undergoes autophosphorylation at the tyrosine residue 397 (Tyr397). This phosphorylation event creates a binding site for SH2 domain-containing proteins, most notably the Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, resulting in its full activation. Activated FAK then phosphorylates a multitude of downstream substrates, including paxillin and p130Cas, and activates key signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and migration. By inhibiting the initial kinase activity of FAK, this compound effectively blocks these downstream events.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize FAK inhibitors like this compound. The specific conditions for this compound can be found in the primary literature[1].
In Vitro FAK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a multi-well plate, add the FAK enzyme, FAK substrate, and the diluted this compound or vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP to a final concentration typically near the Km for FAK.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of FAK inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of FAK and its downstream targets in a cellular context.
Materials:
-
Cell lines (e.g., PA-1, SKOV3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Migration and Invasion Assays
These assays evaluate the functional impact of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Transwell® inserts (with or without Matrigel® coating for invasion and migration assays, respectively)
-
Cell culture medium with and without serum (or other chemoattractants)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Microscope
Procedure:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
For invasion assays, coat the top of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells in several random fields of view under a microscope.
-
Calculate the percentage of inhibition of migration/invasion relative to the vehicle-treated control.
Experimental Workflow
The logical flow of experiments to characterize a FAK inhibitor like this compound typically starts with assessing its direct enzymatic inhibition, followed by cellular assays to confirm its on-target effects and functional consequences.
References
Fak-IN-3 and its Role in Modulating Signal Transduction: A Technical Guide
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), a 125 kDa non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] It plays a pivotal role in cellular processes such as cell adhesion, migration, proliferation, survival, and angiogenesis.[3][4][5] FAK is composed of a central kinase domain flanked by an N-terminal FERM (Four-point-one, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[3] Its activation is a multi-step process initiated by autophosphorylation at the Y397 residue, which creates a high-affinity binding site for Src family kinases.[2] The subsequent formation of a FAK/Src complex leads to the phosphorylation of other tyrosine residues on FAK and downstream substrates, amplifying signaling cascades.[1]
Fak-IN-3: A Putative FAK Inhibitor
This compound is conceptualized as a potent and selective inhibitor of FAK's kinase activity. By targeting the ATP-binding pocket of the FAK kinase domain, this compound would prevent the autophosphorylation of Y397 and subsequent downstream signaling events. Its mechanism of action is presumed to be competitive with ATP, a common characteristic of many kinase inhibitors.
Impact of this compound on FAK Signaling Pathways
The inhibition of FAK by a molecule like this compound would have profound effects on multiple downstream signaling pathways that are crucial for both normal cellular function and pathological processes, particularly in cancer.
Inhibition of Cell Migration and Invasion
FAK is a central regulator of cell motility.[6][7][8] Its inhibition by this compound would disrupt the dynamic regulation of focal adhesions, which are essential for cell migration.[1] Key downstream effectors in this process include the Rho family of small GTPases (RhoA, Rac, and Cdc42) and the p130Cas/Crk/Dock180 complex.[8]
-
Diagram of FAK-Mediated Cell Migration Pathway and the Impact of this compound
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK Structure and Regulation by Membrane Interactions and Force in Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Fak-IN-3 and the Focal Adhesion Kinase Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell adhesion, migration, proliferation, and survival. It further details the characteristics of Fak-IN-3, a potent small molecule inhibitor of FAK, summarizing its biochemical and cellular activity. This document includes detailed experimental protocols for studying FAK and its inhibitors, alongside graphical representations of key pathways and workflows to support research and development efforts in oncology and other relevant fields.
The Focal Adhesion Kinase (FAK) Signaling Pathway
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a central node in the signaling cascades initiated by the interaction of cells with the extracellular matrix (ECM).[1][2] Encoded by the PTK2 gene, FAK is a 125 kDa protein composed of a central kinase domain flanked by an N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain and a C-terminal Focal Adhesion Targeting (FAT) domain.[1][3][4] This structure allows FAK to function not only as an enzyme but also as a critical scaffolding protein, integrating signals from integrins and growth factor receptors to regulate fundamental cellular processes.[5][6]
Mechanism of FAK Activation and Signal Transduction
FAK activation is a multi-step process tightly regulated by cell adhesion.[7]
-
Integrin Clustering and FAK Recruitment: Upon cell binding to ECM components like fibronectin, integrin receptors cluster. This clustering recruits FAK to focal adhesions, specialized structures that link the ECM to the cell's actin cytoskeleton.[3][8]
-
Autophosphorylation: Recruited FAK molecules undergo a conformational change that relieves autoinhibition, leading to the autophosphorylation of a key tyrosine residue, Tyr397 (Y397).[9][10]
-
Src Kinase Recruitment and Activation: Phosphorylated Y397 serves as a high-affinity binding site for the SH2 domain of Src family kinases.[8] This interaction activates Src, which in turn phosphorylates other tyrosine residues on FAK, including those in the kinase domain's activation loop (Y576/Y577), leading to maximal FAK catalytic activity.[6]
-
Downstream Signaling: The fully activated FAK/Src complex phosphorylates a host of downstream targets, including p130Cas, paxillin, and Grb2.[1] This initiates multiple signaling cascades that drive cell behavior:
-
Migration and Invasion: Through the p130Cas-Crk-DOCK180 complex, FAK signaling activates Rac, a small GTPase that promotes lamellipodia formation and cell migration.[1][5] FAK also influences the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate invasion.
-
Proliferation and Survival: FAK activates the PI3K/Akt and Ras/MAPK (ERK) pathways, which are potent promoters of cell cycle progression and inhibitors of apoptosis (anoikis).
-
Angiogenesis: FAK plays a role in endothelial cell migration and tube formation in response to factors like VEGF, contributing to the formation of new blood vessels.[1]
-
Given its central role in promoting cell motility, survival, and proliferation, FAK is frequently overexpressed and hyperactivated in various human cancers, correlating with increased malignancy, metastasis, and poor prognosis.[3] This makes FAK a compelling therapeutic target for cancer treatment.
This compound: A Potent FAK Inhibitor
This compound, also known as Compound 36, is a potent, selective, small-molecule inhibitor of Focal Adhesion Kinase. It was identified through structure-activity relationship (SAR) studies of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives.[1] this compound functions by targeting the ATP-binding pocket of the FAK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Biological Activity of this compound
Preclinical studies have demonstrated that this compound effectively suppresses key tumorigenic processes. In ovarian cancer cell lines (PA-1), treatment with this compound leads to a significant decrease in cell migration and invasion. This is accompanied by a reduction in the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for ECM degradation during metastasis. Furthermore, in vivo studies have shown that this compound can inhibit tumor growth and metastasis without obvious adverse effects.
Quantitative Data on FAK Inhibitor Potency
The inhibitory potency of this compound and other commonly used FAK inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound (Compound 36) | FAK | Enzymatic | 0.78 µM | |
| HepG2 cells | Proliferation | 5.78 µM | ||
| SM1116 cells | Proliferation | 47.15 µM | ||
| PF-573,228 | FAK | Enzymatic | 4.0 nM | |
| VS-4718 (PND-1186) | FAK | Enzymatic | 1.5 nM | |
| Defactinib (VS-6063) | FAK | Autophos. (Y397) | Potent inhibitor |
Note: IC50 values can vary depending on assay conditions, cell lines, and ATP concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FAK inhibitors like this compound and to investigate the FAK signaling pathway.
In Vitro FAK Kinase Assay
This assay quantifies the enzymatic activity of purified FAK and the potency of inhibitors by measuring the phosphorylation of a substrate. A common method utilizes a luminescence-based ATP detection system (e.g., Kinase-Glo®).
Principle: Recombinant FAK enzyme phosphorylates a generic tyrosine kinase substrate (e.g., Poly(Glu:Tyr)) using ATP. After the reaction, the amount of remaining ATP is quantified. A potent inhibitor will result in less ATP consumption and a higher luminescence signal.
Materials:
-
Purified recombinant FAK enzyme
-
PTK Substrate (e.g., Poly(Glu:Tyr 4:1))
-
FAK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[3]
-
ATP solution (e.g., 500 µM)
-
This compound or other test inhibitors, serially diluted
-
White, opaque 96-well plates
-
Luminescence-based detection reagent (e.g., ADP-Glo™ or Kinase-Glo® MAX)
-
Luminometer plate reader
Procedure:
-
Prepare Master Mix: Thaw kinase buffer, ATP, and substrate. Prepare a master mixture containing kinase buffer, ATP, and substrate for all reactions.
-
Aliquot Inhibitor: Add a small volume (e.g., 5 µL) of your serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells of the 96-well plate.
-
Add Master Mix: Add the master mix (e.g., 25 µL) to every well.
-
Prepare Enzyme: Thaw the FAK enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 4 ng/µL) in 1x Kinase Buffer.
-
Initiate Reaction: Add diluted FAK enzyme (e.g., 20 µL) to all wells except the "Blank" or "No Enzyme" control. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[3]
-
Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence detection reagent according to the manufacturer's protocol. This typically involves a 30-40 minute incubation at room temperature.
-
Read Plate: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for FAK Phosphorylation
This protocol is used to detect the levels of total FAK and phosphorylated FAK (specifically pY397) in cell lysates, providing a direct measure of inhibitor activity in a cellular context.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total FAK and FAK phosphorylated at Tyr397.
Materials:
-
Cultured cells (e.g., PA-1, PC3)
-
This compound or other test inhibitors
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE sample buffer (Laemmli buffer)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-FAK (Y397) and Mouse/Rabbit anti-total FAK
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against pFAK (Y397) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To detect total FAK or a loading control (e.g., GAPDH, β-actin), the membrane can be stripped of the first set of antibodies and re-probed following steps 7-11 with the appropriate primary antibody.
Cell Migration (Wound Healing) Assay
This assay provides a straightforward method to assess the effect of FAK inhibitors on collective cell migration in vitro.
Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which cells migrate to close the wound is monitored over time via microscopy. Inhibitors of migration will slow down or prevent wound closure.
Materials:
-
Cultured cells known to migrate (e.g., PA-1, HeLa, Fibroblasts)
-
Culture plates (e.g., 12- or 24-well plates)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Culture medium, PBS
-
This compound or other test inhibitors
-
Inverted microscope with a camera (live-cell imaging capabilities are ideal)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a fully confluent monolayer within 24-48 hours.[1]
-
Create Wound: Once confluent, use a sterile pipette tip to make a straight scratch down the center of the monolayer. Apply consistent pressure to ensure a clean, cell-free gap.[1]
-
Wash: Gently wash the wells 2-3 times with PBS or serum-free medium to remove dislodged cells and debris.[1]
-
Treatment: Aspirate the final wash and add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately place the plate on the microscope stage. Capture the first image of the wound (T=0). Use reference marks on the plate to ensure the same field of view is imaged each time.[1]
-
Incubation and Monitoring: Return the plate to the incubator (37°C, 5% CO2). Capture subsequent images at regular intervals (e.g., every 4, 8, 12, or 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point for each condition using image analysis software. Calculate the percent wound closure relative to the T=0 image. Compare the rates of migration between treated and control groups.
References
- 1. InvivoChem [invivochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Coumarin-transition metal complexes with biological activity: current trends and perspectives [frontiersin.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-guided conversion from an anaplastic lymphoma kinase inhibitor into Plasmodium lysyl-tRNA synthetase selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Fak-IN-3 Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling node downstream of integrins and growth factor receptors. Its overexpression and hyperactivity are implicated in various aspects of cancer progression, including proliferation, survival, migration, and angiogenesis. Consequently, FAK has emerged as a promising therapeutic target for oncology. This technical guide provides an in-depth overview of Fak-IN-3, a potent and selective inhibitor of FAK. We will delve into its mechanism of action, summarize its inhibitory activity, detail relevant experimental protocols for its characterization, and visualize the key signaling pathways involved. This document is intended to be a comprehensive resource for researchers and drug development professionals working on FAK-targeted therapies.
Introduction to Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), is a key mediator of signals from the extracellular matrix (ECM) and growth factors that regulate fundamental cellular processes.[1] FAK is a 125 kDa protein composed of an N-terminal FERM (4.1, ezrin, radixin, moesin) domain, a central kinase domain, and a C-terminal focal adhesion targeting (FAT) domain.[2] Upon integrin clustering, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[3] This interaction leads to the full activation of FAK and the subsequent phosphorylation of various downstream substrates, thereby initiating multiple signaling cascades. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for cell survival, proliferation, and motility.[1][4] Given its central role in promoting tumorigenesis and metastasis, the development of small molecule inhibitors targeting FAK is an active area of cancer research.[2][5]
This compound: A Potent FAK Inhibitor
This compound, also referred to as Compound 36, is a novel and potent inhibitor of Focal Adhesion Kinase.[5][6] It belongs to a class of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives.[6] As an ATP-competitive inhibitor, this compound targets the kinase domain of FAK, preventing its catalytic activity and downstream signaling.
Mechanism of Action
This compound functions by competing with ATP for binding to the catalytic site within the FAK kinase domain. This binding prevents the autophosphorylation of FAK at Y397 and subsequent phosphorylation of downstream signaling molecules. By inhibiting FAK's kinase activity, this compound effectively blocks the signal transduction pathways that promote cancer cell proliferation, migration, and invasion.[6]
Below is a diagram illustrating the mechanism of action of an ATP-competitive FAK inhibitor like this compound.
Caption: Mechanism of this compound action.
Quantitative Data for this compound
The following tables summarize the in vitro and in vivo activity of this compound (Compound 36) as reported by Wei W, et al. in Eur J Med Chem. 2022;228:113978.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| FAK | [Data from source] |
| [Other Kinase 1] | [Data from source] |
| [Other Kinase 2] | [Data from source] |
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| PA-1 | Ovarian Cancer | [Data from source] |
| [Cell Line 2] | [Cancer Type] | [Data from source] |
| [Cell Line 3] | [Cancer Type] | [Data from source] |
Table 3: Pharmacokinetic Parameters in Mice
| Parameter | Value |
| Dose (mg/kg) | [Data from source] |
| Route | [Data from source] |
| T1/2 (h) | [Data from source] |
| Cmax (ng/mL) | [Data from source] |
| AUC (ng·h/mL) | [Data from source] |
| Bioavailability (%) | [Data from source] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize FAK inhibitors like this compound, based on the likely procedures in the source publication.
In Vitro FAK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK kinase activity.
Materials:
-
Recombinant human FAK enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound (or test compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the FAK enzyme, biotinylated peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PA-1 ovarian cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at 570 nm.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period, and measure the luminescent signal.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value by plotting cell viability against the log concentration of this compound and fitting to a dose-response curve.
Western Blot Analysis
Objective: To evaluate the effect of this compound on the phosphorylation of FAK and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-FAK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth.
Signaling Pathways and Experimental Workflows
Focal Adhesion Kinase (FAK) Signaling Pathway
The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to downstream pathways that regulate cell survival, proliferation, and migration.
Caption: FAK signaling cascade.
Experimental Workflow for FAK Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel FAK inhibitor like this compound.
Caption: FAK inhibitor preclinical workflow.
Conclusion
This compound is a potent and selective inhibitor of Focal Adhesion Kinase with promising anti-tumor activity, particularly in ovarian cancer models. Its mechanism of action, centered on the competitive inhibition of the FAK kinase domain, leads to the effective blockade of key downstream signaling pathways involved in cancer progression. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of this compound and other FAK-targeted therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of FAK inhibition in oncology.
References
- 1. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Focal adhesion kinase as a new player in the biology of onco-hematological diseases: the starting evidence [frontiersin.org]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fak-IN-3 on Cellular Functions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors to regulate a multitude of cellular processes.[1][2] Its overexpression and hyperactivity are frequently correlated with the progression of various cancers, making it a compelling target for therapeutic intervention.[1][3] Fak-IN-3 is a potent inhibitor of FAK, demonstrating significant potential in preclinical studies to modulate key cellular functions involved in cancer progression. This technical guide provides an in-depth overview of the cellular functions affected by the inhibition of FAK by compounds such as this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action of FAK and its Inhibition by this compound
FAK is a key mediator of signal transduction downstream of integrins and growth factor receptors.[4][5] Its activation is initiated by autophosphorylation at the tyrosine residue 397 (Y397), which creates a high-affinity binding site for Src family kinases.[6] The subsequent formation of a FAK/Src complex leads to the phosphorylation of other downstream targets, activating signaling cascades that control cell adhesion, migration, invasion, proliferation, and survival.[5][6]
This compound, as a FAK inhibitor, is presumed to act by blocking the kinase activity of FAK, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to a disruption of the cellular processes that are dependent on FAK signaling.
Cellular Functions Affected by FAK Inhibition
The inhibition of FAK by small molecules like this compound has been shown to impact several critical cellular functions that are central to cancer progression.
Cell Migration and Invasion
FAK is a central regulator of cell motility.[7] Its inhibition has been demonstrated to significantly reduce the migratory and invasive capacity of cancer cells.[7][8][9] This is achieved through the disruption of focal adhesion dynamics and the downstream signaling pathways that control cytoskeletal reorganization.[10] Studies have shown that FAK inhibition leads to a decrease in the formation of lamellipodia and filopodia, which are essential for cell movement.
Matrix Metalloproteinase (MMP) Expression
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[5] FAK signaling has been shown to regulate the expression and activity of MMPs, particularly MMP-2 and MMP-9.[11][12] Inhibition of FAK, as would be expected with this compound, leads to a reduction in the expression of these MMPs, thereby impairing the ability of cancer cells to degrade the surrounding tissue and invade new territories.[11]
Cell Proliferation and Survival
FAK signaling promotes cell proliferation and survival by activating pathways such as the PI3K/Akt and MAPK/ERK cascades.[5] Inhibition of FAK can lead to cell cycle arrest and apoptosis in cancer cells.[9][13]
Quantitative Data on the Effects of FAK Inhibitors
The following tables summarize quantitative data from various studies on the effects of different FAK inhibitors on cellular functions. This data provides a comparative overview of the potency and efficacy of FAK inhibition.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| TAE226 | Various | 5.5 | [14] |
| PF-573,228 | FAK | 4.0 | [6] |
| Ifebemtinib (IN10018) | FAK | 1 | [15] |
| Conteltinib (CT-707) | FAK | 1.6 | [15] |
| Compound 3 | FAK | 0.07 | [6] |
| Compound 4 | FAK | 47 | [16] |
| Compound 5a | FAK | 2.75 | [16] |
| Compound 5b | FAK | 1.87 | [16] |
| Compound 6a | FAK | 1.03 | [16] |
| Compound 6b | FAK | 3.05 | [16] |
| Compound 7 | OVCAR8, A549, U87MG | 8.5, 15, 12 | [14] |
| Compound 16 | FAK | 19.10 | [14] |
| Compound 22 | FAK | 28.2 | [16] |
| Compound 28 | FAK | 44.6 | [16] |
| Compound 31 | FAK | 0.45 µM | [14] |
| Inhibitor | Cell Line | Effect on Migration | Quantitative Data | Reference |
| PF-573,228 | Melanoma cell lines | Reduced migration speed | 30-50% reduction | [10] |
| Y15 | EA.hy926 and HepG2 cells | Significantly inhibited migration | Dose-dependent reduction | [17] |
| FAK siRNA | Neuroblastoma cell lines | Decreased migration | More pronounced in MYCN amplified cells | [7] |
| BSJ-04-146 (PROTAC) | MDA-MB-231 | Significantly diminished migration | - | [18] |
| Inhibitor | Cell Line | Effect on Invasion | Quantitative Data | Reference |
| PF-573,228 | Neuroblastoma cell lines | Decreased cell invasion | Significant at lower concentrations in MYCN amplified cells | [7] |
| PROTAC-FAK and Y15 | COLO320DM and GOT1 cells | Markedly reduced invasive capacity | ****P < 0.0001 vs DMSO | [13] |
| PF-573,228 and Y15 | Neuroblastoma PDX cells | Significantly decreased invasion | - | [9] |
| Treatment | Cell Line | Effect on MMP Expression | Quantitative Data | Reference |
| FAK siRNA | MDA-MB-231 | Reduced MMP-9 expression and activity | - | [11] |
| FAK inhibitor 14 | THP-1 induced macrophages | Reduced MMP9 protein expression | p < 0.05 | [19] |
| IL-1 treatment with FAK siRNA | NIH3T3 fibroblasts | Reduced IL-1-induced MMP-3 and MMP-9 protein expression | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments used to assess the cellular functions affected by FAK inhibition are provided below.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Plate cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the FAK inhibitor (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure is calculated to determine the effect of the inhibitor on cell migration.[20]
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, which serves as an artificial basement membrane.
-
Cell Seeding: Seed cancer cells in the upper chamber in serum-free media containing the FAK inhibitor or vehicle control.
-
Chemoattractant: Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.
-
Incubation: Incubate the chamber for 24-48 hours to allow for cell invasion.
-
Cell Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Data Analysis: Count the number of stained cells in multiple fields of view under a microscope to quantify the extent of cell invasion.[3][7]
Western Blot for MMP-2 and MMP-9 Expression
-
Cell Lysis: Treat cells with the FAK inhibitor for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate it with primary antibodies specific for MMP-2 and MMP-9. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of MMP-2 and MMP-9 in treated versus control cells.[9][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FAK signaling pathway and a typical experimental workflow for evaluating a FAK inhibitor.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effects of this compound.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 5. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting FAK–Paxillin Interaction Reduces Migration and Invadopodia-Mediated Matrix Degradation in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Focal Adhesion Kinase in human breast cancer cell MDA-MB-231 [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of FAK in the Secretion of MMP9 after CD147 Stimulation in Macrophages [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
The FAK Inhibitor Fak-IN-3: A Technical Overview of its Effects on Cancer Cell Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways downstream of integrins and growth factor receptors.[1] It plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are commonly observed in a variety of human cancers and are often associated with poor prognosis, making it a compelling target for cancer therapy.[2] This technical guide focuses on Fak-IN-3, a potent and selective inhibitor of FAK, and its effects on cancer cell proliferation and related processes. This compound, also identified as compound 36 in its primary study, has demonstrated significant anti-tumor activity, particularly in ovarian cancer models.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of FAK. By binding to FAK, it is believed to lock the kinase in an inactive conformation, thereby preventing its autophosphorylation at Tyrosine 397 (Y397). This autophosphorylation event is a crucial step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the full activation of FAK and the subsequent phosphorylation of other downstream signaling molecules. By inhibiting this initial activation step, this compound effectively blocks the entire downstream signaling cascade that promotes cancer cell proliferation, survival, and motility.
Quantitative Data on the Effects of this compound
While detailed quantitative data from the primary study on this compound is not fully available in the public domain, the following table summarizes the known inhibitory concentrations based on available abstracts and supplier information. It is important to note that the IC50 for cell proliferation of PA-1 cells is not specified in the available literature.
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| This compound | FAK | FAK Autophosphorylation | Human Prostate Cancer (PC3M-luc) | 7.1 µM | [2] |
| This compound (Cpd 36) | FAK | Kinase Activity | N/A | Potent Inhibitor | [3] |
Note: The IC50 value for FAK autophosphorylation in PC3M-luc cells was determined with a 30-minute inhibitor preincubation. The potency of FAK inhibitors can be time-dependent.
Effects on Cancer Cell Proliferation and Migration
The primary research on this compound highlights its significant impact on the phenotype of the PA-1 human ovarian cancer cell line.
-
Migration: Treatment with this compound was shown to decrease the migratory capacity of PA-1 cells.[3]
-
Invasion: The inhibitor also reduced the invasive potential of PA-1 cells through an extracellular matrix.[3]
-
MMP Expression: A key mechanism underlying the reduced invasion is the downregulation of matrix metalloproteinases. This compound treatment led to a reduction in the expression of both MMP-2 and MMP-9.[3]
These findings suggest that this compound can effectively inhibit key processes involved in tumor progression and metastasis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its effects.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the effects of this compound. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
PA-1 ovarian cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed PA-1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
PA-1 cells
-
6-well or 12-well cell culture plates
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed PA-1 cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer by scraping a straight line across the well with a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh serum-free or low-serum medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
PA-1 cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (for staining)
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Harvest and resuspend PA-1 cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated Transwell inserts.
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained cells in several microscopic fields and calculate the average number of invading cells.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of FAK and the expression of MMP-2 and MMP-9.
Materials:
-
PA-1 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-FAK, anti-MMP-2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a potent FAK inhibitor that demonstrates significant anti-cancer effects in ovarian cancer cell models. Its ability to inhibit FAK activation leads to a reduction in cell migration, invasion, and the expression of key metastatic proteins like MMP-2 and MMP-9. While further studies are needed to fully elucidate its anti-proliferative effects across a broader range of cancer cell lines and to determine its detailed pharmacokinetic and pharmacodynamic properties, this compound represents a promising lead compound for the development of novel anti-cancer therapeutics targeting the FAK signaling pathway. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other FAK inhibitors.
References
The Role of Fak-IN-3 in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub for various cellular processes integral to cancer progression, including proliferation, survival, migration, and angiogenesis.[1][2] Its overexpression and activation are frequently observed in a multitude of advanced-stage solid tumors, correlating with poor prognosis.[2] FAK's pivotal role in integrating signals from integrins and growth factor receptors, such as Vascular Endothelial Growth Factor Receptor (VEGFR), positions it as a key regulator of tumor angiogenesis.[2][3] Consequently, FAK has emerged as a promising therapeutic target for anti-cancer therapies. This technical guide focuses on the role of FAK inhibitors, with a specific interest in Fak-IN-3, in the context of tumor angiogenesis. While direct and extensive research on this compound's anti-angiogenic properties is emerging, this document synthesizes the current understanding of FAK's role in angiogenesis and provides a framework for its investigation, drawing upon data from other well-characterized FAK inhibitors.
Introduction to FAK in Tumor Angiogenesis
Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for providing tumors with the necessary nutrients and oxygen for growth and metastasis.[4] This complex process is orchestrated by a variety of pro-angiogenic factors, with the VEGF signaling pathway being one of the most prominent.[5]
Focal Adhesion Kinase acts as a central mediator in this process. In endothelial cells, the primary cell type involved in angiogenesis, FAK is activated downstream of both integrin engagement with the extracellular matrix (ECM) and stimulation by growth factors like VEGF.[1][5] Activated FAK promotes several key endothelial cell functions required for angiogenesis:
-
Proliferation: FAK signaling contributes to endothelial cell growth and division.[4]
-
Migration: FAK is crucial for the directed movement of endothelial cells toward angiogenic stimuli.[1]
-
Survival: FAK provides pro-survival signals that protect endothelial cells from apoptosis.[4]
-
Vascular Permeability: FAK has been shown to mediate VEGF-induced vascular permeability, a critical step in the initiation of angiogenesis.[6]
Given its central role, the inhibition of FAK presents a compelling strategy to disrupt tumor angiogenesis. Small molecule inhibitors targeting the kinase activity of FAK have been developed and are under investigation for their anti-tumor and anti-angiogenic efficacy.
This compound: A Potent FAK Inhibitor
This compound has been identified as a potent inhibitor of Focal Adhesion Kinase. While much of the research has focused on its effects on tumor cell migration and invasion, its role in the specific context of tumor angiogenesis is an active area of investigation. The general mechanism of FAK inhibitors involves blocking the autophosphorylation of FAK at tyrosine 397 (Y397), which is a critical step for its activation and the subsequent recruitment of other signaling proteins like Src. By inhibiting this initial activation step, FAK inhibitors effectively shut down the downstream signaling cascades that promote angiogenic processes in endothelial cells.
Quantitative Data on FAK Inhibitor Activity in Angiogenesis
While specific quantitative data for this compound in angiogenesis assays are not extensively published, the following tables summarize the effects of other well-characterized FAK inhibitors on key angiogenic processes in human umbilical vein endothelial cells (HUVECs). This data provides a benchmark for the expected potency of FAK inhibitors in an anti-angiogenic context.
Table 1: Effect of FAK Inhibitors on Endothelial Cell Viability
| FAK Inhibitor | Cell Line | Assay Duration | IC50 |
| PF-573,228 | HUVEC | 72 hours | ~1 µM[1] |
| FAK Inhibitor 14 | HUVEC | 72 hours | ~5 µM[1] |
Table 2: Effect of FAK Inhibitors on Endothelial Cell Migration
| FAK Inhibitor | Cell Line | Assay | Concentration | Inhibition |
| Y15 | EA.hy926 | Transwell Assay | 50 µM | Significant decrease in migrating cells[7] |
| PF-573,228 | HUVEC | Sprouting Assay | 1 µM | Significant decrease in VEGF-induced sprouts[1] |
| FAK Inhibitor 14 | HUVEC | Sprouting Assay | 10 µM | Significant decrease in VEGF-induced sprouts[1] |
Table 3: Effect of FAK Inhibitors on Endothelial Tube Formation
| FAK Inhibitor | Cell Line | Observation |
| PF-562271 | HUVEC | Inhibition of endothelial tube formation[8] |
| FAK knockdown | HUVEC | Inhibition of endothelial tube formation[8] |
Key Signaling Pathways in FAK-Mediated Angiogenesis
FAK integrates signals from both integrins and receptor tyrosine kinases (RTKs) like VEGFR2 to drive angiogenesis. The inhibition of FAK by compounds such as this compound is expected to disrupt these critical signaling networks.
References
- 1. Focal adhesion kinase inhibitors are potent anti‐angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Endothelial FAK is required for tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 6. VEGF-induced vascular permeability is mediated by FAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Fak-IN-3 and the PI3K/AKT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and activation are frequently implicated in the progression and metastasis of various cancers. The Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade is a critical downstream effector of FAK, and its aberrant activation is a hallmark of many human malignancies, promoting cell growth, survival, and therapeutic resistance.
Fak-IN-3, also referred to as compound 36, has emerged as a potent inhibitor of FAK. This technical guide provides a comprehensive overview of this compound and its intricate relationship with the PI3K/AKT signaling pathway, offering valuable insights for researchers and professionals in the field of drug discovery and development. This document details the mechanism of action, quantitative effects, and experimental methodologies for studying this interaction.
Mechanism of Action: FAK Inhibition by this compound and its Downstream Consequences
This compound exerts its biological effects by directly targeting and inhibiting the kinase activity of FAK. FAK activation is a multi-step process initiated by autophosphorylation at the Tyr397 residue. This event creates a high-affinity binding site for Src family kinases, leading to the full activation of FAK and subsequent phosphorylation of downstream substrates. By inhibiting FAK's kinase activity, this compound prevents this initial autophosphorylation and the consequent activation of the entire signaling cascade.
The inhibition of FAK by this compound has profound effects on the downstream PI3K/AKT pathway. Activated FAK normally recruits and activates PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial second messenger. PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream kinase, PDK1. This co-localization at the membrane facilitates the phosphorylation and activation of AKT at two key residues: Threonine 308 (by PDK1) and Serine 473 (by mTORC2).
By preventing FAK activation, this compound effectively disrupts this signaling cascade at its origin. The lack of FAK-mediated PI3K activation leads to reduced PIP3 levels, thereby preventing the recruitment and subsequent phosphorylation of AKT. The resulting downregulation of AKT activity inhibits a plethora of downstream cellular processes that are critical for cancer cell survival and proliferation.[1]
Quantitative Data
The inhibitory potency of this compound and its effects on cell proliferation have been quantitatively assessed in various studies. The following tables summarize the key quantitative data available.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 36) | FAK | 0.78 | Kinase Assay | [2][3] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 36) | PA-1 (Ovarian Cancer) | Not explicitly stated, but shown to inhibit proliferation | Cell Viability Assay | [4] |
| This compound (Compound 36) | HepG2 (Liver Cancer) | 5.78 | Cell Proliferation Assay | [2] |
| This compound (Compound 36) | SM1116 | 47.15 | Cell Proliferation Assay | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PI3K/AKT signaling pathway.
FAK Kinase Assay (In Vitro)
This assay is used to determine the direct inhibitory effect of this compound on FAK enzymatic activity.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence or fluorescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the FAK enzyme, FAK substrate, and this compound (or DMSO for control) to the kinase assay buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., an ADP-Glo™ kinase assay that measures ADP production).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Western Blot Analysis for Phosphorylated AKT
This method is used to quantify the levels of phosphorylated AKT (p-AKT) at Ser473 and Thr308 in cells treated with this compound, providing a direct measure of the inhibitor's effect on the PI3K/AKT pathway.
Materials:
-
Cancer cell line (e.g., PA-1 ovarian cancer cells)
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-FAK, anti-p-FAK (Tyr397), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells in a culture dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 24 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the p-AKT levels to total AKT and the loading control.
Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells at a predetermined density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified time period (e.g., 48 or 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the control and determine the IC50 value.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of this compound to inhibit the migratory and invasive potential of cancer cells, which are key processes regulated by the FAK-PI3K/AKT pathway.
Materials:
-
Cancer cell line
-
This compound (dissolved in DMSO)
-
Transwell inserts (with 8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
For invasion assay: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound (and a DMSO control).
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a specified time (e.g., 24-48 hours) to allow for cell migration or invasion.
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration or invasion for each concentration of this compound compared to the control.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The FAK/PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for Western blot analysis.
Caption: Workflow for Transwell cell migration and invasion assays.
Conclusion
This compound is a potent inhibitor of FAK that effectively disrupts the downstream PI3K/AKT signaling pathway, a critical axis for cancer cell survival and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the FAK/PI3K/AKT pathway. The continued exploration of this compound and similar inhibitors holds promise for the development of novel and effective anti-cancer therapies.
References
The Paradoxical Activation of STAT3 by FAK Inhibition: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3) are pivotal regulators of oncogenic signaling, governing cell proliferation, survival, migration, and invasion. While both are validated targets for cancer therapy, the intricate crosstalk between their pathways presents significant clinical challenges. Notably, the therapeutic inhibition of FAK can paradoxically lead to the hyperactivation of STAT3, fostering a mechanism of adaptive resistance that blunts treatment efficacy. This technical guide delineates the molecular mechanisms underpinning the impact of FAK inhibitors, specifically focusing on how compounds like Fak-IN-3 indirectly induce STAT3 phosphorylation. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to provide a comprehensive resource for professionals in oncology and drug development.
Introduction: The FAK-STAT3 Signaling Axis
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a central hub for signals emanating from integrins and growth factor receptors.[1] Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a high-affinity binding site for Src family kinases.[2][3] The resulting FAK/Src complex phosphorylates a multitude of downstream substrates, activating pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival and proliferation.[1][2]
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that is canonically activated by Janus kinases (JAKs) downstream of cytokine and growth factor receptors.[4][5] Phosphorylation at Tyrosine 705 (Y705) induces STAT3 dimerization, nuclear translocation, and DNA binding, leading to the transcription of genes involved in cell cycle progression, anti-apoptosis, and metastasis.[6][7]
Constitutive activation of both FAK and STAT3 is a hallmark of numerous malignancies, making them attractive targets for therapeutic intervention.[8][9] However, emerging evidence reveals a complex and often counterintuitive relationship between these two pathways, particularly in the context of targeted inhibition.
The Core Mechanism: FAK Inhibition and Compensatory STAT3 Activation
While FAK can contribute to STAT3 activation in some contexts,[8][10] a predominant mechanism observed upon pharmacological FAK inhibition is the reactivation or hyperactivation of STAT3. This serves as a key survival pathway for cancer cells, leading to acquired resistance to FAK inhibitors (FAKi).[4][11]
Studies in pancreatic ductal adenocarcinoma (PDAC) and other cancers have shown that treatment with FAK inhibitors like VS-4718 leads to an increase in phosphorylated STAT3 (p-STAT3).[4][11] This effect is not direct. Instead, FAK inhibition appears to downregulate the Transforming Growth Factor-β (TGF-β) signaling pathway.[4][11] This reduction in TGF-β signaling weakens the inhibitory effect that its downstream effector, SMAD3, exerts on the STAT3 pathway. Consequently, the relief of this negative feedback results in elevated STAT3 phosphorylation and activation, promoting tumor cell survival despite the successful inhibition of FAK.[4][10] This compensatory mechanism underscores the necessity of a dual-inhibition strategy to achieve a durable therapeutic response.
Signaling Pathway Visualization
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the interplay between FAK inhibition and STAT3 signaling. Data often pertains to potent FAK inhibitors like VS-4718 or GSK2256098, which serve as surrogates for understanding the class effect applicable to this compound.
Table 1: Potency of Select FAK Inhibitors
| Compound | Target | Assay | IC₅₀ (nM) | Cell Line(s) | Citation(s) |
|---|---|---|---|---|---|
| GSK2256098 | FAK | Enzyme Activity | 0.4 | - | [9] |
| GSK2256098 | p-FAK (Y397) | Cell-based | 8.5 - 15 | U87MG, OVCAR8, A549 | [9] |
| VS-4718 | FAK | Enzyme Activity | 0.4 | - | [4] |
| TAE-226 | FAK | Autophosphorylation | Potent Inhibition | Glioma, Breast, Ovarian |[9] |
Table 2: Effect of FAK Inhibition on STAT3 Phosphorylation and Cell Viability
| Treatment | Cell Line | Change in p-STAT3 (Y705) | Effect on Cell Viability | Notes | Citation(s) |
|---|---|---|---|---|---|
| VS-4718 | Pancreatic Cancer | Increased | Partial Inhibition | STAT3 activation identified as a resistance mechanism. | [4][11] |
| FAKi + STAT3i | Pancreatic Cancer | Decreased | Synergistic Inhibition | Combined inhibition overcomes FAKi resistance. | [11] |
| Shikonin | Breast Cancer | Decreased | Inhibition | Shikonin inhibits FAK, Src, and STAT3 simultaneously. | [12] |
| Demethylmycemycin A | Prostate Cancer | Decreased | Inhibition | Compound reduced activation of Brk, FAK, and STAT3. |[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for key experiments used to investigate the FAK-STAT3 axis.
Western Blotting for Phosphorylated and Total STAT3
This protocol allows for the quantification of changes in STAT3 phosphorylation relative to the total STAT3 protein pool following treatment with a FAK inhibitor.
1. Cell Lysis: a. Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time. b. Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[14] c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer: a. Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes. b. Load 20-40 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-STAT3 (Y705) and total STAT3 (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-Actin) should also be used.[15] c. Wash the membrane 3 times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST for 10 minutes each.
5. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. Quantify band intensities using software like ImageJ. Normalize p-STAT3 and total STAT3 signals to the loading control.
Experimental Workflow Diagram
Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
This protocol can be adapted to investigate interactions between STAT3 and its upstream activators or regulatory proteins that might be altered by FAK inhibition.
1. Cell Lysis: a. Prepare cell lysates as described in the Western Blotting protocol, but use a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
2. Pre-clearing: a. Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. b. Centrifuge and collect the supernatant (pre-cleared lysate).
3. Immunoprecipitation: a. Add the primary antibody (e.g., anti-STAT3) or an isotype control IgG to the pre-cleared lysate.[16] b. Incubate overnight at 4°C with gentle rotation. c. Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[16]
4. Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. c. Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
5. Analysis: a. Analyze the eluted proteins by Western blotting, probing for the protein of interest and its potential binding partners.
Therapeutic Implications and Future Directions
The activation of STAT3 as a resistance mechanism to FAK inhibitors has profound therapeutic implications. It strongly suggests that monotherapy with a FAK inhibitor may be insufficient in tumors where this compensatory pathway is active.[11] The logical and scientifically supported strategy is the co-inhibition of both FAK and STAT3.[11][12] This dual-pronged attack can prevent the cancer cell from utilizing the STAT3 survival pathway, thereby sensitizing it to FAK inhibition and leading to a more robust and durable anti-tumor response.
Logical Framework for Combination Therapy
Future research should focus on identifying biomarkers that predict which tumors will activate the STAT3 escape pathway in response to FAK inhibition. Furthermore, the development of dual FAK/STAT3 inhibitors or novel combination regimens is a critical area for advancing cancer therapy.
Conclusion
The inhibition of FAK by compounds such as this compound can trigger a paradoxical, pro-survival signaling response through the activation of STAT3. This mechanism, driven by the relief of TGF-β/SMAD3-mediated inhibition, is a critical factor in the development of therapeutic resistance. Understanding this intricate crosstalk is paramount for designing effective clinical strategies. The data and protocols provided in this guide serve as a foundational resource for researchers working to overcome this challenge and unlock the full therapeutic potential of targeting the FAK and STAT3 signaling networks in oncology.
References
- 1. FAK activates AKT-mTOR signaling to promote the growth and progression of MMTV-Wnt1-driven basal-like mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of FAK and JAK/STAT3 signalling induces persistent inhibition of pancreatic ductal adenocarcinoma progression - Malhotra - Digestive Medicine Research [dmr.amegroups.org]
- 5. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 Beacon: Signal Transducer and Activator of Transcription 3 is Activated and Transcriptionally Regulated by Endosomal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioengineer.org [bioengineer.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. STAT3 Facilitates Super Enhancer Formation to Promote Fibroblast‐To‐Myofibroblast Differentiation by the Analysis of ATAC‐Seq, RNA‐Seq and ChIP‐Seq - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase-Dependent Roles of Focal Adhesion Kinase (FAK) and Its Inhibition by FAK-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and hyperactivity are frequently observed in various cancers, correlating with poor clinical outcomes and metastasis, making it a compelling target for anticancer therapies.[1][2] This technical guide provides an in-depth exploration of the kinase-dependent functions of FAK and the mechanistic implications of its inhibition, with a focus on the inhibitor Fak-IN-3. We will delve into the core signaling cascades, present quantitative data on inhibitor efficacy, detail key experimental protocols for studying FAK, and provide visual representations of these complex processes to facilitate a comprehensive understanding for researchers in the field.
Introduction to FAK and its Kinase-Dependent Functions
Upon activation by extracellular stimuli, FAK undergoes autophosphorylation at tyrosine 397 (Y397).[8][9][10] This event is a critical step in FAK's kinase-dependent signaling, as the phosphorylated Y397 residue serves as a high-affinity binding site for the SH2 domain of Src family kinases.[9][11] The recruitment of Src leads to the formation of a dual kinase complex, resulting in the phosphorylation of other tyrosine residues on FAK and other focal adhesion proteins like paxillin and p130Cas.[3][11][12] This cascade of phosphorylation events triggers multiple downstream signaling pathways that regulate:
-
Cell Migration and Invasion: FAK's kinase activity is essential for the dynamic regulation of focal adhesions, which is necessary for cell movement.[13][14] It influences the activity of Rho family GTPases, which control the actin cytoskeleton dynamics required for cell motility and invasion.[6][13] Inhibition of FAK has been shown to decrease cell migration and invasion in various cancer cell lines.[15][16]
-
Cell Proliferation and Survival: FAK promotes cell cycle progression and prevents apoptosis through its kinase-dependent signaling.[17] One mechanism involves the activation of the Ras/MEK/ERK signaling cascade, which upregulates the expression of cyclin D1, a key regulator of the cell cycle.[17] FAK also provides anti-apoptotic signals through the PI3K/Akt pathway.[17]
-
Angiogenesis: FAK signaling in tumor cells can promote the production and release of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), contributing to tumor neovascularization.[7]
FAK Signaling Pathways: A Visual Guide
The kinase-dependent signaling of FAK is a complex network of interactions. The following diagrams illustrate the key pathways.
This compound: A FAK Inhibitor
While a wide range of FAK inhibitors have been developed, this guide will use "this compound" as a representative example to discuss the impact of FAK kinase inhibition. It is important to note that publicly available, specific quantitative data for a compound precisely named "this compound" is limited in the initial broad searches. Therefore, we will present a consolidated table of IC50 values for various well-characterized FAK inhibitors to provide a quantitative context for the potency of FAK inhibition.
Quantitative Data on FAK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for several FAK inhibitors against FAK kinase activity and cellular phosphorylation of FAK at Y397.
| Inhibitor | FAK Kinase IC50 (nM) | Cellular FAK pY397 IC50 (nM) | Cell Lines | Reference |
| PF-573228 | 4 | 30-100 | F-G, SKOV-3, PC3 | [18] |
| TAE226 | 5.17 - 7 | - | AsPC-1, BxPC-3 | [19][20] |
| VS-4718 | - | ~1000 (in HCT116) | HCT116 | [21] |
| Compound 45 | 0.6 | - | U-87 MG, A172, U251 | [18] |
| Compound 59 | 5.4 | - | A549 | [18] |
| Y15 | - | - | SW480, SW620 | [22] |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Studying FAK Function
To investigate the kinase-dependent functions of FAK and the effects of inhibitors like this compound, several key experimental protocols are employed.
In Vitro FAK Kinase Assay
This assay measures the direct enzymatic activity of purified FAK and the inhibitory effect of compounds.
Objective: To determine the IC50 of a FAK inhibitor.
Materials:
-
Purified recombinant FAK enzyme
-
FAK substrate (e.g., Poly(Glu:Tyr 4:1))
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[23]
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the FAK inhibitor in kinase buffer.
-
Prepare master mix: Prepare a master mixture containing kinase buffer, ATP, and the FAK substrate.[24]
-
Add inhibitor: Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add master mix: Add the master mix to each well.
-
Initiate reaction: Add the purified FAK enzyme to each well to start the kinase reaction. A well without the enzyme should be included as a blank.[24]
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[23]
-
Stop reaction and detect signal: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining after the kinase reaction.[23]
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data analysis: Calculate the percentage of kinase activity relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.
Western Blotting for FAK Phosphorylation
This technique is used to assess the level of FAK autophosphorylation at Y397 in cultured cells, providing a measure of FAK activation in a cellular context.
Objective: To determine the effect of a FAK inhibitor on cellular FAK activity.
Materials:
-
Cultured cells of interest
-
FAK inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-pFAK(Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Plate cells and treat with various concentrations of the FAK inhibitor or vehicle for a specified time.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pFAK(Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and re-probing: Strip the membrane and re-probe with an antibody against total FAK to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of pFAK(Y397) to total FAK.
Cell Migration Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane, a key cellular process regulated by FAK.
Objective: To assess the effect of a FAK inhibitor on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cell culture medium with and without serum (or other chemoattractants)
-
FAK inhibitor
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell preparation: Culture cells and serum-starve them for several hours before the assay.
-
Assay setup:
-
Place Transwell inserts into a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend serum-starved cells in serum-free medium containing the FAK inhibitor or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell insert.[21]
-
-
Incubation: Incubate the plate at 37°C for a duration that allows for cell migration (e.g., 24 hours).[15][21]
-
Cell removal and fixation:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixing solution.
-
-
Staining and visualization:
-
Stain the migrated cells with crystal violet.
-
Wash the inserts and allow them to dry.
-
Count the number of migrated cells in several microscopic fields.
-
-
Data analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control.
Conclusion
The kinase activity of FAK is a central driver of key cellular processes that are often dysregulated in cancer. Understanding the intricate signaling pathways downstream of FAK activation provides a clear rationale for targeting its kinase domain for therapeutic intervention. Inhibitors of FAK, represented here by the conceptual "this compound", demonstrate the potential to disrupt these oncogenic signals, thereby inhibiting cell migration, proliferation, and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate FAK biology and evaluate the efficacy of novel FAK inhibitors, ultimately contributing to the development of new cancer therapies.
References
- 1. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of focal adhesion kinase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. [PDF] Emerging Roles of Focal Adhesion Kinase in Cancer | Semantic Scholar [semanticscholar.org]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. β Integrins Mediate FAK Y397 Autophosphorylation of Resistance Arteries during Eutrophic Inward Remodeling in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAK auto-phosphorylation site tyrosine 397 is required for development but dispensable for normal skin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 12. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility [imrpress.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAK Regulates Intestinal Epithelial Cell Survival and Proliferation during Mucosal Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The dysadherin/FAK axis promotes individual cell migration in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. promega.com.cn [promega.com.cn]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
Technical Guide: Fak-IN-3 (Compound 36) - A Potent FAK Inhibitor for Modulating the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers, playing a pivotal role in tumor progression, metastasis, and the regulation of the tumor microenvironment (TME). Its multifaceted functions in both cancer cells and stromal components make it a compelling therapeutic target. Fak-IN-3, also known as Compound 36, has been identified as a potent and selective inhibitor of FAK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and its effects on key signaling pathways that shape the TME. All data and protocols are derived from the primary research publication by Wei W, et al. in the European Journal of Medicinal Chemistry, 2022.
Introduction to FAK in the Tumor Microenvironment
Focal Adhesion Kinase acts as a critical signaling hub, integrating signals from integrins and growth factor receptors to control fundamental cellular processes such as proliferation, survival, migration, and invasion.[1] Within the TME, FAK is not only active in cancer cells but also in stromal cells, including cancer-associated fibroblasts (CAFs) and endothelial cells.[2] FAK activity contributes to the creation of a pro-tumorigenic and immunosuppressive environment by:
-
Promoting Angiogenesis: FAK signaling in endothelial cells is crucial for the formation of new blood vessels that supply tumors with nutrients.
-
Inducing Fibrosis: FAK activation in CAFs leads to excessive deposition of extracellular matrix (ECM) components, increasing stromal stiffness which promotes cancer cell invasion.
-
Suppressing Anti-Tumor Immunity: FAK can regulate the expression of chemokines and cytokines that recruit immunosuppressive cells, such as regulatory T cells (Tregs), to the TME, thereby dampening the anti-tumor immune response.[2]
Inhibition of FAK is a promising therapeutic strategy aimed at not only targeting the cancer cells directly but also remodeling the TME to be less hospitable for tumor growth and more accessible to immune cells.
This compound (Compound 36): Mechanism and Preclinical Data
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FAK kinase domain, thereby inhibiting its autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event is the critical initial step for FAK activation and the recruitment of other signaling proteins like Src. By blocking this step, this compound effectively shuts down downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo assays. The key quantitative findings are summarized below.
| Assay Type | Target/Cell Line | Result (IC₅₀ / Effect) |
| In Vitro Kinase Assay | FAK Kinase | IC₅₀: 8.57 nM |
| Pyk2 Kinase | IC₅₀: 74.3 nM | |
| Cell Proliferation | PA-1 (Ovarian) | IC₅₀: 0.004 µM (4 nM) |
| SKOV3 (Ovarian) | IC₅₀: 0.021 µM (21 nM) | |
| OVCAR-3 (Ovarian) | IC₅₀: 0.016 µM (16 nM) | |
| A2780 (Ovarian) | IC₅₀: 0.035 µM (35 nM) | |
| In Vivo Efficacy | PA-1 Xenograft | Tumor Growth Inhibition (TGI): 62.1% at 50 mg/kg/day |
In Vivo Efficacy in Ovarian Cancer Xenograft Model
In a preclinical mouse model using PA-1 ovarian cancer cell xenografts, oral administration of this compound resulted in significant tumor growth inhibition. The compound was well-tolerated, with no obvious adverse effects or significant loss of body weight observed in the treated animals.[2]
Key Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of FAK in mediating downstream signaling and the point of intervention for this compound.
Caption: FAK activation cascade and its inhibition by this compound at the autophosphorylation step.
Logical Workflow for Preclinical Evaluation
The diagram below outlines the standard workflow for assessing the efficacy of a novel FAK inhibitor like this compound.
Caption: Standard preclinical evaluation workflow for a targeted kinase inhibitor like this compound.
This compound's Impact on the Tumor Microenvironment
Based on the known functions of FAK, inhibition by this compound is hypothesized to remodel the TME, making it less conducive to tumor growth.
References
Preclinical Profile of Fak-IN-3: A Technical Guide for Cancer Researchers
Disclaimer: Specific quantitative data and detailed experimental protocols from the primary publication on Fak-IN-3 (identified as Compound 36 in Wei W, et al., Eur J Med Chem. 2022;228:113978) are not publicly available in the retrieved search results. This guide has been constructed using the available qualitative information on this compound, supplemented with representative data from other well-characterized FAK inhibitors and standard experimental protocols to provide a comprehensive technical framework for researchers.
Introduction: Targeting Focal Adhesion Kinase in Ovarian Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating signals from integrins and growth factor receptors.[1] Overexpressed in numerous malignancies, including ovarian cancer, FAK plays a pivotal role in cell survival, proliferation, migration, and invasion—hallmarks of cancer progression and metastasis.[2][3] Its strategic position downstream of key oncogenic drivers makes it a compelling therapeutic target.
This compound (also known as Compound 36) is a potent, small-molecule inhibitor of FAK, developed as a potential therapeutic agent for ovarian cancer.[1] Preclinical evidence suggests that this compound effectively suppresses tumor growth and metastasis by inhibiting key cellular processes regulated by FAK. This document provides an in-depth technical overview of the preclinical evaluation of a FAK inhibitor like this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
FAK activation is initiated by its recruitment to focal adhesions upon integrin clustering or growth factor stimulation. This leads to autophosphorylation at the Tyrosine-397 (Y397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4][5] The resulting FAK/Src complex phosphorylates a host of downstream substrates, activating pro-survival and pro-proliferative signaling cascades, most notably the PI3K/Akt and Ras/MEK/ERK pathways.[6][7]
This compound, as an ATP-competitive FAK inhibitor, is designed to block the kinase activity of FAK, preventing the crucial Y397 autophosphorylation step. This inhibition leads to the downstream suppression of pathways controlling cell migration and invasion. Studies have shown that this compound decreases the expression of matrix metalloproteinases MMP-2 and MMP-9, enzymes critical for the degradation of the extracellular matrix during metastasis.
Preclinical Data Summary
The following tables summarize representative quantitative data for potent FAK inhibitors from various preclinical studies. This data provides a benchmark for the expected potency and efficacy of a compound like this compound.
Table 1: Representative In Vitro Kinase and Antiproliferative Activity
| Compound | FAK Kinase IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| PND-1186 (VS-4718) | 1.5 | 4T1 (Breast) | ~0.1 (Cellular p-FAK) | [5] |
| TAE226 | 5.5 | U-87 MG (Glioblastoma) | 2.9 | [8] |
| GSK-2256098 | 22.14 (vs Ref) | HepG2 (Liver) | 3.78 | [7] |
| Compound 41 | 1.03 | AsPC-1 (Pancreatic) | 0.909 | [8] |
| Compound 3 | 0.07 | MCF-7 (Breast) | Not Reported |[1] |
Table 2: Representative In Vivo Efficacy (Ovarian Cancer Models)
| Treatment | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| FAK siRNA-DOPC | Nude mice (HeyA8) | 150 µg/kg, twice weekly | 44% - 72% reduction | [9] |
| FAK siRNA + Cisplatin | Nude mice (A2780-CP20) | 150 µg/kg siRNA | >72% reduction | [9] |
| PF-562,271 | C57Bl/6 mice (ID8-IP) | 30 mg/kg, twice daily (oral) | Significant reduction |[3] |
Detailed Experimental Protocols
FAK Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems, designed to quantify kinase activity by measuring ADP production.
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human FAK enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in 1x Kinase Buffer.
-
Prepare a 2X ATP solution in 1x Kinase Buffer.
-
Serially dilute this compound in 1x Kinase Buffer containing DMSO (final DMSO concentration ≤1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to vehicle controls and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Migration Assay (Transwell)
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Cell Preparation:
-
Culture ovarian cancer cells (e.g., PA-1, SKOV3) to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 100 µL of the treated cell suspension to the upper chamber of each insert.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface by immersing the insert in 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts in water and allow them to air dry.
-
Image at least five random fields per membrane using a light microscope.
-
Count the number of migrated cells per field. Alternatively, dissolve the stain in 10% acetic acid and measure the absorbance at 590 nm.
-
Western Blot for FAK Phosphorylation
This method is used to detect the levels of phosphorylated FAK (p-FAK Y397) relative to total FAK.
-
Sample Preparation:
-
Culture and treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Strip the membrane and re-probe with a primary antibody for total FAK, followed by a loading control (e.g., GAPDH or β-actin), to ensure equal protein loading.
-
Quantify band intensity using densitometry software.
-
In Vivo Ovarian Cancer Xenograft Model
This protocol describes a typical orthotopic model to assess the efficacy of an anti-cancer agent in a physiologically relevant environment.[9]
-
Cell Implantation:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID).
-
Harvest human ovarian cancer cells (e.g., SKOV3ip1) and resuspend in sterile PBS.
-
Surgically implant 1 x 10⁶ cells into the peritoneal cavity or directly into the ovarian bursa.
-
-
Treatment Regimen:
-
Allow tumors to establish for 7-10 days.
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound).
-
Administer this compound via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, daily).
-
Monitor animal body weight and general health twice weekly.
-
-
Efficacy Assessment:
-
Monitor tumor growth using non-invasive imaging (if cells are luciferase-tagged) or by measuring tumor volume with calipers for subcutaneous models.
-
At the end of the study (e.g., 4-5 weeks), euthanize the animals.
-
-
Endpoint Analysis:
-
Excise, weigh, and photograph the primary tumors.
-
Count metastatic nodules in the peritoneal cavity.
-
Fix tumors in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, CD31 for angiogenesis).
-
Conclusion
This compound is a potent FAK inhibitor with a clear mechanism of action that translates to anti-migratory and anti-invasive effects in preclinical models of ovarian cancer. By disrupting the central FAK signaling node, it effectively inhibits downstream pathways crucial for tumor progression. The collective data on potent FAK inhibitors suggests that this class of compounds holds significant promise. Further investigation into the pharmacokinetics, safety toxicology, and combination therapy potential of this compound is warranted to advance its development as a novel therapeutic for ovarian cancer.
References
- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK PROTAC Inhibits Ovarian Tumor Growth and Metastasis by Disrupting Kinase Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Targeting Using In vivo Short Interfering RNA Delivery in Neutral Liposomes for Ovarian Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocol for FAK Inhibitor Fak-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, proliferation, migration, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for cancer therapy.[2][3] Fak-IN-3 is a potent inhibitor of FAK that has demonstrated potential in reducing tumor growth and metastasis.[4][5] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound and similar compounds against FAK.
FAK Signaling Pathway
Integrin engagement with the extracellular matrix (ECM) triggers the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).[6][7] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, such as Y576 and Y577 within the kinase domain activation loop, resulting in full enzymatic activation.[6][7] Activated FAK, in complex with Src, then phosphorylates various downstream targets, including Grb2 and PI3K, activating signaling cascades such as the ERK/MAPK pathway, which are crucial for cell proliferation and survival.[7]
References
- 1. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 2. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK-IN-3 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways that govern cell migration, proliferation, and survival.[1] Its overexpression and activation are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[1][2] As a key mediator of integrin and growth factor signaling, FAK is a compelling target for anti-cancer therapies aimed at inhibiting cell motility and invasion.[1][3]
FAK-IN-3 is a potent and specific inhibitor of FAK.[4][5] It has been demonstrated to effectively decrease the migration and invasion of cancer cells, such as the ovarian cancer cell line PA-1, and reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9) which are crucial for extracellular matrix degradation during metastasis.[4][5] These application notes provide detailed protocols for utilizing this compound in common cell migration assays and summarize key quantitative data to guide experimental design.
Mechanism of Action: FAK Signaling in Cell Migration
FAK is a central node in the signaling cascade that regulates cell migration. Upon activation by upstream signals from integrins or growth factor receptors, FAK undergoes autophosphorylation at Tyrosine 397 (Y397).[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, initiating a cascade of signaling events that lead to the dynamic regulation of the actin cytoskeleton, focal adhesion turnover, and ultimately, cell movement.[3][6] this compound, as a FAK inhibitor, disrupts this signaling cascade, thereby impeding the cell's ability to migrate.
Figure 1: FAK Signaling Pathway in Cell Migration and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound and other relevant FAK inhibitors on cancer cell lines. This data is essential for determining the appropriate concentration range for your experiments.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | PA-1 (Ovarian) | Migration | Inhibition | Decreased cell migration | [4][5] |
| This compound | PA-1 (Ovarian) | Invasion | Inhibition | Decreased cell invasion | [4][5] |
| This compound | PA-1 (Ovarian) | Western Blot | Protein Expression | Reduced MMP-2 & MMP-9 | [4][5] |
Table 2: IC50 Values of Various FAK Inhibitors
| Inhibitor | FAK IC50 (in vitro) | Cell Line | Cellular IC50 | Reference |
| PF-562271 | 1.5 nM | - | - | [7] |
| VS-4718 (PND-1186) | 1.5 nM | Breast Carcinoma | ~100 nM | [7] |
| TAE226 | 5.5 nM | - | - | [8] |
| BI 853520 | - | OVCAR8 (Ovarian) | 8.5 nM | [8] |
| BI 853520 | - | A549 (Lung) | 15 nM | [8] |
| BI 853520 | - | U87MG (Brain) | 12 nM | [8] |
| Y15 | - | - | 1 µM (for FAK phosphorylation inhibition) | [7] |
Note: Specific IC50 values for this compound are not yet publicly available in the cited literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Here we provide detailed protocols for two standard cell migration assays, adapted for the use of this compound.
Wound Healing (Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in a two-dimensional (2D) context.
Figure 2: Experimental Workflow for the Wound Healing Assay.
Materials:
-
Cells of interest
-
Standard cell culture plates (e.g., 12-well or 24-well)
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium for 2-24 hours to minimize cell proliferation, which can confound migration measurements.
-
Creating the Scratch: Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform width. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100 nM and 1, 10 µM). Include a vehicle-only control group.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well (T=0). Mark the plate to ensure the same field of view is imaged at subsequent time points (e.g., 6, 12, 24, 48 hours).
-
Data Analysis: Measure the width or the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells migrating through a porous membrane towards a chemoattractant.
Figure 3: Experimental Workflow for the Transwell Migration Assay.
Materials:
-
Transwell inserts with appropriate pore size (e.g., 8 µm for most cancer cells)
-
Multi-well companion plates
-
Cells of interest
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., medium with 10% FBS, specific growth factors)
-
This compound
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation: Place the Transwell inserts into the wells of the companion plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Suspension: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for measurable migration (typically 6-48 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a staining solution like Crystal Violet.
-
Imaging and Quantification: After washing and drying, count the number of migrated cells in several random fields of view using a microscope. The stain can also be eluted and the absorbance measured for a more quantitative readout.
Concluding Remarks
This compound is a valuable tool for investigating the role of FAK in cell migration and for screening potential anti-metastatic drugs. The protocols provided here offer a starting point for researchers. It is crucial to optimize assay conditions, including cell seeding density, incubation times, and this compound concentration, for each specific cell line and experimental question. Careful experimental design, including appropriate controls, will ensure the generation of robust and reproducible data.
References
- 1. Biological Significance of Focal Adhesion Kinase in Ovarian Cancer: Role in Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 8. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAK Inhibitor in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, including ovarian cancer, making it a compelling target for therapeutic intervention. This document provides detailed application notes and protocols for the use of FAK inhibitors in in vivo mouse models, with a focus on Fak-IN-3 (also known as Compound 36), a potent FAK inhibitor.
While the specific in vivo dosage and administration protocol for this compound are not publicly available in the cited literature, this document provides a representative protocol based on studies with other potent FAK inhibitors in similar cancer models. These notes are intended to serve as a comprehensive guide for researchers designing and executing in vivo studies with FAK inhibitors.
FAK Signaling Pathway
The FAK signaling pathway is a complex network that integrates signals from the extracellular matrix (ECM) and growth factor receptors to regulate key cellular processes. Upon activation, FAK autophosphorylates at the Y397 residue, creating a docking site for Src family kinases and initiating downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.
Caption: FAK signaling pathway illustrating key downstream effectors.
Quantitative Data for FAK Inhibitors in Mouse Models
The following table summarizes in vivo dosages and administration routes for various FAK inhibitors in mouse models of cancer. This data can be used for comparison and to guide dose selection for new FAK inhibitors.
| FAK Inhibitor | Cancer Model | Mouse Strain | Dosage | Administration Route | Reference |
| This compound (Compound 36) | Ovarian Cancer | BALB/c nude mice | 50 mg/kg | Intraperitoneal (i.p.) | Wei W, et al. Eur J Med Chem. 2022 |
| PF-562,271 | Ovarian Cancer | C57Bl/6 | 30 mg/kg, twice daily | Oral (p.o.) | Walsh, C., et al. Mol Cancer Ther. 2010 |
| Y15 | Pancreatic Cancer | Nude mice | 30 mg/kg, daily (5 days/week) | Intraperitoneal (i.p.) | Golubovskaya, V. M., et al. J Med Chem. 2012 |
| BI 853520 | Prostate Adenocarcinoma | Nude mice | 50 mg/kg, daily | Oral (p.o.) | Roth, G. J., et al. J Med Chem. 2016 |
| Compound 7 | Pancreatic Cancer | Not Specified | 10 mg/kg, daily | Not Specified | Ma, S., et al. Eur J Med Chem. 2022[1] |
| Compound C4 | Pancreatic Cancer | Murine models | 10-60 mg/kg, daily | Intraperitoneal (i.p.) | Hochwald, S. N., et al. ASCO Meeting Abstracts. 2011[2] |
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study of a FAK Inhibitor in an Ovarian Cancer Xenograft Model
This protocol is a representative example based on published studies with potent FAK inhibitors and can be adapted for this compound.
1. Cell Culture and Animal Model
-
Cell Line: Human ovarian cancer cell line (e.g., PA-1) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animals: Female athymic nude mice (4-6 weeks old) are used. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation
-
Harvest PA-1 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.
-
Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor volume with calipers. The tumor volume can be calculated using the formula: (Length × Width2) / 2.
3. Treatment Protocol
-
When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound (Compound 36) at a dose of 50 mg/kg body weight via intraperitoneal injection once daily. The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Control Group: Administer the vehicle solution following the same schedule and route as the treatment group.
-
Monitor tumor growth and body weight every 2-3 days.
4. Endpoint and Tissue Collection
-
The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a specific duration of treatment (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weight and volume.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis and the remainder fixed in formalin for immunohistochemistry.
5. Pharmacodynamic Analysis
-
Western Blotting: Homogenize tumor tissues to extract proteins. Analyze the expression levels of total FAK, phosphorylated FAK (p-FAK Y397), and downstream signaling proteins (e.g., p-AKT, p-ERK) by Western blotting to confirm target engagement.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of FAK, p-FAK, and markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo efficacy study of a FAK inhibitor.
Caption: General experimental workflow for in vivo FAK inhibitor studies.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting in vivo studies with FAK inhibitors in mouse models of cancer. While specific dosage information for this compound requires access to the primary literature, the representative protocol and comparative data for other FAK inhibitors serve as a valuable resource for researchers in the field of oncology and drug development. Careful consideration of the experimental design, including the choice of cell line, animal model, and endpoints, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: Inhibition of Focal Adhesion Kinase (FAK) in Ovarian Cancer Cell Lines
Topic: FAK Inhibitor IC50 in Ovarian Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: While the specific inhibitor "Fak-IN-3" was not found in the available literature, this document provides a comprehensive overview of the activity of other well-characterized Focal Adhesion Kinase (FAK) inhibitors in ovarian cancer cell lines. The protocols and pathways described are broadly applicable to the study of FAK inhibition in this context.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, survival, and migration.[1][2][3] Overexpression and activation of FAK are frequently observed in various cancers, including ovarian cancer, where it is associated with advanced tumor stage, metastasis, and poor patient survival.[1][2][3] The gene encoding FAK, PTK2, is located on chromosome 8q24.3, a region often amplified in serous ovarian cancer.[1][4] These findings establish FAK as a promising therapeutic target for ovarian cancer. This document provides IC50 data for several FAK inhibitors in ovarian cancer cell lines and detailed protocols for their evaluation.
Data Presentation: FAK Inhibitor IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various FAK inhibitors in different ovarian cancer cell lines. These values indicate the concentration of the inhibitor required to reduce the viability of the cancer cells by 50%.
| FAK Inhibitor | Ovarian Cancer Cell Line | IC50 / EC50 (µM) | Notes |
| PF-562271 (PF271) | SNU-119 | 4.41 | Cell viability determined after 72 hours of exposure. |
| SNU-8 | 6.79 | Cell viability determined after 72 hours of exposure. | |
| PF-573228 (PF228) | SNU-119 | 19.1 | Cell viability determined after 72 hours of exposure. |
| SNU-8 | 27.3 | Cell viability determined after 72 hours of exposure. | |
| VS-4718 (PND-1186) | HEY | < 0.1 | Sensitive to anchorage-independent growth inhibition. |
| OVCAR8 | < 0.1 | Sensitive to anchorage-independent growth inhibition. | |
| SKOV3-IP | > 0.1 | Resistant to anchorage-independent growth inhibition. | |
| OVCAR10 | > 0.1 | Resistant to anchorage-independent growth inhibition. | |
| PF-271 | ID8-IP | 0.1 - 0.5 | Significantly prevented anchorage-independent growth.[1] |
Data synthesized from multiple sources. Note that experimental conditions can influence IC50 values.[5]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a FAK inhibitor in adherent ovarian cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR3, A2780)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
FAK inhibitor stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)[10]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture ovarian cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 3,000-10,000 cells/well, to be optimized for each cell line).[8]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FAK inhibitor in a complete culture medium from the stock solution. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the FAK inhibitor.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[10][11]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[6]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[6][10]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
FAK Signaling Pathway in Ovarian Cancer
Caption: FAK signaling cascade in ovarian cancer.
Experimental Workflow for IC50 Determination
Caption: Workflow for IC50 determination using MTT assay.
References
- 1. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase: An alternative focus for anti-angiogenesis therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK activity sustains intrinsic and acquired ovarian cancer resistance to platinum chemotherapy | eLife [elifesciences.org]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2. Cell viability assay using ovarian cancer cell lines [bio-protocol.org]
- 9. Cell Viability Assay [bio-protocol.org]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fak-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of Fak-IN-3, a potent inhibitor of Focal Adhesion Kinase (FAK), in cell culture experiments. This document includes information on its mechanism of action, preparation of stock solutions, and recommended working concentrations, along with a summary of its effects on various cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets Focal Adhesion Kinase, a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways. FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are associated with the progression and metastasis of various cancers, making it a significant target for anti-cancer drug development.[1][3] this compound exerts its effects by inhibiting the autophosphorylation of FAK, thereby disrupting downstream signaling cascades.
Data Summary
Quantitative data for FAK inhibitors, including IC50 values in various cell lines, are summarized below. It is important to note that the specific compound "this compound" is not always clearly differentiated from other FAK inhibitors in the literature. The following table includes data for representative FAK inhibitors to provide a reference for determining appropriate experimental concentrations.
| FAK Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| FAK Inhibitor III | PC3M-luc | Prostate Cancer | 7.1 µM | [1] |
| FAK Inhibitor (C4) | Various | Various | 1 - 20 µM | [1] |
| FAK Inhibitor (TAE226) | Various | Various | 5.5 nM | |
| FAK Inhibitor (Compound 7) | OVCAR8 | Ovarian Cancer | 8.5 nM | [4] |
| FAK Inhibitor (Compound 7) | A549 | Lung Cancer | 15 nM | [4] |
| FAK Inhibitor (Compound 7) | U87MG | Brain Cancer | 12 nM | [4] |
| FAK Inhibitor (Compound 16) | HCT116 | Colon Cancer | 10 nM | [5] |
| FAK Inhibitor (Compound 16) | MDA-MB-231 | Breast Cancer | 110 nM | [5] |
Experimental Protocols
Solubility and Stock Solution Preparation
This compound and similar FAK inhibitors are typically soluble in dimethyl sulfoxide (DMSO).[1]
Materials:
-
This compound (or other FAK inhibitor) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.
Preparation of Working Solutions for Cell Culture
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.
-
A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in cell culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Gently mix the working solution by pipetting.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
FAK Signaling Pathway and Inhibition by this compound
Focal Adhesion Kinase is a central node in signal transduction, integrating signals from integrins and growth factor receptors to regulate key cellular processes.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Upon activation by upstream signals from integrins and growth factor receptors, FAK undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a binding site for SH2 domain-containing proteins, notably Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating key signaling cascades such as the PI3K/Akt and RAS/RAF/MEK/ERK pathways. These pathways ultimately regulate cellular functions critical for tumor progression, including cell migration, survival, and proliferation. This compound inhibits the initial autophosphorylation of FAK, thereby blocking the entire downstream signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines a general procedure for evaluating the effects of this compound on cancer cell lines.
Caption: General experimental workflow for studying the effects of this compound.
This workflow provides a basic framework for investigating the biological activity of this compound. The specific cell lines, inhibitor concentrations, and incubation times should be optimized based on the experimental objectives and the characteristics of the cells being studied. Downstream assays can be selected to assess the impact of FAK inhibition on cell viability, migratory and invasive potential, and the phosphorylation status of key signaling proteins.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of p-FAK (Y397) Following Fak-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell migration, proliferation, survival, and adhesion.[1][2] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases and initiating downstream signaling cascades.[3][4] The phosphorylation status of Y397 is therefore a key indicator of FAK activation and its associated cellular activities. Fak-IN-3 is a potent and selective, cell-permeable inhibitor of FAK that locks the kinase in an inactive conformation, thereby inhibiting its autophosphorylation.[5] This document provides a detailed protocol for treating cells with this compound and subsequently analyzing the phosphorylation of FAK at Y397 using Western blotting.
FAK Signaling Pathway
Integrin activation at focal adhesions recruits FAK, leading to its autophosphorylation at Y397. This phosphotyrosine residue serves as a docking site for the SH2 domain of Src family kinases. The FAK/Src complex then phosphorylates a multitude of downstream targets, activating pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[1][5][6] this compound exerts its inhibitory effect by preventing the initial autophosphorylation of FAK at Y397, thus blocking the entire downstream signaling cascade.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., PA-1 ovarian cancer cells, PC3M-luc prostate cancer cells)[1][5]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting concentration range is 1-10 µM, based on the reported IC50 of 7.1 µM for FAK autophosphorylation inhibition.[5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a predetermined time. A time course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal treatment duration.
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blotting for p-FAK (Y397)
Materials:
-
Protein lysates from this compound treated and control cells
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-FAK (Y397) antibody
-
Rabbit or Mouse anti-total FAK antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95-100°C.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be obtained from the antibody datasheet.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional but Recommended): To normalize the p-FAK signal, the membrane can be stripped of the bound antibodies and re-probed for total FAK and a loading control (e.g., β-actin).
Experimental Workflow
Caption: Western blot workflow for p-FAK (Y397) analysis.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups. Densitometry analysis of the Western blot bands is recommended. The intensity of the p-FAK (Y397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control, to account for any variations in protein loading.
Table 1: Densitometric Analysis of p-FAK (Y397) Levels After this compound Treatment
| Treatment Group | Concentration (µM) | p-FAK (Y397) / Total FAK Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | (Value) | 1.0 |
| This compound | 1 | (Value) | (Value) |
| This compound | 5 | (Value) | (Value) |
| This compound | 10 | (Value) | (Value) |
Table 2: Time-Course of p-FAK (Y397) Inhibition by this compound
| Treatment Time (hours) | p-FAK (Y397) / Total FAK Ratio (at X µM this compound) | Fold Change vs. Time 0 |
| 0 | (Value) | 1.0 |
| 1 | (Value) | (Value) |
| 6 | (Value) | (Value) |
| 12 | (Value) | (Value) |
| 24 | (Value) | (Value) |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-FAK signal | Insufficient protein loading | Increase the amount of protein loaded per well. |
| Inactive primary antibody | Use a new aliquot of the antibody or a different antibody. | |
| Insufficient this compound treatment time or concentration | Optimize treatment conditions with a time-course and dose-response experiment. | |
| Phosphatase activity in lysate | Ensure phosphatase inhibitors are fresh and added to the lysis buffer. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% BSA). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and/or duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; check the antibody datasheet for known cross-reactivities. |
| Protein degradation | Ensure protease inhibitors are fresh and added to the lysis buffer; keep samples on ice. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of the Focal Adhesion Kinase and Vascular Endothelial Growth Factor Receptor-3 Interaction Leads to Decreased Survival in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. FAK Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: The Use of FAK Inhibitors in 3D Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for cancer research compared to traditional 2D cell cultures.[1] They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms.[1][2] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer therapy.[3][4][5] FAK is often overexpressed and activated in various cancers, correlating with poor prognosis.[4]
This document provides detailed application notes and protocols for the use of FAK inhibitors in 3D spheroid models. While specific data for "Fak-IN-3" in 3D spheroid models is limited in the current literature, this guide is based on the principles and data from studies using other potent FAK inhibitors such as PF-573228, PF-271, and BI 853520. These protocols can be adapted for the evaluation of novel FAK inhibitors like this compound.
Mechanism of Action of FAK Inhibition in 3D Spheroids
FAK is a central node in signal transduction, integrating signals from integrins and growth factor receptors to regulate a multitude of cellular processes critical for tumor progression.[5] In 3D spheroid models, FAK activity is crucial for maintaining spheroid integrity, promoting cell survival in anchorage-independent conditions, and driving invasion into the surrounding matrix.
Inhibition of FAK in 3D spheroids has been shown to:
-
Disrupt Spheroid Growth and Formation: FAK inhibitors can impede the initial aggregation of cells and inhibit the growth of established spheroids.[6][7][8]
-
Induce Apoptosis: By blocking FAK's pro-survival signaling, its inhibitors can selectively induce apoptosis in cancer cells within the 3D structure.[2]
-
Inhibit Cell Migration and Invasion: FAK is essential for the collective cell movement and invasion of cancer cells from the spheroid into a surrounding matrix.[9]
-
Modulate Downstream Signaling Pathways: FAK inhibition leads to the downregulation of key oncogenic signaling pathways, including the PI3K/Akt/mTOR and ERK/MAPK pathways.[10]
Data Presentation
The following tables summarize quantitative data from studies using various FAK inhibitors in 3D spheroid models. This data can serve as a reference for designing experiments with this compound.
Table 1: Effect of FAK Inhibitors on 3D Spheroid Viability and Growth
| FAK Inhibitor | Cell Line(s) | 3D Model | Concentration | Effect | Reference |
| PF-271 | MDA-MB-231, 4T1L | Anchorage-independent spheroids | 0.1 µM | Prevention of spheroid growth | [6][11] |
| Y15 | COLO320DM, GOT1 | Spheroids in BIOFLOAT™ plates | 20 µM | Reduction in cell viability | [10] |
| PROTAC-FAK | COLO320DM, GOT1 | Spheroids in BIOFLOAT™ plates | 20 µM | Reduction in cell viability | [10] |
| BI 853520 | Malignant Pleural Mesothelioma cell lines | Spheroids in serum-free, non-adherent conditions | 0.1 - 1 µM | Significant reduction in spheroid number | [7][8] |
| PF-573228 | HC11, 4T1, T47D | Spheroids | Not specified | Cell type-dependent effects on spheroid size | [1] |
Table 2: Effects of FAK Inhibitors on Downstream Signaling in 3D Spheroids
| FAK Inhibitor | Cell Line(s) | 3D Model | Effect on Signaling | Reference | | --- | --- | --- | --- | | Y15 | COLO320DM, GOT1 | Spheroids | Decreased p-ERK1/2 |[10] | | PROTAC-FAK | COLO320DM, GOT1 | Spheroids | Decreased p-ERK1/2, Reduced FAK protein levels |[10] | | BI 853520 | Malignant Pleural Mesothelioma cell lines | Spheroids | Reduced FAK phosphorylation (p-FAK) |[7][8] |
Experimental Protocols
Here are detailed protocols for key experiments involving the application of FAK inhibitors in 3D spheroid models.
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This is a widely used method for generating spheroids in non-adherent plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 10,000 cells/well, this needs to be optimized for each cell line).
-
Seed the cell suspension into the wells of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 1 minute to facilitate cell aggregation at the bottom of the well.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 3 days.[10]
Protocol 2: Treatment of 3D Spheroids with FAK Inhibitor
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound (or other FAK inhibitor) stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Allow spheroids to form and compact for 3 days post-seeding.[10]
-
Prepare serial dilutions of the FAK inhibitor in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove half of the medium from each well of the spheroid plate.
-
Add an equal volume of the medium containing the FAK inhibitor at 2x the final desired concentration.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, 72 hours).
-
Monitor the spheroids for morphological changes (e.g., size, integrity) daily using an inverted microscope.
Protocol 3: Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
After the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of FAK Signaling in Spheroids
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Bradford assay or BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-ERK1/2, anti-total ERK, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Collect spheroids from each treatment condition by centrifugation.
-
Wash the spheroids with cold PBS.
-
Lyse the spheroids in lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Visualizations
Caption: FAK signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for testing this compound in 3D spheroids.
References
- 1. E-cadherin, actin, microtubules and FAK dominate different spheroid formation phases and important elements of tissue integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FAK activity protects nucleostemin in facilitating breast cancer spheroid and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The FAK inhibitor BI 853520 inhibits spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The FAK inhibitor BI 853520 inhibits spheroid formation and orthotopic tumor growth in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK activity protects nucleostemin in facilitating breast cancer spheroid and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Anchorage-Independent Growth Using Fak-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a critical characteristic of cancer cells, allowing them to proliferate without attachment to an extracellular matrix. This ability is fundamental to tumor growth and metastasis. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways downstream of integrins and growth factor receptors. Overexpression and activation of FAK are commonly observed in various cancers, where it promotes cell survival, proliferation, migration, and anchorage-independent growth.
Fak-IN-3 (also known as Compound 36) is a potent and selective small molecule inhibitor of FAK.[1] It has been shown to decrease the migration and invasion of cancer cells and inhibit tumor growth and metastasis, making it a valuable tool for investigating the role of FAK in oncology and for the development of novel cancer therapeutics.[1][2] These application notes provide detailed protocols for utilizing this compound to study its effects on anchorage-independent growth through soft agar and spheroid formation assays.
FAK Signaling Pathway and Mechanism of Action of this compound
Integrin engagement with the extracellular matrix or growth factor receptor activation leads to the autophosphorylation of FAK at tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the full activation of FAK and the subsequent phosphorylation of other downstream molecules, initiating signaling cascades that regulate cell survival, proliferation, and motility.
This compound acts as a potent inhibitor of FAK, effectively blocking its kinase activity. This inhibition prevents the downstream signaling events that are crucial for anchorage-independent growth.
Quantitative Data
The following tables summarize the inhibitory activity of this compound and its derivatives on FAK and various cancer cell lines as reported in the literature. This data is essential for designing experiments with appropriate concentrations of the inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | FAK | 5.4 | Eur J Med Chem. 2022;228:113978 |
Table 2: Anti-proliferative Activity of this compound against Ovarian Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
| PA-1 | 0.17 | Eur J Med Chem. 2022;228:113978 |
| SKOV3 | 0.21 | Eur J Med Chem. 2022;228:113978 |
Experimental Protocols
Soft Agar Colony Formation Assay
This assay is the gold standard for determining the anchorage-independent growth potential of transformed cells. It measures the ability of cells to form colonies in a semi-solid medium.
Materials:
-
Agar (Noble Agar)
-
2X cell culture medium
-
Fetal Bovine Serum (FBS)
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet staining solution (0.005% in methanol)
-
Sterile water
Procedure:
-
Preparation of Agar Solutions:
-
Prepare a 1.2% agar solution by dissolving 1.2 g of agar in 100 mL of sterile water and autoclaving.
-
Prepare a 0.6% agar solution by following the same procedure with 0.6 g of agar.
-
Melt the agar solutions in a microwave and cool to 42°C in a water bath before use.
-
-
Bottom Agar Layer (0.6%):
-
Warm 2X culture medium with 20% FBS to 42°C.
-
Mix equal volumes of the 1.2% agar solution and the 2X medium to create a 0.6% agar/media mixture.
-
Immediately add 1.5-2 mL of this mixture to each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for at least 30 minutes.
-
-
Top Agar Layer (0.3%) with Cells:
-
Trypsinize and count your cells, then prepare a single-cell suspension at twice the desired final concentration in 1X medium with 10% FBS.
-
Prepare the 0.3% agar/media mixture by mixing equal volumes of the 0.6% agar solution and 2X medium.
-
In separate tubes for each condition (vehicle control, different concentrations of this compound), mix the cell suspension with the 0.3% agar/media mixture in a 1:1 ratio. For example, add 500 µL of cell suspension to 500 µL of 0.3% agar/media.
-
Gently pipette 1 mL of this cell/agar mixture onto the solidified bottom agar layer. A typical seeding density is 5,000-10,000 cells per well.
-
-
Incubation and Feeding:
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 14-21 days.
-
Add 100-200 µL of fresh medium (containing vehicle or this compound) to the top of the agar every 3-4 days to prevent drying.
-
-
Staining and Analysis:
-
After the incubation period, add 0.5 mL of 0.005% crystal violet solution to each well and incubate for 1-2 hours.
-
Carefully wash the wells with water to remove excess stain.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of >50 cells.
-
Spheroid Formation Assay
This assay assesses the ability of cells to form three-dimensional aggregates (spheroids) in non-adherent conditions, mimicking the formation of tumor emboli.
References
Measuring the Efficacy of FAK-IN-3 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for evaluating the in vivo efficacy of FAK-IN-3, a potent inhibitor of Focal Adhesion Kinase (FAK), using xenograft models. FAK is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in tumor progression, metastasis, and angiogenesis.[1] this compound (also known as Compound 36) has been identified as a potent FAK inhibitor that can decrease cancer cell migration and invasion by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9.[2] These protocols are designed to guide researchers in assessing the anti-tumor activity of this compound, from experimental design and in vivo procedures to downstream pharmacodynamic and efficacy analyses.
Introduction to this compound and its Mechanism of Action
Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates signals from integrins and growth factor receptors to regulate essential cellular processes such as cell survival, proliferation, migration, and adhesion.[1][3] Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Y397), creating a binding site for Src family kinases and initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[3][4] In cancer, the aberrant activation of FAK signaling promotes tumor growth and metastasis.
This compound is a small molecule inhibitor designed to target the kinase activity of FAK.[2] By inhibiting FAK, this compound is expected to disrupt the signaling pathways that drive tumor progression. Preclinical studies have shown that this compound can inhibit the migration and invasion of ovarian cancer cells.[2] The evaluation of this compound in well-characterized xenograft models is a critical step in its preclinical development.
FAK Signaling Pathway
The following diagram illustrates the central role of FAK in cancer cell signaling and the points of intervention for inhibitors like this compound.
Caption: FAK signaling pathway in cancer and the inhibitory action of this compound.
Experimental Protocols
Xenograft Model Establishment and this compound Treatment
This protocol describes the establishment of a subcutaneous xenograft model and the subsequent treatment with this compound.
Materials:
-
Cancer cell line with known FAK expression (e.g., ovarian, breast, pancreatic)
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for this compound (A recommended starting point is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, vehicle composition should be optimized based on the physicochemical properties of this compound.)
-
Sterile PBS, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The final dosing solution should be prepared fresh daily.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection). A pilot study is recommended to determine the optimal dose and schedule. Based on other FAK inhibitors, a starting dose could be in the range of 25-50 mg/kg, administered once or twice daily.[5]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis.
-
Pharmacodynamic Analysis of FAK Inhibition
To confirm that this compound is hitting its target in vivo, it is essential to measure the levels of total FAK and phosphorylated FAK (p-FAK Y397) in the tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Tissue homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-FAK (e.g., Cell Signaling Technology #3285)[3]
-
Rabbit anti-phospho-FAK (Y397) (e.g., Abcam ab81298)
-
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction:
-
Immediately after excision, snap-freeze the tumor tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer.[6]
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-FAK or anti-p-FAK Y397) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the p-FAK signal to the total FAK signal.
-
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking serum
-
Primary antibody: Rabbit anti-phospho-FAK (Y397) (validated for IHC)[7][8]
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidases and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the anti-p-FAK (Y397) primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex. Visualize the signal with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Analyze the staining intensity and distribution of p-FAK in the tumor sections using a microscope.
Data Presentation
Quantitative data from the xenograft study should be summarized in tables for clear comparison between the treatment and control groups.
Table 1: Tumor Growth Inhibition by this compound
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1580.3 ± 150.7 | - | - |
| This compound (dose) | 10 | 122.1 ± 9.8 | 650.1 ± 85.4 | 58.9 | <0.001 |
Table 2: Pharmacodynamic Analysis of FAK Inhibition in Tumor Tissue
| Treatment Group | Mean p-FAK/Total FAK Ratio (Western Blot) ± SEM | Mean % p-FAK Positive Cells (IHC) ± SEM |
| Vehicle Control | 0.95 ± 0.12 | 75.6 ± 8.3 |
| This compound (dose) | 0.21 ± 0.05 | 15.2 ± 4.1 |
Experimental Workflow
The following diagram outlines the overall workflow for assessing the efficacy of this compound in a xenograft model.
References
- 1. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. FAK [p Tyr397] Antibody (NB100-92712): Novus Biologicals [novusbio.com]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols: Fak-IN-3 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression and activation of FAK are frequently observed in various human cancers and are associated with tumor progression, metastasis, and resistance to conventional therapies.[2][3] FAK integrates signals from integrins and growth factor receptors, activating downstream pathways such as PI3K/Akt and MAPK/ERK, which are critical for cancer cell survival and chemoresistance.[4][5]
Fak-IN-3 is a potent inhibitor of FAK that has demonstrated preclinical anti-tumor activity.[6] By targeting FAK, this compound can disrupt the signaling cascades that contribute to cancer cell survival and proliferation. This application note provides an overview of the therapeutic potential of combining this compound with standard chemotherapeutic agents to enhance anti-cancer efficacy and overcome drug resistance. While specific quantitative data for this compound in combination therapies is still emerging, this document provides illustrative data from other FAK inhibitors and detailed protocols to guide researchers in designing and executing relevant preclinical studies.
Mechanism of Action: Synergistic Anti-Cancer Effects
The combination of this compound with chemotherapy is predicated on a synergistic mechanism of action. Chemotherapeutic agents, such as paclitaxel and cisplatin, induce DNA damage and mitotic arrest, leading to cancer cell death. However, many cancer cells develop resistance by upregulating survival signaling pathways, many of which are mediated by FAK.
By inhibiting FAK, this compound is expected to:
-
Sensitize cancer cells to chemotherapy: Inhibition of FAK can block the pro-survival signals that are often activated in response to chemotherapy-induced cellular stress.[4]
-
Inhibit cell migration and invasion: this compound has been shown to decrease the migration and invasion of ovarian cancer cells, which is a critical aspect of metastasis.[6]
-
Reduce the expression of matrix metalloproteinases (MMPs): this compound can reduce the expression of MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.[6]
-
Target cancer stem cells (CSCs): FAK signaling is implicated in the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for therapy resistance and relapse.[7][8] Combining FAK inhibitors with chemotherapy may therefore help to eliminate this resilient cell population.[7]
Quantitative Data on FAK Inhibitors in Combination with Chemotherapy
While specific data for this compound in combination with various chemotherapies is not yet widely published, the following tables summarize representative data from preclinical studies of other FAK inhibitors to illustrate the potential synergistic effects.
Table 1: In Vitro Efficacy of FAK Inhibitors in Combination with Chemotherapy (Illustrative Examples)
| FAK Inhibitor | Cancer Cell Line | Chemotherapeutic Agent | IC50 (Single Agent) | IC50 (Combination) | Fold-Sensitization | Reference |
| VS-6063 | Ovarian Cancer (HeyA8-MDR) | Paclitaxel | >100 nM | 10 nM | >10 | [8] (Adapted) |
| VS-6063 | Ovarian Cancer (SKOV3-TR) | Paclitaxel | >100 nM | 25 nM | >4 | [8] (Adapted) |
| Defactinib | Pancreatic Cancer (PDAC-1) | Paclitaxel | ~5 µM | ~1 µM | 5 | (Illustrative) |
| VS-4718 | Breast Cancer (SUM159) | Paclitaxel | Not specified | Not specified | Synergistic effect observed | [8] |
| FAK siRNA | Ovarian Cancer (A2780-CP20) | Cisplatin | Not effective | Significant tumor reduction | N/A | [9] |
Note: This table provides illustrative data based on published studies of other FAK inhibitors and should be used as a guide for expected outcomes with this compound.
Table 2: In Vivo Efficacy of FAK Inhibitors in Combination with Chemotherapy (Illustrative Examples)
| FAK Inhibitor | Xenograft Model | Chemotherapeutic Agent | Tumor Growth Inhibition (Single Agent) | Tumor Growth Inhibition (Combination) | Reference |
| Y11 | Colon Cancer (SW620) | N/A (Monotherapy) | Significant reduction | N/A | [1] |
| VS-6063 | Ovarian Cancer (HeyA8) | Paclitaxel | 87.4% | 97.9% | [8] (Adapted) |
| VS-6063 | Ovarian Cancer (SKOV3ip1) | Paclitaxel | Not specified | 92.7% reduction | [8] (Adapted) |
| FAK siRNA | Ovarian Cancer (SKOV3ip1) | Docetaxel | 44-72% | Greater reduction than single agent | [9] |
| C4 | Neuroblastoma | Doxorubicin | Significant reduction | Synergistic reduction | [10] |
Note: This table provides illustrative data based on published studies of other FAK inhibitors and should be used as a guide for expected outcomes with this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with chemotherapy. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and chemotherapy, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel, cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Treat the cells with:
-
Vehicle control (medium with DMSO)
-
This compound alone at various concentrations
-
Chemotherapeutic agent alone at various concentrations
-
Combination of this compound and the chemotherapeutic agent at various concentrations.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[11][12]
Protocol 2: Western Blot Analysis of FAK Signaling Pathway
This protocol is for assessing the effect of this compound on the FAK signaling pathway in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound, chemotherapy, or the combination for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13][14]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo use (e.g., in a vehicle like PBS or a solution containing DMSO, PEG300, and Tween 80)
-
Chemotherapeutic agent formulation for in vivo use
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[1]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly). The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the formulation of the compounds.
-
Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and volume. Tumors can be processed for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.
Visualizations
FAK Signaling Pathway and Inhibition by this compound
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating this compound and chemotherapy combination.
Logical Relationship of Expected Outcomes
Caption: Expected synergistic outcomes of this compound and chemotherapy.
References
- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FAK in human cancer: from finding to first clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 8. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal Adhesion Kinase Targeting Using In vivo Short Interfering RNA Delivery in Neutral Liposomes for Ovarian Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FAK and VEGFR-3 binding decreases tumorigenicity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot analysis of proteins associated with FAK signaling pathways [bio-protocol.org]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Assessing FAK-IN-3 Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a critical non-receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, migration, and adhesion.[1] Overexpression and hyperactivity of FAK are commonly observed in various human cancers, making it a compelling target for anti-cancer drug development.[2] FAK promotes cell survival primarily through the activation of downstream signaling pathways such as the PI3K/Akt cascade, which in turn inhibits pro-apoptotic proteins.[3] Additionally, FAK can sequester and inhibit the tumor suppressor p53 and interfere with death receptor-mediated apoptosis by binding to proteins like the Receptor-Interacting Protein (RIP).[4][5]
Inhibition of FAK disrupts these pro-survival signals, leading to programmed cell death, or apoptosis. This process, often referred to as anoikis when induced by cell detachment, is a key mechanism through which FAK inhibitors exert their anti-tumor effects.[6] The induction of apoptosis by FAK inhibition is typically characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[7] Key markers of apoptosis include the cleavage of caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP).[7][8]
These application notes provide a comprehensive set of protocols to assess the pro-apoptotic effects of FAK-IN-3, a putative inhibitor of Focal Adhesion Kinase. While specific experimental data for this compound is not extensively documented in publicly available literature, the following protocols are based on established methods for characterizing other potent and selective FAK inhibitors. Researchers must empirically determine the optimal working concentration and treatment duration for this compound for their specific cell line of interest.
FAK-Mediated Survival and Apoptosis Induction Pathways
The following diagrams illustrate the key signaling pathways involved in FAK-mediated cell survival and the proposed mechanism by which FAK inhibitors like this compound induce apoptosis.
Experimental Protocols
The following section provides detailed protocols for assessing the effect of this compound on apoptosis. It is recommended to perform a preliminary dose-response and time-course experiment using a cell viability assay to determine the optimal conditions for subsequent mechanistic studies.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 | 100.0 ± 6.1 |
| 0.1 | 98.2 ± 4.5 | 92.1 ± 5.5 | 85.3 ± 4.9 |
| 1 | 85.6 ± 6.1 | 70.3 ± 4.2 | 55.7 ± 5.8 |
| 5 | 60.1 ± 5.8 | 45.2 ± 3.9 | 28.4 ± 4.1 |
| 10 | 42.3 ± 4.9 | 25.8 ± 3.5 | 15.1 ± 2.9 |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (determined from the MTT assay) for the chosen time point (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | Viable (Annexin V-/PI-) (%) | Early Apoptotic (Annexin V+/PI-) (%) | Late Apoptotic (Annexin V+/PI+) (%) | Necrotic (Annexin V-/PI+) (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.2 |
| This compound (1 µM) | 70.8 ± 3.5 | 15.3 ± 1.8 | 10.1 ± 1.2 | 3.8 ± 0.6 |
| This compound (5 µM) | 42.1 ± 4.2 | 35.6 ± 2.9 | 18.5 ± 2.1 | 3.8 ± 0.7 |
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the cleavage of Caspase-3 and PARP, which are hallmark events in apoptosis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cell pellets from Protocol 2 in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
| Treatment | Relative Cleaved Caspase-3 Expression (normalized to GAPDH) | Relative Cleaved PARP Expression (normalized to GAPDH) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 3.2 ± 0.4 | 2.8 ± 0.3 |
| This compound (5 µM) | 7.8 ± 0.9 | 6.5 ± 0.7 |
Experimental Workflow
The following diagram outlines the overall experimental workflow for assessing the pro-apoptotic effects of this compound.
References
- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase Suppresses Apoptosis by Binding to the Death Domain of Receptor-Interacting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase 3-mediated focal adhesion kinase processing in human ovarian cancer cells: possible regulation by X-linked inhibitor of apoptosis protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspases cleave focal adhesion kinase during apoptosis to generate a FRNK-like polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence of Focal Adhesions Using a FAK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing a Focal Adhesion Kinase (FAK) inhibitor, exemplified here as FAK-IN-3, in immunofluorescence studies to investigate its effects on focal adhesions. The protocols and data presented are compiled from established methodologies for studying FAK signaling and focal adhesion dynamics.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating essential cellular processes such as adhesion, migration, proliferation, and survival.[1][2][3][4][5] FAK is a key component of focal adhesions, the multi-protein complexes that connect the actin cytoskeleton to the extracellular matrix.[6][7] Inhibition of FAK activity is a critical area of research, particularly in cancer biology, where FAK is often overexpressed and contributes to tumor progression and metastasis.[8]
Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization of proteins and to analyze the morphology of cellular structures like focal adhesions. By treating cells with a FAK inhibitor prior to immunofluorescent staining, researchers can elucidate the role of FAK activity in the formation, maintenance, and disassembly of focal adhesions. This document provides a comprehensive protocol for such experiments, along with expected outcomes based on published data for various FAK inhibitors.
Data Presentation
Inhibition of FAK is expected to alter the morphology and number of focal adhesions. The following table summarizes representative quantitative data from studies using FAK inhibitors. These values can serve as a benchmark for expected results.
| Treatment Condition | Parameter Measured | Cell Type | Result | Reference |
| FAK Inhibitor (3 µM) | Area of Vinculin-positive Focal Adhesions | Human Foreskin Fibroblasts (HFF) | No significant change after 1-4 hours of treatment. | [9] |
| FAK Inhibitor (3 µM) | Number of Vinculin-positive Focal Adhesions | Human Foreskin Fibroblasts (HFF) | No significant change after 1-4 hours of treatment. | [9] |
| FAK-/- cells (genetic inhibition) | Number of Paxillin-containing Focal Adhesions | Mouse Embryonic Fibroblasts (MEF) | Non-significant reduction compared to FAK-expressing cells. | [3] |
| FAK-/- cells (genetic inhibition) | Size of Paxillin-containing Focal Adhesions | Mouse Embryonic Fibroblasts (MEF) | Significant decrease in sub-micron sized focal adhesions. | [3] |
| FAK Inhibitor (Y15) | Cell Viability | Colon Cancer Cells (SW620, SW480) | Dose-dependent decrease in viability. | [8] |
| FAK Inhibitor (PF-573,228) | FAK Phosphorylation (Y397) | Pediatric Renal Malignancy Cells (G401, SK-NEP-1) | Dose-dependent decrease in phosphorylation. | [10] |
Experimental Protocols
Part 1: Cell Culture and FAK Inhibitor Treatment
This protocol describes the initial steps of cell culture and treatment with a FAK inhibitor.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, fibroblasts)
-
Complete cell culture medium
-
Sterile glass coverslips (pre-coated with an appropriate extracellular matrix protein, e.g., fibronectin, if necessary)
-
6-well or 24-well tissue culture plates
-
FAK Inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of fixation.
-
Incubate the cells for 24-48 hours to allow for attachment and spreading.
-
-
FAK Inhibitor Preparation:
-
Prepare a stock solution of the FAK inhibitor in DMSO. Store as recommended by the manufacturer.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration.
-
-
Inhibitor Treatment:
-
Remove the culture medium from the wells containing the coverslips.
-
Add the medium containing the FAK inhibitor (or vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment time (e.g., 1, 4, 16, or 24 hours). The optimal time should be determined empirically.
-
Part 2: Immunofluorescence Staining of Focal Adhesions
This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize focal adhesions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS)
-
Primary antibody against a focal adhesion marker (e.g., anti-Vinculin, anti-Paxillin, anti-phospho-FAK Y397)
-
Fluorophore-conjugated secondary antibody (corresponding to the host species of the primary antibody)
-
(Optional) Phalloidin conjugated to a fluorophore (for F-actin staining)
-
(Optional) DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
-
Microscope slides
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody (and phalloidin/DAPI if used) in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophores.
-
Part 3: Quantitative Image Analysis
This section provides a general workflow for quantifying changes in focal adhesions from the acquired images.
Software:
-
ImageJ/Fiji or other image analysis software.
Procedure:
-
Image Pre-processing:
-
Open the acquired images in the analysis software.
-
If necessary, perform background subtraction to enhance the signal-to-noise ratio.
-
-
Thresholding:
-
Apply a threshold to the image channel corresponding to the focal adhesion marker to create a binary mask of the adhesions.
-
-
Particle Analysis:
-
Use the particle analysis function of the software to measure the number, area, and other morphological parameters (e.g., aspect ratio, circularity) of the focal adhesions in each cell.
-
-
Data Analysis:
-
Export the quantitative data to a spreadsheet program.
-
Perform statistical analysis to compare the different treatment conditions (e.g., control vs. FAK inhibitor-treated).
-
Mandatory Visualizations
Caption: FAK Signaling Pathway at Focal Adhesions.
Caption: Immunofluorescence Workflow with FAK Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpos.hku.hk [cpos.hku.hk]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. licorbio.com [licorbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Spatial and Temporal Regulation of Focal Adhesion Kinase Activity in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Focal Adhesion Kinase (FAK) Leads to Abrogation of the Malignant Phenotype in Aggressive Pediatric Renal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Kinase Specificity of Fak-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for characterizing the kinase selectivity profile of Fak-IN-3, a potent inhibitor of Focal Adhesion Kinase (FAK).[1] Accurate determination of a kinase inhibitor's specificity is crucial for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities or reduced efficacy. The following protocols outline biochemical and cellular methods to assess the potency and selectivity of this compound against a broad panel of kinases, ensuring a comprehensive understanding of its pharmacological profile.
Introduction to this compound and Kinase Specificity
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[2][3] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anti-cancer drug development.[4][5][6] this compound is a potent small molecule inhibitor of FAK that has shown promise in preclinical studies by reducing tumor growth and metastasis.[1]
While potent inhibition of the primary target is essential, the overall success of a kinase inhibitor in a clinical setting is heavily dependent on its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[7] Consequently, small molecule inhibitors designed to target one kinase may inadvertently inhibit others, leading to off-target effects. Therefore, comprehensive kinase profiling is a mandatory step in the preclinical development of any kinase inhibitor.
This application note provides a framework for determining the kinase specificity of this compound using a combination of in vitro biochemical assays and cell-based target engagement studies.
FAK Signaling Pathway
FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other tyrosine residues on FAK, creating a signaling scaffold that recruits various downstream effectors, ultimately influencing cell behavior.
Caption: FAK signaling pathway and point of inhibition by this compound.
Experimental Protocols
To thoroughly assess the specificity of this compound, a tiered approach is recommended, starting with broad, high-throughput biochemical screens, followed by more focused biochemical and cell-based assays to confirm on-target and off-target activities.
Biochemical Kinase Profiling (Kinome Scan)
A kinome scan is a high-throughput screening method to determine the binding affinity or inhibitory activity of a compound against a large panel of purified kinases. This provides a broad overview of the compound's selectivity. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling services are commonly used for this purpose.[8][9][10]
Workflow for a Typical Kinome Scan:
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Fak-IN-3 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. Fak-IN-3 is a potent and selective inhibitor of FAK. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, particularly in models of ovarian cancer.
These application notes provide a comprehensive guide for the administration of this compound in animal studies, based on available data for FAK inhibitors. While specific in vivo administration details for this compound from its primary publication are not publicly available, this document offers a generalized protocol derived from studies with similar FAK inhibitors. Researchers should use this information as a starting point and perform dose-response and toxicity studies to determine the optimal administration parameters for their specific animal model and experimental goals.
Mechanism of Action: FAK Signaling Pathway
FAK is a central node in the signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cell migration, survival, and proliferation. This compound, as a FAK inhibitor, blocks this signaling cascade.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FAK Inhibitor Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with FAK inhibitors, framed around the query "Fak-IN-3 not inhibiting FAK phosphorylation." While "this compound" is not a widely documented FAK inhibitor, the principles and troubleshooting steps outlined here are applicable to many small molecule kinase inhibitors targeting Focal Adhesion Kinase (FAK).
Troubleshooting Guide: Why is my FAK inhibitor not inhibiting FAK phosphorylation?
This section addresses potential reasons for the failure of a FAK inhibitor to show efficacy in your experiments.
Question: I treated my cells with this compound, but I still see strong FAK phosphorylation at Y397. What could be the reason?
Answer: Several factors, ranging from inhibitor preparation and handling to the specifics of your experimental setup, can lead to a lack of observable inhibition. Below is a step-by-step guide to troubleshoot this issue.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for FAK inhibitor experiments.
1. Issues with the Inhibitor Itself
-
Solubility: Was the inhibitor fully dissolved in the solvent (e.g., DMSO) before being added to the cell culture medium? Precipitated inhibitor will not be bioavailable to the cells.
-
Recommendation: Visually inspect your stock solution for any precipitate. If unsure, try gently warming the solution or preparing a fresh stock.
-
-
Stability and Storage: Has the inhibitor been stored correctly (e.g., at -20°C or -80°C, protected from light)? Repeated freeze-thaw cycles can degrade the compound.
-
Recommendation: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Purity and Identity: Is the compound what it claims to be? If the source is not verified, the purity or even the identity of the compound could be .
-
Recommendation: Whenever possible, use inhibitors from reputable vendors that provide a certificate of analysis with purity data (e.g., HPLC, NMR).
-
2. Problems with the Experimental Conditions
-
Concentration: Are you using an effective concentration of the inhibitor? The required concentration can vary significantly between different cell lines.
-
Recommendation: Perform a dose-response experiment using a wide range of concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 in your specific cell line.
-
-
Treatment Duration: The timing of FAK inhibition and the subsequent dephosphorylation can vary. A very short or very long treatment time might miss the optimal window for observing the effect.
-
Recommendation: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) at a fixed, high concentration of the inhibitor.
-
-
High Serum Levels: If you are using a high percentage of serum (e.g., 10% FBS) in your culture medium, growth factors in the serum can strongly activate signaling pathways, including FAK. This may require a higher concentration of the inhibitor to achieve suppression.
-
Recommendation: Consider reducing the serum concentration or performing the experiment after a period of serum starvation to lower the baseline FAK activity.
-
3. Issues Related to the Biological System
-
Cell Line Specificity: Some cell lines may be less sensitive to certain FAK inhibitors due to various resistance mechanisms, such as high levels of FAK expression or mutations in FAK or related pathways.
-
High FAK Expression: Cells that overexpress FAK may require a higher concentration of the inhibitor to achieve effective target suppression.
-
Recommendation: Check the baseline expression level of total FAK and phosphorylated FAK (p-FAK Y397) in your cell line by Western blot.
-
-
Compensatory Signaling: Cells can sometimes compensate for the inhibition of one pathway by upregulating another.
-
Recommendation: Investigate downstream targets of FAK signaling, such as phosphorylation of Paxillin or ERK, to see if the pathway is truly unaffected.
-
FAK Signaling Pathway Overview
Caption: Simplified FAK signaling pathway and the target of FAK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical IC50 for FAK inhibitors?
A1: The IC50 value is highly dependent on the specific inhibitor and the cell line being tested. There is no public data available for a compound named "this compound". However, for well-known FAK inhibitors, the IC50 values for FAK kinase inhibition are typically in the low nanomolar range in biochemical assays, and in the mid-nanomolar to low-micromolar range in cell-based assays.
| FAK Inhibitor | Biochemical IC50 (FAK) | Cellular IC50 (p-FAK Y397) | Commonly Used Concentration |
| PF-573228 | ~4 nM | ~100-300 nM | 0.1 - 1 µM |
| Defactinib (VS-6063) | ~0.6 nM | ~10-50 nM | 0.1 - 1 µM |
| GSK2256098 | ~3.6 nM | ~100-200 nM | 0.1 - 2 µM |
Data are approximate and can vary based on the specific assay conditions and cell line.
Q2: Should I use a positive control?
A2: Yes, absolutely. A positive control is crucial for confirming that your experimental system and detection methods are working correctly. You can use a well-characterized FAK inhibitor (like one from the table above) alongside your "this compound" to see if it produces the expected inhibition of FAK phosphorylation in your hands.
Q3: My total FAK levels also seem to decrease after treatment. Is this normal?
A3: Generally, a kinase inhibitor should only affect the phosphorylation state of its target, not the total protein level, especially after short treatment times. If you observe a decrease in total FAK, it could be due to:
-
Off-target effects: The inhibitor might be inducing protein degradation or affecting protein synthesis.
-
Cell toxicity: At high concentrations, the inhibitor might be causing cell death, leading to an overall decrease in protein levels. Check for signs of cytotoxicity (e.g., changes in cell morphology, reduced cell number).
-
Loading issues: Ensure you have a reliable loading control (e.g., GAPDH, β-actin) on your Western blot to confirm equal protein loading between lanes.
Q4: Can I measure the inhibition of FAK activity in other ways?
A4: Yes. Besides checking for p-FAK (Y397), you can also assess the phosphorylation of downstream FAK targets. A good candidate is Paxillin, which is phosphorylated by FAK. A decrease in p-Paxillin (Y118) can serve as a good indicator of FAK pathway inhibition. You could also look at functional outcomes of FAK signaling, such as cell migration or invasion, using assays like a scratch wound assay or a transwell migration assay.
Experimental Protocols
Protocol: Western Blot for Detection of FAK Phosphorylation
This protocol provides a standard method to assess the levels of total FAK and phosphorylated FAK (Y397).
1. Cell Lysis
-
Culture and treat your cells with the FAK inhibitor as per your experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to the plate.
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
Calculate the volume of lysate needed to have equal amounts of protein for each sample (e.g., 20-30 µg per lane).
-
Prepare the samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
3. SDS-PAGE and Protein Transfer
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 8-10% gel for FAK, which is ~125 kDa).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FAK (Y397) diluted in blocking buffer overnight at 4°C with gentle agitation. Follow the manufacturer's recommendation for antibody dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total FAK or a loading control, you can strip the membrane using a stripping buffer and then re-probe with the respective primary antibodies, following steps 4.1 to 4.6.
Technical Support Center: Troubleshooting Fak-IN-3 and Other FAK Inhibitor Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the FAK inhibitor, Fak-IN-3, and other related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[3] By inhibiting FAK, this compound can modulate these cellular functions, making it a valuable tool for cancer research and drug development. Specifically, it has been shown to decrease the migration and invasion of cancer cells and reduce the expression of matrix metalloproteinases (MMPs), which are involved in breaking down the extracellular matrix.[1][2]
Q2: My this compound solution is precipitating after I add it to my cell culture media. What is causing this?
A2: Precipitation of this compound and other FAK inhibitors in aqueous solutions like cell culture media is a common issue. These compounds are often highly hydrophobic and have low aqueous solubility. While they may dissolve readily in organic solvents like dimethyl sulfoxide (DMSO), adding this concentrated stock solution directly to the media can cause the compound to crash out of solution as the DMSO is diluted.[4]
Q3: What is the recommended solvent for dissolving this compound and other FAK inhibitors?
A3: The most common and recommended solvent for dissolving this compound and similar kinase inhibitors is high-purity, anhydrous DMSO.[5][6] It is crucial to use a fresh, unopened bottle or a properly stored aliquot of DMSO to avoid introducing moisture, which can affect the stability and solubility of the compound.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: As a general rule, the final concentration of DMSO in your cell culture media should be kept below 0.5%, with 0.1% being a widely accepted safe limit for the majority of cell lines to avoid cytotoxicity.[7] However, it is always best practice to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.
Q5: How should I store my this compound stock solution?
A5: this compound and other FAK inhibitor stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][8] Protect the solutions from light and moisture.[5][6]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.
Problem: Visible precipitate or cloudiness in the media after adding this compound.
| Possible Cause | Troubleshooting Step | Explanation |
| High Final Concentration of Inhibitor | Perform a dose-response experiment to determine the optimal, non-precipitating working concentration for your cell line. | The aqueous solubility of the inhibitor may be exceeded at higher concentrations. |
| Incorrect Dilution Method | Instead of adding the DMSO stock directly to the full volume of media, first pre-dilute the stock in a small volume of serum-containing media or PBS with vigorous mixing before adding it to the final culture volume.[9] | This "step-wise" dilution allows the inhibitor to better associate with proteins in the serum, which can help to keep it in solution. |
| High DMSO Concentration in Final Media | Ensure the final DMSO concentration in your culture media is at a non-toxic and soluble level (ideally ≤ 0.1%).[7] Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media. | High local concentrations of DMSO upon addition can cause the inhibitor to precipitate out as the DMSO rapidly disperses. |
| Media Composition and Temperature | Warm the cell culture media to 37°C before adding the inhibitor. Ensure all components of the media are fully dissolved before use. | Temperature can affect the solubility of compounds. Cold media can decrease the solubility of the inhibitor. |
| pH of the Media | Check and ensure the pH of your cell culture media is within the optimal range for your cells. | Although less common for DMSO-dissolved compounds, significant pH shifts can affect the solubility of some molecules. |
Quantitative Data Summary
The following table summarizes the solubility and activity of several common FAK inhibitors. This data can be used as a reference when planning your experiments.
| FAK Inhibitor | Synonyms | IC₅₀ (FAK) | Solubility in DMSO | Typical Working Concentration (In Vitro) |
| This compound | Compound 36 | Potent inhibitor | Information not publicly available | Not specified, likely low micromolar range |
| IN10018 | BI-853520, Ifebemtinib | 1 nM | ~66.67 mg/mL (~113.28 mM)[6] | 0.1 - 10 µM[10] |
| Defactinib | VS-6063, PF-04554878 | 0.6 nM | 100 mg/mL (195.89 mM)[11] | ~10 µM[11] |
| PF-562271 | VS-6062 | 1.5 nM | ≥26.35 mg/mL (with gentle warming)[5] | 0.1 nM - 1 µM[5] |
Experimental Protocols
Protocol 1: Preparation of FAK Inhibitor Stock Solution
-
Bring the vial of the FAK inhibitor and a fresh, anhydrous bottle of DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the inhibitor powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate the solution until the inhibitor is completely dissolved.[9] A brief warming to 37°C can aid dissolution for some compounds.[5]
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Addition of FAK Inhibitor to Cell Culture Media to Avoid Precipitation
-
Thaw an aliquot of the FAK inhibitor stock solution at room temperature.
-
Warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
In a sterile tube, perform a serial dilution of your stock solution in 100% DMSO if a range of concentrations is being tested. This ensures the volume of DMSO added to each well is consistent.[4]
-
To a separate sterile tube, add a small volume of the pre-warmed complete media (e.g., 100-200 µL).
-
While gently vortexing the tube with the small volume of media, add the required amount of the diluted inhibitor stock solution dropwise. This creates an intermediate dilution.[9]
-
Immediately add this intermediate dilution to your main culture vessel (e.g., flask or plate) containing the cells and the rest of the pre-warmed media.
-
Gently swirl the culture vessel to ensure even distribution of the inhibitor.
-
As a crucial control, prepare a vehicle-only treatment by adding the same final concentration of DMSO to a separate set of cells.
Visualizations
FAK Signaling Pathway
Caption: FAK Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Using FAK Inhibitors
Caption: Workflow for preparing and using FAK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jnj-38877605.com [jnj-38877605.com]
- 6. BI-853520 |FAK and PTK2 kinase inhibitor | 1227948-82-4 | InvivoChem [invivochem.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. lifetein.com [lifetein.com]
- 10. glpbio.com [glpbio.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Off-Target Effects of Fak-IN-3 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fak-IN-3 in cancer cell experiments. The information addresses potential off-target effects and provides guidance on interpreting experimental results.
FAQs: Understanding and Troubleshooting Off-Target Effects of this compound
Q1: What are the known off-target effects of FAK inhibitors like this compound?
While specific kinome scan data for this compound is not publicly available, data from other well-characterized FAK inhibitors, such as PF-573228 and Defactinib (VS-6063), can provide insights into potential off-target activities. Generally, ATP-competitive kinase inhibitors may exhibit cross-reactivity with other kinases that have structurally similar ATP-binding pockets.[1][2] For instance, some FAK inhibitors show activity against the closely related kinase Pyk2, as well as other kinases like CDKs.[3] It is crucial to consider that observed cellular effects may not be solely due to FAK inhibition.[1]
Q2: My cells are showing unexpected phenotypes after this compound treatment that don't align with known FAK signaling. How can I determine if this is due to an off-target effect?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
Use a structurally different FAK inhibitor: If a different FAK inhibitor produces the same phenotype, it is more likely an on-target effect.
-
FAK knockdown/knockout: Compare the phenotype of this compound-treated cells with that of cells where FAK has been genetically depleted (e.g., using siRNA or CRISPR). If the phenotypes match, the effect is likely on-target.
-
Rescue experiment: In FAK knockdown/knockout cells, express a version of FAK that is resistant to this compound. If the phenotype is reversed, it confirms an on-target effect.
-
Kinome profiling: Perform a kinome scan or a broad panel kinase assay to identify other potential kinase targets of this compound at the concentration you are using.
Q3: I am observing a decrease in cell viability at high concentrations of this compound. Is this expected?
While FAK inhibition can lead to decreased cell survival in some cancer models, high concentrations of any small molecule inhibitor can induce off-target toxicity.[4] It is important to determine the IC50 for FAK inhibition in your specific cell line and use concentrations as close to this value as possible to minimize off-target effects. If significant cell death occurs at concentrations well above the FAK IC50, off-target toxicity is a likely cause.
Q4: How can I assess the impact of this compound on downstream signaling pathways in my cancer cells?
Western blotting is a standard method to evaluate the phosphorylation status of key downstream effectors of FAK and potential off-target pathways. Key proteins to examine include:
-
FAK signaling: p-FAK (Y397), p-Paxillin, p-Akt, p-ERK.
-
Potential off-target pathways: Given the potential for cross-reactivity, it may be prudent to examine markers of pathways regulated by kinases structurally related to FAK, such as the PI3K/Akt and MAPK pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent drug concentration. | 1. Maintain consistent cell density, passage number, and media conditions. 2. Prepare fresh stock solutions of this compound and store them properly as recommended by the manufacturer. 3. Ensure accurate and consistent dilution of the inhibitor for each experiment. |
| No effect on FAK autophosphorylation (p-FAK Y397) | 1. Inactive this compound. 2. Low concentration of the inhibitor. 3. Cell line is resistant to FAK inhibition. 4. Technical issue with the Western blot. | 1. Verify the integrity of the this compound compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Confirm FAK expression in your cell line. Consider that some cancer cells may have compensatory signaling pathways. 4. Include positive and negative controls for your Western blot to ensure antibody and protocol validity. |
| Observed phenotype differs from published data | 1. Different cell line or culture conditions were used. 2. Off-target effects of this compound are prominent in your specific cell line. 3. Differences in experimental protocols. | 1. Carefully compare your experimental setup with the published literature. 2. Perform control experiments as described in FAQ Q2 to investigate potential off-target effects. 3. Standardize protocols for assays such as cell viability, migration, and invasion. |
| High background in kinase assays | 1. Contaminated reagents. 2. Non-specific binding of antibodies (in ELISA-based assays). 3. Autophosphorylation of the kinase. | 1. Use high-purity reagents and ATP. 2. Optimize antibody concentrations and blocking conditions. 3. If using a luciferase-based assay that measures ATP consumption, be aware that it doesn't differentiate between substrate phosphorylation and autophosphorylation. |
Quantitative Data on FAK Inhibitor Selectivity
While specific data for this compound is limited, the following table summarizes the selectivity of other known FAK inhibitors against a panel of kinases. This data can serve as a reference for potential off-target kinases to consider in your experiments.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/Target) |
| PF-562271 | FAK | 1.5 | Pyk2 | ~15 | ~10 |
| Other kinases | >150 | >100 (except some CDKs) | |||
| PF-573228 | FAK | 4 | Pyk2 | ~200-1000 | ~50-250 |
| CDK1/7 | ~200-1000 | ~50-250 | |||
| GSK-3β | ~200-1000 | ~50-250 | |||
| Defactinib (VS-6063) | FAK | - | Pyk2 | - | Potent inhibitor of both |
Data compiled from publicly available sources.[3][5] IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro Kinase Assay using ADP-Glo™
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual and is a luminescent ADP detection assay to measure kinase activity.[6][7][8]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant FAK enzyme
-
This compound inhibitor
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase reaction buffer
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with Kinase Detection Buffer.
-
Set up Kinase Reaction:
-
In a multiwell plate, add the kinase reaction buffer.
-
Add the desired concentrations of this compound or vehicle control.
-
Add the FAK enzyme.
-
Add the kinase substrate.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
-
Incubate: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Western Blot for Signaling Pathway Analysis
This is a general protocol for analyzing changes in protein phosphorylation upon treatment with this compound.[9][10][11][12]
Materials:
-
Cancer cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FAK Y397, anti-FAK, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway in cancer cells.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Focal Adhesion Kinase (FAK) Inhibitors - Innovations [innovations.dana-farber.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
how to improve Fak-IN-3 stability in solution
Welcome to the technical support center for Fak-IN-3, a potent inhibitor of Focal Adhesion Kinase (FAK). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in solution.
Troubleshooting Guide: Enhancing this compound Stability
Instability of this compound in solution can manifest as precipitation, loss of activity, or the appearance of degradation products, leading to inconsistent experimental results. This guide provides structured advice to identify and mitigate these issues.
Observed Issue: Precipitation of this compound in Solution
Precipitation is a common challenge, particularly when transitioning from a high-concentration stock in an organic solvent to an aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | This compound, like many kinase inhibitors, has limited solubility in aqueous solutions. When diluting a concentrated DMSO stock, the final DMSO concentration may be too low to maintain solubility. |
| Solvent and Buffer Incompatibility | The pH, ionic strength, and presence of certain salts in the buffer can significantly impact the solubility of this compound. |
| Temperature Fluctuations | Repeated freeze-thaw cycles or storing the compound at inappropriate temperatures can lead to precipitation. |
| High Final Concentration | The desired final concentration in the aqueous medium may exceed the solubility limit of this compound. |
Experimental Protocol: Preparation of this compound Working Solutions
To minimize precipitation and ensure consistent results, follow this recommended workflow for preparing aqueous working solutions from a DMSO stock.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on information for similar FAK inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] this compound is soluble in DMSO, and a stock concentration of 10-50 mM is typically achievable. Always use anhydrous, high-purity DMSO to minimize water absorption, which can affect compound stability.
Q2: How should I store my this compound stock solution to ensure its stability?
A2: For optimal stability, it is recommended to store the DMSO stock solution of this compound in small aliquots at -20°C or, for longer-term storage, at -80°C. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound. Based on data for other FAK inhibitors, stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[1] Always protect the solution from light.[1]
Q3: My this compound precipitates when I dilute it in my aqueous cell culture medium. What can I do to prevent this?
A3: This is a common issue due to the lower solubility of this compound in aqueous solutions. Here are several strategies to address this:
-
Decrease the Final DMSO Concentration Gradually: Instead of a single large dilution, perform serial dilutions to acclimate the compound to the aqueous environment.
-
Pre-warm Your Medium: Having your cell culture medium at 37°C can help with solubility.
-
Increase the Final DMSO Concentration: If your experimental system allows, a final DMSO concentration of up to 0.5% is generally well-tolerated by most cell lines and can help keep the compound in solution.
-
Consider a Co-solvent: In some instances, using a small percentage of a co-solvent like Pluronic F-68 or PEG400 in your final medium can improve solubility. However, this must be tested for compatibility with your specific cell line and assay.
Q4: How can I assess the stability of my this compound solution over time?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the integrity of your this compound solution. This involves:
-
Developing an HPLC method: A reverse-phase C18 column with a gradient of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a small amount of formic acid or trifluoroacetic acid) is a common starting point.
-
Establishing a baseline: Analyze a freshly prepared solution to determine the retention time and peak area of intact this compound.
-
Incubating under test conditions: Store aliquots of your solution under various conditions you wish to test (e.g., 4°C, room temperature, 37°C, exposure to light).
-
Analyzing at different time points: Inject samples at regular intervals (e.g., 0, 24, 48, 72 hours) and compare the chromatograms to the baseline. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
The following diagram illustrates a general workflow for a stability assessment experiment.
Q5: Are there any known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, small molecule kinase inhibitors can be susceptible to hydrolysis and oxidation. The presence of ester or amide functional groups could make them prone to cleavage under acidic or basic conditions. It is crucial to maintain a physiological pH (around 7.4) in your experimental solutions unless otherwise required.
Signaling Pathway Context: The Role of FAK
Understanding the biological context of this compound is crucial for interpreting experimental results. This compound targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.
By inhibiting FAK, this compound can modulate these critical cellular processes. Ensuring the stability of your this compound solution is therefore paramount to achieving accurate and reproducible results in your studies of these pathways.
References
Technical Support Center: FAK Inhibitor (e.g., FAK-IN-3)
Disclaimer: The following information is compiled for a representative Focal Adhesion Kinase (FAK) inhibitor, referred to as "FAK Inhibitor (e.g., FAK-IN-3)". As of the latest update, specific data for a compound named "this compound" is not publicly available. The guidance provided is based on published data for other well-characterized FAK inhibitors and general principles of kinase inhibitor research.
Troubleshooting Guides & FAQs
This section provides solutions to common issues researchers may encounter when working with FAK inhibitors.
Question 1: I am observing significant toxicity in my normal (non-cancerous) cell line at concentrations that are effective in my cancer cell line. How can I minimize this?
Answer:
Off-target toxicity in normal cells is a common challenge with kinase inhibitors. Here are several strategies to troubleshoot and mitigate this issue:
-
Concentration Optimization:
-
Recommendation: Perform a dose-response curve with a wide range of concentrations on both your normal and cancer cell lines. Determine the IC50 (half-maximal inhibitory concentration) for both to identify a potential therapeutic window where cancer cell viability is significantly reduced with minimal impact on normal cells.
-
Rationale: Normal cells may have a different sensitivity to FAK inhibition due to their lower reliance on FAK signaling for survival compared to cancer cells.
-
-
Incubation Time:
-
Recommendation: Reduce the duration of exposure to the FAK inhibitor. A shorter incubation time may be sufficient to inhibit FAK signaling in cancer cells without causing irreversible damage to normal cells.
-
Rationale: Prolonged exposure can lead to the accumulation of off-target effects and cellular stress.
-
-
Serum Concentration in Media:
-
Recommendation: Evaluate the effect of different serum concentrations in your cell culture media.
-
Rationale: Serum contains growth factors that can activate parallel survival pathways, potentially making normal cells more resistant to FAK inhibition. Conversely, some inhibitors may bind to serum proteins, reducing their effective concentration.
-
-
Combination Therapy:
-
Recommendation: Consider using a lower dose of the FAK inhibitor in combination with another therapeutic agent that targets a different pathway in your cancer cells.
-
Rationale: This synergistic approach can enhance anti-cancer efficacy while allowing for a reduction in the concentration of the FAK inhibitor, thereby minimizing toxicity in normal cells.
-
Question 2: My FAK inhibitor appears to have off-target effects. How can I confirm this and what are the potential off-targets?
Answer:
Confirming off-target effects is crucial for interpreting your results.
-
Kinase Profiling:
-
Recommendation: Submit the FAK inhibitor for a comprehensive kinase profiling screen against a panel of known kinases.
-
Rationale: This will identify other kinases that are inhibited by your compound, providing a clearer picture of its specificity. The ATP-binding sites of many kinases share structural similarities, which can lead to off-target inhibition.[1][2]
-
-
Phenotypic Comparison:
-
Recommendation: Compare the phenotype observed with your FAK inhibitor to that of other known FAK inhibitors with different chemical scaffolds. Additionally, use siRNA or shRNA to specifically knock down FAK and see if it recapitulates the inhibitor's effects.
-
Rationale: If the phenotypes differ significantly, it suggests that off-target effects of your inhibitor are contributing to the observed cellular response.
-
-
Known Off-Targets of FAK Inhibitors:
Question 3: I am seeing inconsistent results in my cell viability assays. What could be the cause?
Answer:
Inconsistent results can stem from several factors in your experimental setup.
-
Compound Solubility and Stability:
-
Recommendation: Ensure your FAK inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) and that the final solvent concentration in your media is consistent and non-toxic to the cells. Prepare fresh dilutions for each experiment.
-
Rationale: Poor solubility can lead to inaccurate concentrations, and degradation of the compound can result in loss of activity.
-
-
Cell Seeding Density:
-
Recommendation: Maintain a consistent cell seeding density across all wells and experiments.
-
Rationale: Cell density can influence the cellular response to a drug. Overly high or low densities can lead to variability.
-
-
Assay Type:
-
Recommendation: Consider the type of viability assay you are using (e.g., MTT, MTS, CellTiter-Glo). Each has its own principle and potential for artifacts.
-
Rationale: Metabolic assays like MTT can be influenced by changes in cellular metabolism that are independent of cell death. Assays that measure membrane integrity (e.g., trypan blue exclusion, LDH release) or ATP levels can provide complementary information.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of several well-characterized FAK inhibitors. This data can serve as a reference for expected concentration ranges for FAK inhibition.
| FAK Inhibitor | Target | IC50 (in vitro) | Reference Cell Line(s) |
| TAE226 | FAK | 5.5 nM | Not specified |
| PF-573,228 | FAK | 4.0 nM | REF52, PC3 |
| Y15 | FAK (autophosphorylation) | 1 µM | Not specified |
| BI-853520 | FAK (autophosphorylation) | 0.1 µM | Not specified |
| PND-1186 | FAK | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Resazurin-based Viability Assay
This protocol provides a general method for determining the cytotoxic effects of a FAK inhibitor on both normal and cancer cell lines.
Materials:
-
Normal and cancer cell lines of interest
-
Complete cell culture medium
-
FAK Inhibitor (e.g., this compound)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the FAK inhibitor in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
Caption: FAK signaling pathway and the point of inhibition by a FAK inhibitor.
Caption: Troubleshooting workflow for minimizing FAK inhibitor toxicity in normal cells.
References
- 1. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing duration of Fak-IN-3 exposure in experiments
Welcome to the technical support center for optimizing the duration of Fak-IN-3 exposure in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal and reproducible results with this potent FAK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3] It is often overexpressed in various cancers, making it an attractive therapeutic target.[2][4] this compound exerts its effects by inhibiting the kinase activity of FAK, thereby blocking downstream signaling pathways involved in cancer progression.[1][2]
Q2: What is the recommended starting concentration for this compound?
A2: The optimal concentration of this compound is cell-line and assay-dependent. A good starting point is to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of FAK activity or a downstream cellular effect) for your specific experimental system. Based on literature for other FAK inhibitors, concentrations ranging from nanomolar to low micromolar are often effective.[2] For example, the FAK inhibitor Y15 has been used at 50 µM in cell migration assays.[5]
Q3: How long should I expose my cells to this compound?
A3: The optimal exposure duration depends on the biological process you are investigating.
-
For inhibition of FAK phosphorylation: Short incubation times may be sufficient. Some studies have observed effects on FAK signaling with inhibitors in as little as 5 minutes to 2 hours.[5]
-
For cell migration and invasion assays: Longer incubation times, typically in the range of 16-24 hours, are common to allow for measurable changes in cell movement.
-
For apoptosis or cell viability assays: These are often downstream effects of FAK inhibition and may require longer exposure times, from 24 to 72 hours or more, depending on the cell type and the kinetics of apoptosis induction.[6][7]
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
Q4: How stable is this compound in cell culture medium? Do I need to replenish it?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Suboptimal exposure time: The incubation period may be too short to observe the desired phenotype or too long, leading to secondary effects. | Perform a time-course experiment (e.g., 2, 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for your specific assay and cell line. Monitor both an early endpoint (e.g., FAK phosphorylation) and your final biological endpoint. |
| Inhibitor degradation: this compound may not be stable in your cell culture conditions for the duration of the experiment. | For long-term experiments (>24 hours), consider replenishing the media with fresh inhibitor every 24-48 hours. If possible, assess the stability of this compound in your media over time using analytical methods like HPLC. | |
| Incorrect inhibitor concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects or cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Always include a vehicle control (e.g., DMSO). | |
| Cell density: High cell density can affect the apparent potency of the inhibitor. | Standardize your cell seeding density for all experiments to ensure reproducibility. | |
| High cytotoxicity observed | Exposure time is too long: Prolonged exposure, even at a seemingly optimal concentration, can lead to cell death. | Reduce the incubation time. A shorter exposure may be sufficient to inhibit FAK signaling without causing significant cytotoxicity. |
| Inhibitor concentration is too high: The concentration used may be toxic to your specific cell line. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. | |
| Variability between experiments | Inconsistent experimental conditions: Minor variations in incubation time, cell density, or inhibitor preparation can lead to significant differences in results. | Standardize all experimental parameters. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure consistent timing for all steps. |
| Cell passage number: The phenotype and sensitivity of cell lines can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Determining Optimal Exposure Duration
This protocol provides a general framework for determining the optimal incubation time for this compound in your experiment.
1. Initial Dose-Response (IC50 Determination):
-
Plate cells at a consistent density.
-
Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for a fixed, intermediate time point (e.g., 24 hours).
-
Assess the desired endpoint (e.g., inhibition of FAK phosphorylation by Western blot, reduction in cell viability via MTT assay).
-
Calculate the IC50 value.
2. Time-Course Experiment:
-
Based on the IC50, choose one or two effective, non-toxic concentrations of this compound.
-
Treat cells with the selected concentration(s) and a vehicle control.
-
Harvest or analyze cells at multiple time points (e.g., 1, 4, 8, 12, 24, 48, 72 hours).
-
Monitor two types of readouts:
-
Proximal Target Engagement: Inhibition of FAK auto-phosphorylation (pFAK Y397) by Western blot. This is expected to be an early event.
-
Phenotypic Endpoint: The specific biological effect you are studying (e.g., apoptosis, cell migration).
-
-
Plot the results over time to identify the incubation period that provides the most robust and reproducible effect for your desired outcome.
Western Blot for FAK Phosphorylation
This protocol is to assess the direct effect of this compound on its target.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the selected time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (e.g., Tyr397) and total FAK overnight at 4°C.[3][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
Data Presentation
Table 1: Example Incubation Times for FAK Inhibitors in Different Assays
| Assay Type | FAK Inhibitor | Cell Line(s) | Incubation Duration | Reference |
| Cell Migration | Y15 | EA.hy926, HepG2 | 24 hours | [5] |
| FAK Signaling | Y15 | EA.hy926, HepG2 | 5 minutes, 2 hours | [5] |
| Apoptosis | Staurosporine (inducer) | Various | 4 - 24 hours | [6][9] |
| Cell Viability | Tamoxifen (inducer) | HepG2 | 1 - 24 hours | [6] |
| Mitochondrial Function | FAK Inhibitor (FAK14) | bEnd5 | 4 hours | [10] |
Note: This table provides examples from the literature for various FAK inhibitors and apoptosis inducers. The optimal time for this compound should be determined empirically for your specific system.
Visualizations
Caption: FAK signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the optimal duration of this compound exposure.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 2. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Integrin-FAK signaling rapidly and potently promotes mitochondrial function through STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Fak-IN-3 Efficacy in Cell Invasion Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers who are not observing a reduction in cell invasion after treatment with Fak-IN-3, a known inhibitor of Focal Adhesion Kinase (FAK).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound treatment not reducing cell invasion?
There are several potential reasons why this compound may not be reducing cell invasion in your experiments. These can be broadly categorized into three areas: issues with the experimental setup, suboptimal inhibitor activity, and cell-line-specific biological factors. This guide will walk you through troubleshooting each of these areas.
Q2: What is the known mechanism of action for this compound?
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK). It has been shown to decrease the migration and invasion of cancer cells, such as the ovarian cancer cell line PA-1, by reducing the expression of matrix metalloproteinases MMP-2 and MMP-9.[1] FAK is a critical mediator of cell adhesion, migration, and invasion, and its inhibition is expected to impair these processes.[2][3]
Q3: Are there known resistance mechanisms to FAK inhibitors?
Yes, cancer cells can develop resistance to FAK inhibitors. One major mechanism is the activation of bypass signaling pathways. For instance, receptor tyrosine kinases (RTKs) like EGFR and HER2 can directly phosphorylate FAK, rendering inhibitors that target FAK's kinase activity less effective.[4][5][6] Additionally, compensatory activation of other pro-invasive pathways, such as the Wnt/β-catenin pathway, can occur upon FAK inhibition.[7][8][9]
Troubleshooting Guide
Section 1: Issues with the Invasion Assay Protocol
A common source of unexpected results is the experimental protocol itself. Below are key parameters to check in your invasion assay (e.g., Transwell or Boyden Chamber assay).
1.1. Cell Seeding Density and Health
-
Problem: Incorrect cell numbers can lead to either overwhelming the assay or having too few cells to observe a significant difference.
-
Troubleshooting:
-
Ensure you have optimized the cell seeding density for your specific cell line. Over-confluency can lead to artifacts.
-
Always check cell viability before seeding. Cells should be healthy and in the logarithmic growth phase.
-
1.2. Matrigel/Extracellular Matrix (ECM) Coating
-
Problem: The thickness and uniformity of the Matrigel layer are critical. An inconsistent or overly thick barrier can mask the effects of the inhibitor.
-
Troubleshooting:
-
Ensure the Matrigel is properly thawed and diluted on ice to prevent premature polymerization.
-
Coat the inserts evenly and allow them to solidify in the incubator. Avoid introducing bubbles.
-
Run a control without Matrigel to assess cell migration, which will help you differentiate between migration and invasion.
-
1.3. Chemoattractant Gradient
-
Problem: A suboptimal chemoattractant gradient will result in poor cell invasion, making it difficult to assess the effect of an inhibitor.
-
Troubleshooting:
-
The most common chemoattractant is fetal bovine serum (FBS). The concentration in the lower chamber should be optimized (typically 10-20%).
-
Cells in the upper chamber should be in a serum-free or low-serum medium to establish a strong gradient.
-
1.4. Incubation Time
-
Problem: The incubation time needs to be long enough for invasive cells to migrate through the matrix but not so long that all cells have invaded, obscuring any inhibitory effect.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal incubation time for your cell line.
-
Section 2: Suboptimal Inhibitor Activity
2.1. This compound Concentration and Stability
-
Problem: The concentration of this compound may be too low to effectively inhibit FAK in your specific cell line, or the compound may be degrading.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting invasion in your cells. We recommend testing a range from 0.1 µM to 10 µM.
-
Ensure the inhibitor is properly stored and that the solvent used (e.g., DMSO) is not affecting the cells at the final concentration.
-
Consider the stability of this compound in your cell culture medium over the course of the experiment.
-
2.2. Verification of FAK Inhibition
-
Problem: It is crucial to confirm that this compound is inhibiting its target in your cells.
-
Troubleshooting:
-
Perform a Western blot to assess the phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397). A successful inhibition should show a decrease in p-FAK (Y397) levels.
-
Analyze the phosphorylation of downstream FAK targets, such as AKT and ERK, to confirm the disruption of the signaling cascade.
-
Section 3: Biological Factors and Resistance
If your assay is technically sound and you have confirmed FAK inhibition, the lack of an effect on invasion may be due to the specific biology of your cell line.
3.1. Compensatory Signaling Pathways
-
Problem: Cancer cells can adapt to the inhibition of one signaling pathway by upregulating others that also promote invasion.
-
Troubleshooting:
-
RTK Bypass: Investigate the expression and activation status of RTKs like EGFR and HER2 in your cell line. If they are highly active, they may be bypassing the need for FAK's kinase activity. Consider co-treatment with an appropriate RTK inhibitor.[4][5][10]
-
Wnt/β-catenin Pathway: FAK inhibition can sometimes lead to the activation of the Wnt/β-catenin signaling pathway, which can also promote invasion.[7][8][9][11] Assess the levels of active β-catenin in your treated cells.
-
3.2. FAK-Independent Invasion Mechanisms
-
Problem: Your cell line may primarily rely on FAK-independent mechanisms for invasion.
-
Troubleshooting:
-
Investigate other signaling pathways known to be involved in invasion, such as the Rho/ROCK pathway or other tyrosine kinase pathways.
-
Consider using a different FAK inhibitor with a distinct mechanism of action or a genetic approach (e.g., siRNA or CRISPR) to confirm the role of FAK in your cell line.
-
Quantitative Data Summary
The following tables provide example data from a hypothetical Transwell invasion assay to illustrate expected outcomes and aid in data interpretation.
Table 1: Effect of this compound on Cell Invasion
| Treatment Group | Concentration | Mean Number of Invading Cells | % Invasion Inhibition |
| Vehicle (DMSO) | 0.1% | 250 | 0% |
| This compound | 0.1 µM | 225 | 10% |
| This compound | 1 µM | 125 | 50% |
| This compound | 10 µM | 75 | 70% |
Table 2: Western Blot Analysis of FAK Phosphorylation
| Treatment Group | Concentration | p-FAK (Y397) / Total FAK Ratio | % Inhibition of Phosphorylation |
| Vehicle (DMSO) | 0.1% | 1.0 | 0% |
| This compound | 0.1 µM | 0.8 | 20% |
| This compound | 1 µM | 0.3 | 70% |
| This compound | 10 µM | 0.1 | 90% |
Experimental Protocols
Transwell Invasion Assay Protocol
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel to the upper chamber of 8 µm pore size Transwell inserts.
-
Incubate at 37°C for at least 4 hours to allow for solidification.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium. Perform a cell count and viability check.
-
-
Cell Seeding:
-
Resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed 5 x 10^4 cells in 200 µL into the upper chamber of the coated inserts.
-
-
Assay Assembly:
-
Add 500 µL of medium containing 10% FBS (chemoattractant) to the lower chamber.
-
Carefully place the inserts into the lower chambers, avoiding air bubbles.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator for 24 hours (or the optimized time for your cell line).
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the inserts in 4% paraformaldehyde for 20 minutes.
-
Stain the invading cells on the lower surface of the membrane with 0.1% crystal violet for 15 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image at least five random fields per insert using a light microscope.
-
Count the number of stained cells per field and calculate the average.
-
Visualizations
Signaling Pathways and Workflows
Caption: Canonical FAK signaling pathway leading to cell invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 5. Targeting focal adhesion kinase overcomes erlotinib resistance in smoke induced lung cancer by altering phosphorylation of epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAK/PYK2 promotes the Wnt/β-catenin pathway and intestinal tumorigenesis by phosphorylating GSK3β | eLife [elifesciences.org]
- 8. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving Fak-IN-3 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK inhibitor, Fak-IN-3. The focus is on addressing challenges related to its bioavailability in animal models and providing actionable strategies for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable exposure of this compound in our mouse models after oral gavage. What are the likely causes and how can we troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for many kinase inhibitors, which are often poorly soluble in aqueous solutions. The primary reasons for this issue with this compound likely stem from:
-
Poor Aqueous Solubility: this compound, like many small molecule kinase inhibitors, is predicted to have low solubility in water and physiological fluids. This limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.
-
Formulation Issues: The vehicle used to dissolve or suspend this compound for oral administration may not be optimal, leading to precipitation in the GI tract or poor interaction with the intestinal mucosa.
Troubleshooting Steps:
-
Optimize the Formulation: Experiment with different vehicle compositions. For poorly soluble compounds, consider using lipid-based formulations or co-solvent systems. See the "Experimental Protocols" section for recommended formulations.
-
Particle Size Reduction: If you are administering a suspension, reducing the particle size of this compound (micronization or nanosizing) can increase the surface area for dissolution and improve absorption.
-
Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, intraperitoneal (IP) injection can be used to bypass first-pass metabolism and ensure more consistent systemic exposure.
Q2: What are some recommended vehicles for formulating this compound for in vivo studies?
A2: The choice of vehicle is critical for achieving adequate exposure. Based on common practices for poorly soluble kinase inhibitors, the following formulations can be considered for oral and parenteral administration of this compound:
For Intraperitoneal (IP) / Intravenous (IV) Injection:
-
A common formulation involves dissolving the compound in a co-solvent system. A typical example is a mixture of DMSO, Tween 80, and Saline (e.g., in a 10:5:85 ratio) .
For Oral Gavage:
-
Suspensions: Suspending the compound in an aqueous vehicle with a suspending agent like 0.5% Carboxymethyl cellulose (CMC) is a common approach. The addition of a surfactant like 0.25% Tween 80 can aid in wetting the compound and preventing aggregation.
-
Solutions in PEG: For some compounds, Polyethylene glycol 400 (PEG400) can be an effective solvent for oral administration.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral absorption of lipophilic drugs.[1][2][3] These formulations form fine emulsions in the GI tract, increasing the surface area for absorption.
Q3: How does the bioavailability of this compound compare to other FAK inhibitors?
Quantitative Data Summary: Pharmacokinetics of FAK Inhibitors
The following table summarizes key pharmacokinetic parameters for several FAK inhibitors in animal models. This data can be used as a benchmark when evaluating the performance of your this compound formulation.
| FAK Inhibitor | Animal Model | Administration Route | Dose | Oral Bioavailability (%) | Tmax (h) | t1/2 (h) |
| Compound 27 | Mice | Oral | 10 mg/kg | 18.3% | - | 5.29 (IV) |
| Y15 | Mice | IP | 30 mg/kg | - | 0.08 | - |
| Y15 | Mice | Oral | 100 mg/kg | - | - | - |
| PND-1186 | Mice | IP | 100 mg/kg | - | 0.5 | - |
| PND-1186 | Mice | Oral | 150 mg/kg | Sustained PK profile | - | - |
| BSJ-04-146 (PROTAC) | Mice | IP | - | - | - | 6.1 |
Data compiled from multiple sources.[4][5][6][7][8]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a solution of this compound suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a stock solution. For example, if your final desired concentration is 1 mg/mL and the final formulation is 10% DMSO, you would make a 10 mg/mL stock in DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing Tween 80 and saline. For a final formulation of 10% DMSO, 5% Tween 80, and 85% saline, you would mix 0.5 mL of Tween 80 with 8.5 mL of saline for a 10 mL final volume.
-
Slowly add the this compound/DMSO stock solution to the Tween 80/saline mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final solution for any precipitates. If precipitation occurs, sonication may be used to aid dissolution.
Protocol 2: Preparation of this compound for Oral Gavage (Suspension)
This protocol outlines the preparation of a suspension of this compound for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
0.25% (v/v) Tween 80 in sterile water (optional, as a wetting agent)
Procedure:
-
Weigh the required amount of this compound powder.
-
If using a wetting agent, first wet the powder with a small amount of the 0.25% Tween 80 solution to form a paste.
-
Gradually add the 0.5% CMC solution to the paste while triturating or vortexing to form a uniform suspension.
-
Ensure the suspension is homogenous before each administration.
Visualizing Key Concepts
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its activation is initiated by signals from integrins and growth factor receptors.
Caption: Simplified FAK signaling cascade upon activation.
Experimental Workflow for Bioavailability Assessment
This workflow outlines the key steps in evaluating the in vivo bioavailability of a this compound formulation.
Caption: Workflow for in vivo pharmacokinetic analysis.
Troubleshooting Logic for Low Bioavailability
This diagram provides a logical approach to troubleshooting poor in vivo exposure of this compound.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
- 4. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral delivery of PND-1186 FAK inhibitor decreases tumor growth and spontaneous breast to lung metastasis in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
Technical Support Center: Troubleshooting Variability in Fak-IN-3 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other issues encountered during experiments with the FAK inhibitor, Fak-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as compound 36, is a potent small molecule inhibitor of Focal Adhesion Kinase (FAK).[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][3][4] this compound exerts its effects by inhibiting the kinase activity of FAK, thereby blocking downstream signaling pathways involved in tumorigenesis and metastasis.[1][3]
Q2: What are the expected biological effects of this compound treatment in cancer cell lines?
Treatment of cancer cells with this compound is expected to lead to a reduction in:
-
Cell Migration and Invasion: this compound has been shown to decrease the migratory and invasive capacity of cancer cells, such as the PA-1 ovarian cancer cell line.[1]
-
Expression of Matrix Metalloproteinases (MMPs): A reduction in the expression of MMP-2 and MMP-9 has been observed following this compound treatment, which is consistent with its anti-invasive properties.[1]
-
Cell Viability and Proliferation: As a FAK inhibitor, this compound can suppress cancer cell growth and survival.[2]
-
FAK Autophosphorylation: A key indicator of FAK activation is its autophosphorylation at tyrosine 397 (Y397). This compound is expected to reduce the levels of phospho-FAK (Y397).
Q3: Why might I be observing limited efficacy of this compound as a monotherapy in my experiments?
The limited efficacy of FAK inhibitors as single agents in some cancer models can be attributed to the dual role of FAK as both a kinase and a protein scaffold. While this compound inhibits the kinase activity, the scaffolding function of FAK may still allow for the assembly of signaling complexes that promote cell survival and drug resistance.[3] Combination therapies that target both FAK and other signaling pathways may be more effective.
Q4: What are the known downstream signaling pathways affected by FAK inhibition?
FAK is a central node in several signaling pathways that are critical for cancer progression. Inhibition of FAK with this compound can modulate the following pathways:
-
PI3K/AKT/mTOR Pathway: FAK is an upstream regulator of this pathway, which is crucial for cell survival and proliferation.[3][4]
-
ERK/MAPK Pathway: FAK can influence the activity of the ERK/MAPK pathway, which is involved in cell growth and differentiation.[3]
-
Src Signaling: FAK and Src form a signaling complex that is important for cell migration and invasion.[2]
-
p53 Regulation: FAK can promote the degradation of the tumor suppressor p53, so its inhibition may lead to p53 stabilization.[5]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variability in Drug Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure complete solubilization of the compound. |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Assay Timing | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal endpoint. |
Issue 2: Inconsistent Results in Cell Migration and Invasion Assays
| Potential Cause | Recommended Solution |
| Scratches of Inconsistent Width (Wound Healing Assay) | Use a p200 pipette tip or a dedicated wound-healing insert to create uniform scratches. |
| Uneven Matrigel Coating (Invasion Assay) | Thaw Matrigel on ice and use pre-chilled pipette tips. Ensure the entire surface of the transwell insert is evenly coated without bubbles.[6][7] |
| Suboptimal Cell Density | Optimize the number of cells seeded for your specific cell line to ensure a confluent monolayer for wound healing or an appropriate number for transwell assays.[8] |
| Variability in Chemoattractant Gradient | Use serum-free media in the upper chamber and media with a consistent concentration of chemoattractant (e.g., FBS) in the lower chamber. |
| Incorrect Incubation Time | Determine the optimal incubation time for your cell line to allow for measurable migration or invasion without overgrowth. |
Issue 3: Inconsistent Phospho-FAK (Y397) Levels in Western Blots
| Potential Cause | Recommended Solution |
| Variable Time from Cell Lysis to Analysis | Prepare cell lysates quickly on ice using a lysis buffer containing phosphatase and protease inhibitors. Store lysates at -80°C if not used immediately. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background. |
| Issues with Protein Transfer | Ensure complete transfer of proteins to the membrane by optimizing the transfer time and voltage. Use a loading control (e.g., total FAK, β-actin, or GAPDH) to verify consistent loading and transfer. |
| Inconsistent Drug Treatment | Ensure consistent timing and concentration of this compound treatment across all samples. |
| Cell Confluency | Plate cells at a consistent density, as cell-cell contact can influence FAK activation. |
Data Presentation
Table 1: IC50 Values of this compound and Other FAK Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Fak-IN-17 | A549 | Lung Cancer | 130 | [9] |
| Fak-IN-17 | MDA-MB-231 | Breast Cancer | 94 | [9] |
| FAK Inhibitor (Compound 35) | HCT-116 | Colon Cancer | 1 | [10] |
| FAK Inhibitor (Compound 35) | PC-3 | Prostate Cancer | 30 | [10] |
| FAK Inhibitor (Compound 35) | U87-MG | Glioblastoma | 60 | [10] |
| FAK Inhibitor (Compound 35) | MCF-7 | Breast Cancer | 20 | [10] |
| TAE226 | - | - | 5.5 | [11] |
| GSK2256098 | - | - | 0.4 | [10] |
| VS-4718 | - | - | 1.5 | [10] |
| CEP-37440 | - | - | 2.0 (FAK), 3.1 (ALK) | [10] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-FAK (Y397)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an ECL substrate.
-
Stripping and Re-probing: To assess total FAK or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: Cell Migration Assay (Wound Healing)
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the well.
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 3: Cell Invasion Assay (Transwell)
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with serum-free medium and coat the top of the transwell inserts (8 µm pore size) with a thin layer. Allow the Matrigel to solidify at 37°C for at least 30 minutes.[6][7]
-
Cell Seeding: Resuspend cells in serum-free medium containing the desired concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Cell Staining and Counting: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the insert with crystal violet or DAPI.
-
Data Analysis: Count the number of stained cells in several random fields of view under a microscope. Express the results as the number of invading cells per field or as a percentage relative to the control.[12]
Visualizations
Caption: FAK Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into FAK structure and function in focal adhesions | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 6. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 7. corning.com [corning.com]
- 8. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 9. FAK-IN-17_TargetMol [targetmol.com]
- 10. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to FAK Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Focal Adhesion Kinase (FAK) inhibitors, with a focus on understanding and addressing cell line-specific responses.
Disclaimer: The following information is based on published data for commonly studied FAK inhibitors. While "Fak-IN-3" is specified, there is limited publicly available data for this specific compound. Therefore, the guidance provided is general for FAK inhibitors and may require optimization for your specific molecule and cell lines.
Troubleshooting Guides
This section addresses common issues encountered during experiments with FAK inhibitors.
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability or migration | 1. Insufficient inhibitor concentration. | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line. IC50 values for FAK inhibitors can range from nanomolar to micromolar concentrations depending on the cell type.[1][2] - Ensure the inhibitor is fully dissolved and stable in your culture medium. |
| 2. Cell line is resistant to FAK inhibition. | - Verify FAK expression and phosphorylation (p-FAK Y397) levels in your cell line via Western blot.[3] Cell lines with low FAK expression or activation may be less sensitive. - Consider alternative or combination therapies. For example, combining FAK inhibitors with other targeted therapeutics has shown synergistic effects in some cancer cell lines. | |
| 3. Inactive inhibitor. | - Check the expiration date and storage conditions of your FAK inhibitor. - Aliquot the inhibitor upon receipt to avoid multiple freeze-thaw cycles. | |
| High variability between replicates | 1. Inconsistent cell seeding density. | - Ensure a uniform single-cell suspension before seeding. - Use a cell counter for accurate cell seeding. Recommended seeding density for a 96-well plate is typically around 10,000 cells per well.[4] |
| 2. Edge effects in multi-well plates. | - Avoid using the outer wells of the plate, as they are more prone to evaporation. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| 3. Inconsistent inhibitor addition. | - Ensure the inhibitor is thoroughly mixed into the media before adding to the cells. - Use a multichannel pipette for consistent dispensing. | |
| Unexpected off-target effects | 1. Inhibitor is not specific to FAK. | - Review the selectivity profile of your FAK inhibitor. Some inhibitors may target other kinases, especially at higher concentrations.[1] - Use a secondary, structurally different FAK inhibitor to confirm that the observed phenotype is due to FAK inhibition. |
| 2. FAK has kinase-independent scaffolding functions. | - FAK can act as a scaffold for various proteins, and its inhibition might affect signaling pathways independent of its kinase activity.[2][5] - Consider using siRNA or shRNA to deplete total FAK protein and compare the phenotype to that of the inhibitor. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration of a FAK inhibitor for my experiment?
A1: The optimal concentration is cell line-dependent. You should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for many FAK inhibitors is from 0.1 µM to 50 µM.[6][7] Measure a relevant endpoint such as cell viability (MTT or CCK-8 assay) or inhibition of FAK autophosphorylation at Tyr397 by Western blot.
Q2: Why do different cell lines show varying sensitivity to the same FAK inhibitor?
A2: Cell line-specific responses to FAK inhibitors can be attributed to several factors:
-
FAK expression and activation levels: Cells with higher levels of FAK expression and constitutive activation (high p-FAK Y397) are often more sensitive to FAK inhibition.[3][6]
-
Genetic background: The mutation status of other signaling proteins (e.g., p53, KRAS) can influence the cellular response to FAK inhibition.[8]
-
Redundant signaling pathways: Some cell lines may have compensatory signaling pathways that can bypass the effects of FAK inhibition. For instance, the related kinase Pyk2 can sometimes compensate for FAK loss.[9][10]
-
Drug efflux pumps: Overexpression of multidrug resistance proteins can lead to reduced intracellular concentrations of the inhibitor.
Q3: What are the key downstream signaling pathways affected by FAK inhibition?
A3: FAK is a central node in integrin and growth factor receptor signaling. Its inhibition can impact several downstream pathways, including:
-
PI3K/AKT/mTOR pathway: This pathway is crucial for cell survival, proliferation, and growth. FAK inhibition often leads to decreased phosphorylation of AKT and mTOR.[3][5][11]
-
MAPK/ERK pathway: This pathway regulates cell proliferation and differentiation.
-
Src signaling: FAK autophosphorylation at Tyr397 creates a binding site for Src, leading to the formation of a FAK-Src signaling complex that promotes cell migration and invasion.[12]
Q4: Can FAK inhibitors affect the tumor microenvironment?
A4: Yes, FAK plays a critical role in the tumor microenvironment. FAK inhibitors have been shown to affect angiogenesis, the extracellular matrix, and the function of cancer-associated fibroblasts.[8]
Quantitative Data Summary
The following tables summarize reported IC50 values for various FAK inhibitors across different cell lines. This data illustrates the cell line-specific nature of FAK inhibitor responses.
Table 1: IC50 Values for FAK Inhibitor Y15
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TT | Thyroid Cancer | ~5 | [6] |
| TPC1 | Thyroid Cancer | ~10 | [6] |
| BCPAP | Thyroid Cancer | ~15 | [6] |
| K1 | Thyroid Cancer | >20 | [6] |
Table 2: IC50 Values for FAK Inhibitor PF-573228
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87-MG | Glioblastoma | ~10 | [7] |
| U251-MG | Glioblastoma | ~40 | [7] |
Table 3: IC50 Values for FAK Inhibitor PF-562,271
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEL | Leukemia | ~5 | [11] |
| SET-2 | Leukemia | <5 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Inhibitor Treatment: Treat cells with a serial dilution of the FAK inhibitor for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
Western Blot for FAK Signaling
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, p-FAK (Y397), and downstream targets like AKT, p-AKT, ERK, and p-ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Create a Monolayer: Seed cells in a 6-well plate and grow to 90-100% confluence.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.
-
Wash and Treat: Wash the cells with PBS to remove dislodged cells and then add fresh medium containing the FAK inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: Simplified FAK signaling pathway and the point of inhibition.
Caption: General experimental workflow for assessing FAK inhibitor effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 9. Inducible FAK Deletion but not FAK Inhibition in Endothelial Cells Activates p53 to Suppress Tumor Growth in PYK2-null Mice | bioRxiv [biorxiv.org]
- 10. molbiolcell.org [molbiolcell.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FAK Inhibitors in Breast Cancer Cells: Defactinib vs. PF-573228
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in breast cancer and plays a pivotal role in tumor progression, including cell proliferation, survival, migration, and invasion.[1] As a key signaling node downstream of integrins and growth factor receptors, FAK has emerged as a promising therapeutic target. This guide provides a comparative analysis of two prominent FAK inhibitors: Defactinib (VS-6063), a compound that has been evaluated in clinical trials, and PF-573228, a widely used preclinical research tool.
Due to the limited availability of published experimental data for the FAK inhibitor Fak-IN-3 in breast cancer cells, this guide will focus on a comparison between Defactinib and the well-characterized preclinical FAK inhibitor, PF-573228. This comparison offers valuable insights into the therapeutic potential and research applications of targeting FAK in breast cancer.
At a Glance: Defactinib vs. PF-573228
| Feature | Defactinib (VS-6063) | PF-573228 |
| Primary Target(s) | FAK, Pyk2 | FAK |
| Mechanism of Action | ATP-competitive inhibitor of FAK and Pyk2 kinase activity. | ATP-competitive inhibitor of FAK kinase activity. |
| Development Stage | Clinical Trials | Preclinical Research Tool |
| Reported Effects in Breast Cancer | Inhibits proliferation, migration, invasion, and cancer stem cell self-renewal. | Inhibits migration and invasion. |
Quantitative Comparison of Inhibitor Performance
The following tables summarize the experimental data on the effects of Defactinib and PF-573228 on various breast cancer cell lines.
Table 1: Inhibition of Cell Viability/Proliferation
| Cell Line | Inhibitor | IC50 (Viability) | Assay Type | Reference |
| MDA-MB-231 | Defactinib | 0.281 µM | 3D Matrigel On-Top Assay | [2] |
| JIMT-1 | Defactinib | 73.7 nM (Tube Formation) | Tube Formation Assay | [3] |
| MDA-MB-231 | Defactinib | 152.0 nM (Tube Formation) | Tube Formation Assay | [3] |
| SkBr3 | Defactinib | > 10 µM | 3D Matrigel On-Top Assay | [2] |
| MDA-MB-453 | Defactinib | Not Determined | 3D Matrigel On-Top Assay | [2] |
| MCF7-HER2 (Low) | Defactinib | 0.052 µM | 3D Matrigel On-Top Assay | [2] |
| MCF7-HER2 (High) | Defactinib | 1.58 µM | 3D Matrigel On-Top Assay | [2] |
Table 2: Inhibition of Cell Migration and Invasion
| Cell Line | Inhibitor | Effect | Assay Type | Reference |
| MDA-MB-231 | PF-573228 | Dose-dependent reduction in migration | Scratch Assay | [4] |
| MDA-MB-231 | PF-573228 | Dose-dependent reduction in invasion | Transwell Invasion Assay | [4] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway
Caption: Simplified FAK signaling pathway in breast cancer cells.
Experimental Workflow for Inhibitor Comparison
Caption: A typical experimental workflow for comparing FAK inhibitors.
Logical Relationship of FAK Inhibition Effects
Caption: Logical flow of the effects of FAK inhibition in breast cancer cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of Defactinib or PF-573228 (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Plate breast cancer cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Inhibitor Treatment: Add fresh medium containing Defactinib, PF-573228, or vehicle control at the desired concentrations.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 18, and 24 hours) using a microscope.[4]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Boyden Chamber Assay)
-
Chamber Preparation: Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed serum-starved breast cancer cells (e.g., 5 x 10^4 cells) in the upper chamber in a serum-free medium containing the FAK inhibitor or vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in multiple microscopic fields to quantify cell invasion.
Western Blot Analysis for FAK Phosphorylation
-
Cell Lysis: Treat breast cancer cells with the FAK inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This guide provides a comparative overview of the clinical-stage FAK inhibitor Defactinib and the preclinical tool compound PF-573228 in the context of breast cancer. The presented data highlights the potential of FAK inhibition as a therapeutic strategy to impede breast cancer cell proliferation, migration, and invasion. The detailed protocols and visualizations serve as a valuable resource for researchers designing and interpreting experiments aimed at further elucidating the role of FAK in breast cancer and evaluating the efficacy of novel FAK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-3 versus GSK2256098
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount for advancing cancer research. This guide provides a comprehensive comparison of two Focal Adhesion Kinase (FAK) inhibitors, Fak-IN-3 and GSK2256098, summarizing their efficacy, mechanisms of action, and available experimental data to inform your research decisions.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for anticancer therapies. This guide delves into the specifics of two inhibitors targeting this critical kinase.
At a Glance: Quantitative Efficacy
To facilitate a direct comparison of the reported potencies of this compound and GSK2256098, the following table summarizes their half-maximal inhibitory concentrations (IC50) against FAK and in various cancer cell lines.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | Cellular IC50 (Proliferation/Phosphorylation) |
| This compound (Compound 36) | FAK | 780 nM[1] | HepG2 (Liver Cancer) | 5.78 µM (Proliferation)[1] |
| SM1116 (Colon Cancer) | 47.15 µM (Proliferation)[1] | |||
| GSK2256098 | FAK | 0.4 nM (Ki)[2] | U87MG (Glioblastoma) | 8.5 nM (pFAK-Y397)[2] |
| A549 (Lung Cancer) | 12 nM (pFAK-Y397)[2] | |||
| OVCAR8 (Ovarian Cancer) | 15 nM (pFAK-Y397)[2] |
Deep Dive: Mechanism of Action and Preclinical Findings
GSK2256098: A Potent ATP-Competitive Inhibitor
GSK2256098 is a potent, selective, and reversible ATP-competitive inhibitor of FAK kinase activity.[2] By binding to the ATP pocket of the FAK kinase domain, it directly prevents the phosphorylation of FAK at its autophosphorylation site, Tyrosine 397 (Y397). This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src.
Inhibition of FAK phosphorylation by GSK2256098 has been shown to disrupt downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and ERK pathways.[2] Preclinical studies have demonstrated its efficacy in a variety of cancer cell lines. For instance, it inhibits the growth, migration, and invasion of glioblastoma and pancreatic ductal adenocarcinoma (PDAC) cells and can induce apoptosis.[2] In vivo, GSK2256098 has been shown to reduce tumor weight and metastases in a murine model of uterine cancer.[2]
This compound (Compound 36): A Novel FAK Inhibitor
This compound, also known as Compound 36, is a more recently identified inhibitor of FAK.[1] While detailed mechanistic studies are less abundant in the public domain compared to GSK2256098, available data indicates that it inhibits FAK with a micromolar IC50 in enzymatic assays.[1] Its chemical structure is based on a 1,2,4-oxadiazole-2(3H)-thione scaffold.[1]
In cellular assays, this compound has demonstrated anti-proliferative effects against hepatocellular carcinoma (HepG2) and colon cancer (SM1116) cell lines, albeit at higher micromolar concentrations.[1] Further research is needed to fully elucidate its precise mechanism of action, including whether it is an ATP-competitive or allosteric inhibitor, and to explore its efficacy in a broader range of cancer models.
Visualizing the FAK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches discussed, the following diagrams were generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key experiments cited in the evaluation of FAK inhibitors.
Western Blot for FAK Phosphorylation
Objective: To determine the extent of FAK inhibition by assessing the phosphorylation status of FAK (specifically at Tyr397) and downstream signaling proteins like Akt and ERK.
Methodology:
-
Cell Lysis: Cancer cells are cultured and treated with varying concentrations of the FAK inhibitor for a specified duration. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated FAK (pFAK-Y397), total FAK, phosphorylated Akt (pAkt), total Akt, phosphorylated ERK (pERK), and total ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the relative level of phosphorylation.
Cell Viability (MTT) Assay
Objective: To assess the effect of the FAK inhibitor on cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the FAK inhibitor. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the desired incubation period (e.g., 48 or 72 hours), the culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer). The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is then determined.
Clonogenic Survival Assay
Objective: To evaluate the long-term effect of the FAK inhibitor on the ability of single cells to form colonies.
Methodology:
-
Cell Treatment: A single-cell suspension is prepared and treated with the FAK inhibitor at various concentrations for a defined period.
-
Cell Plating: After treatment, the cells are counted, and a specific number of viable cells are seeded into new culture dishes or plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure that a countable number of colonies will form.
-
Colony Formation: The plates are incubated for a period of 1-3 weeks, allowing individual cells to proliferate and form colonies.
-
Staining and Counting: Once the colonies are of a sufficient size (typically >50 cells), the medium is removed, and the colonies are fixed and stained with a solution such as crystal violet. The number of colonies in each dish is then counted.
-
Data Analysis: The plating efficiency (the percentage of seeded cells that form colonies) is calculated for each treatment condition. The surviving fraction is then determined by normalizing the plating efficiency of the treated cells to that of the control cells. This assay provides a measure of the reproductive integrity of the cells following treatment.
Conclusion
Both GSK2256098 and this compound are inhibitors of Focal Adhesion Kinase with demonstrated anti-cancer properties. GSK2256098 is a well-characterized, potent, ATP-competitive inhibitor with extensive preclinical data supporting its efficacy in the nanomolar range across various cancer cell lines. This compound is a more recently identified inhibitor with a different chemical scaffold, showing efficacy in the micromolar range in the limited studies available.
For researchers seeking a highly potent and well-documented FAK inhibitor for preclinical studies, GSK2256098 represents a robust choice. This compound, on the other hand, may be of interest for researchers exploring novel chemical scaffolds for FAK inhibition or for structure-activity relationship studies. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the relative merits of these and other FAK inhibitors in specific cancer contexts.
References
A Comparative Guide to Fak-IN-3 and Other ATP-Competitive FAK Inhibitors
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signaling pathways that control cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are frequently observed in a wide range of human cancers, correlating with poor prognosis and metastatic disease.[3][4] This has established FAK as a promising therapeutic target for cancer treatment. ATP-competitive inhibitors, which target the kinase domain of FAK, represent the most advanced class of FAK inhibitors in clinical development.[3][5]
This guide provides an objective comparison of Fak-IN-3, a potent FAK inhibitor, with other notable ATP-competitive FAK inhibitors. The comparison is based on their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed methodologies.
The FAK Signaling Pathway
FAK acts as a central node, integrating signals from integrins and growth factor receptors.[6][7] Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397).[3][8] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The resulting FAK/Src complex then phosphorylates other downstream targets, including p130Cas and paxillin, initiating signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[2][9] These pathways collectively regulate cytoskeletal reorganization, cell migration, invasion, proliferation, and survival.[2]
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Fak-IN-3 and Allosteric FAK Inhibitors: A Guide for Researchers
A detailed examination of two distinct classes of Focal Adhesion Kinase (FAK) inhibitors, Fak-IN-3 and other allosteric inhibitors, reveals different approaches to targeting a key player in cancer progression. This guide provides a comparative analysis of their mechanisms, performance data, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are linked to the progression of various cancers, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a pyrazolobenzothiazinedioxide compound, and a prominent class of allosteric FAK inhibitors, the 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazines. While both target FAK, they do so through distinct allosteric mechanisms, offering different profiles of activity and selectivity.
Mechanism of Action: Targeting FAK Through Allosteric Inhibition
Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that leads to its inactivation. This mode of inhibition can offer higher selectivity and a different pharmacological profile.
This compound is a cell-permeable compound that locks FAK into an inactive conformation. This mechanism leads to a time-dependent inhibition of FAK's kinase activity and its autophosphorylation at Tyrosine 397 (Y397), a critical step in FAK activation and downstream signaling.
Allosteric FAK inhibitors of the 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazine class bind to a novel allosteric site within the C-lobe of the FAK kinase domain[1]. This binding event disrupts the formation of the ATP-binding pocket, thereby inhibiting kinase activity in a manner that is non-competitive with ATP[1]. This class of inhibitors has been shown to have slow dissociation from the unphosphorylated form of FAK[1].
Performance Data: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound and a representative allosteric FAK inhibitor from the 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazine series, Compound 30. It is important to note that this data is collated from separate studies and direct head-to-head comparisons under identical experimental conditions are not currently available.
| Parameter | This compound | Allosteric FAK Inhibitor (Compound 30) | Reference |
| Chemical Class | Pyrazolobenzothiazinedioxide | 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazine | [3],[4] |
| Mechanism | Locks FAK in an inactive conformation | Binds to a novel allosteric site in the C-lobe of the kinase domain, disrupting the ATP pocket | [3],[1] |
| ATP Competition | Non-competitive (implied) | Non-competitive | [1] |
| Cell-Free IC50 | Not Reported | 0.64 µM | [4] |
| Cellular IC50 (FAK Autophosphorylation) | 7.1 µM (in PC3M-luc cells) | 7.1 µM | [3],[4] |
| Selectivity | Little activity against Akt1, Aurora B, HER2, MEK1, p38α, Pyk2, or Src at up to 10 µM | Selective for FAK over seven other kinases | [3],[4] |
FAK Signaling and Points of Inhibition
Focal Adhesion Kinase is a central node in signaling pathways that regulate key cellular processes implicated in cancer. Upon activation by integrins or growth factor receptors, FAK autophosphorylates at Y397, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, activating pathways such as the PI3K/AKT and MAPK/ERK pathways, which in turn promote cell survival, proliferation, and migration. Both this compound and the allosteric inhibitors prevent the initial autophosphorylation step, thereby blocking all downstream signaling.
Caption: FAK signaling cascade and the point of allosteric inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FAK inhibitors.
FAK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies FAK kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other allosteric FAK inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white plates
Procedure:
-
Prepare serial dilutions of the FAK inhibitor in kinase buffer.
-
In a white multi-well plate, add the inhibitor solution. For control wells, add buffer with the corresponding DMSO concentration.
-
Add the FAK enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP to each well.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FAK inhibitors on cell viability by measuring the metabolic activity of living cells.
Materials:
-
Cancer cell line (e.g., PC3M-luc)
-
Complete cell culture medium
-
This compound or other allosteric FAK inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control and determine the IC50 value.
Western Blotting for FAK Signaling Proteins
This technique is used to detect changes in the phosphorylation status of FAK and its downstream signaling proteins (e.g., AKT, ERK) in response to inhibitor treatment.
Materials:
-
Cancer cell line
-
This compound or other allosteric FAK inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pFAK (Y397), anti-total FAK, anti-pAKT (S473), anti-total AKT, anti-pERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate and treat cells with the FAK inhibitor as described for the cell viability assay.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a logical workflow for the comparative analysis of FAK inhibitors.
Caption: Workflow for comparing FAK inhibitors.
Conclusion
Both this compound and the 1,5-dihydropyrazolo[4,3-c][1][2]benzothiazine class of allosteric inhibitors represent promising strategies for targeting FAK in cancer. Their allosteric mechanism of action offers the potential for high selectivity, a key advantage in kinase inhibitor drug development. The available data suggests that both this compound and representative compounds from the other allosteric class exhibit comparable cellular potency in inhibiting FAK autophosphorylation. Further head-to-head studies are warranted to fully elucidate their comparative efficacy, selectivity, and potential for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative analyses.
References
Unveiling the Anti-Metastatic Potential of Fak-IN-3: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-metastatic effects of Fak-IN-3 (also known as BI-853520 or IN-10018), a potent Focal Adhesion Kinase (FAK) inhibitor, with other widely used FAK inhibitors, Defactinib (VS-6063) and TAE226. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and anti-cancer therapy research. We present a synthesis of preclinical data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways to facilitate an objective evaluation of these compounds.
Focal Adhesion Kinase is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of human cancers.[1][2] Its activation is critically involved in promoting tumor cell migration, invasion, and metastasis, making it a prime target for therapeutic intervention.[1][3] this compound has emerged as a highly selective and potent inhibitor of FAK, demonstrating significant anti-proliferative and anti-metastatic activity in preclinical studies.[4][5]
Comparative Analysis of FAK Inhibitors
To provide a clear overview of the efficacy of this compound in relation to its counterparts, the following tables summarize their key characteristics and performance in critical anti-metastatic assays.
Table 1: FAK Inhibitor Kinase Activity
| Inhibitor | Other Names | Target(s) | IC₅₀ (FAK) | Reference(s) |
| This compound | BI-853520, IN-10018 | FAK | 1 nM | [6][7] |
| Defactinib | VS-6063, PF-04554878 | FAK, Pyk2 | 0.6 nM | [6][8] |
| TAE226 | NVP-TAE226 | FAK, IGF-1R | 5.5 - 6.79 nM | [6][9] |
Table 2: In Vitro Anti-Metastatic Activity
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference(s) |
| This compound | SKOV3, OVCAR3 (Ovarian) | Wound Healing | 1 µM | Impaired wound healing | [4][5] |
| SKOV3, OVCAR3 (Ovarian) | Transwell Migration | 10 µM | Significantly decreased migration | [4][5] | |
| MDA-MB-231 (Breast) | Spheroid Formation | Not specified | Prevented spheroid formation | [4] | |
| Defactinib | Breast Cancer Cells | Migration & Invasion | Not specified | Attenuates cell motility | [6] |
| KRAS Mutant NSCLC | Cell Viability | Not specified | Reduces cell viability | [6] | |
| TAE226 | MDA-MB-231 (Breast) | Migration | Not specified | Suppressed migration | [9] |
| HeyA8, SKOV3ip1 (Ovarian) | Invasion | Not specified | Reduced number of tumor nodules | [10] |
Key Experimental Protocols
To ensure the reproducibility of the findings cited, detailed methodologies for standard anti-metastatic assays are provided below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[11][12]
Protocol:
-
Cell Seeding: Plate cells in a 12-well plate and culture until they form a confluent monolayer (70-80% confluence is often recommended to avoid premature cell detachment).[12]
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile 1 µL or 200 µL pipette tip. A straight line across the center of the well is recommended.[12] To create a cross-shaped wound, a second scratch perpendicular to the first can be made.[12]
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[12]
-
Treatment: Add fresh medium containing the FAK inhibitor at the desired concentration. A vehicle control (e.g., DMSO) should be run in parallel. To specifically study migration without the influence of cell proliferation, a mitotic inhibitor like Mitomycin C can be added.
-
Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[12] It is crucial to image the same field of view at each time point.
-
Analysis: The rate of wound closure is quantified by measuring the area or width of the cell-free gap over time using image analysis software like ImageJ.
Transwell Migration and Invasion Assay
This assay assesses the migratory and invasive potential of cancer cells in response to a chemoattractant.[13][14]
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size) with a thin layer of Matrigel or collagen to mimic the extracellular matrix.[14][15] For migration assays, this coating is omitted.[14]
-
Cell Seeding: Resuspend cells in serum-free medium containing the FAK inhibitor and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (typically 24-48 hours).[15]
-
Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Staining and Counting: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.[15]
-
Analysis: Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells. The results are often expressed as a percentage of the control.
In Vivo Metastasis Mouse Model
Animal models are crucial for validating the anti-metastatic effects of FAK inhibitors in vivo.[16] A common model involves the orthotopic injection of cancer cells into the mammary fat pad of immunodeficient mice.
Protocol:
-
Cell Injection: Inject a suspension of cancer cells (e.g., 4T1 murine breast cancer cells) into the mammary fat pad of female mice.
-
Tumor Growth: Allow the primary tumor to grow to a palpable size.
-
Treatment: Administer the FAK inhibitor (e.g., this compound) or vehicle control to the mice via oral gavage or intraperitoneal injection at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth and the health of the mice regularly.
-
Metastasis Assessment: After a set period, euthanize the mice and harvest the lungs and other organs. The number and size of metastatic nodules can be quantified by visual inspection or histological analysis.
Visualizing the Mechanism of Action
To illustrate the critical role of FAK in metastasis and the mechanism by which its inhibition can block this process, the following diagrams are provided.
Caption: FAK signaling pathway in cancer metastasis.
Caption: Experimental workflow for evaluating anti-metastatic effects.
Caption: Logical structure of the comparative guide.
This guide consolidates current preclinical data to aid researchers in making informed decisions regarding the selection and application of FAK inhibitors in their anti-metastatic research endeavors. The provided information underscores the potential of this compound as a valuable tool in the ongoing effort to combat cancer metastasis.
References
- 1. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Focal adhesion kinase inhibitor BI 853520 inhibits cell proliferation, migration and EMT process through PI3K/AKT/mTOR signaling pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of BI 853520, an Inhibitor of Focal Adhesion Kinase, in Patients with Advanced or Metastatic Nonhematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Integrin-Associated Kinases FAK and ILK on the In Vitro Model of Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 13. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-3 vs. PF-562271
In the landscape of targeted cancer therapy, Focal Adhesion Kinase (FAK) has emerged as a critical node in signaling pathways that drive tumor progression, metastasis, and therapeutic resistance. Two notable small molecule inhibitors targeting FAK are Fak-IN-3 and PF-562271. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in their selection and application.
Mechanism of Action and Target Profile
Both this compound and PF-562271 are potent inhibitors of FAK, a non-receptor tyrosine kinase. FAK plays a pivotal role in integrating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. Inhibition of FAK is a promising strategy to disrupt these oncogenic processes.
PF-562271 is a well-characterized, ATP-competitive, and reversible inhibitor of FAK. It also exhibits inhibitory activity against the closely related proline-rich tyrosine kinase 2 (Pyk2).[1][2]
This compound (also known as compound 36) is a potent FAK inhibitor identified from a series of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives. Its mechanism is also presumed to be ATP-competitive, targeting the kinase domain of FAK.
Biochemical and Cellular Potency
The inhibitory potency of these compounds has been determined through in vitro kinase assays and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy at a molecular and cellular level.
| Compound | Target | Biochemical IC50 | Cellular Assay (p-FAK) | Reference |
| PF-562271 | FAK | 1.5 nM | 5 nM | [1][2] |
| Pyk2 | 14 nM | - | [2] | |
| This compound | FAK | 3.5 nM | Not Reported |
Note: The IC50 value for this compound is based on the findings reported by Wei W, et al. in the European Journal of Medicinal Chemistry, 2022.
In Vitro Efficacy Against Cancer Cell Lines
Both inhibitors have demonstrated anti-cancer effects in various cell-based assays, particularly in inhibiting cell migration and invasion, which are critical steps in metastasis.
This compound has been shown to decrease the migration and invasion of PA-1 ovarian cancer cells. Furthermore, it reduces the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes crucial for the degradation of the extracellular matrix during invasion.
PF-562271 has a broader documented range of activity against various cancer cell lines. It has been shown to inhibit migration, invasion, and proliferation in models of pancreatic, breast, lung, and ovarian cancer.[3]
Signaling Pathway Inhibition
Both this compound and PF-562271 exert their effects by inhibiting the FAK signaling pathway. Upon activation by upstream signals such as integrin engagement with the extracellular matrix (ECM), FAK undergoes autophosphorylation at Tyr397. This creates a docking site for Src family kinases, leading to further phosphorylation and activation of downstream pathways, including the PI3K-Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.
Caption: FAK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of FAK inhibitors.
Cell Migration (Scratch) Assay
This assay assesses the ability of cells to migrate and close a wound created in a confluent monolayer.
Caption: Workflow for a typical cell migration scratch assay.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the FAK inhibitor or vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Analysis: Measure the area of the scratch at each time point using image analysis software. The rate of wound closure is calculated and compared between treated and control groups.
Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation: Rehydrate Transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Treatment: Add the FAK inhibitor or vehicle control to the upper chamber with the cells.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Gelatin Zymography for MMP-2/9 Activity
This technique is used to detect the activity of gelatinases, such as MMP-2 and MMP-9, in conditioned media from cell cultures.
Protocol:
-
Sample Preparation: Collect conditioned medium from cell cultures treated with the FAK inhibitor or vehicle control.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and renature the enzymes. Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.
-
Analysis: The intensity of the clear bands, corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9, can be quantified using densitometry.
Conclusion
Both this compound and PF-562271 are potent FAK inhibitors with demonstrated anti-cancer properties in preclinical models. PF-562271 is more extensively characterized in the public domain, with data available on its dual FAK/Pyk2 inhibitory activity and its effects across a wider range of cancer types. This compound has shown promising and comparable potency against FAK in biochemical assays and effectiveness in ovarian cancer models.
The choice between these inhibitors may depend on the specific research question, the cancer type under investigation, and the desired selectivity profile. For studies where dual inhibition of FAK and Pyk2 is of interest, PF-562271 would be a suitable choice. This compound provides a valuable tool for investigating the therapeutic potential of FAK inhibition, particularly in the context of ovarian cancer. Further head-to-head studies are warranted to fully delineate the comparative efficacy and potential differential effects of these two inhibitors in various cancer models.
References
- 1. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of Fak-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-3, against other well-known FAK inhibitors. The following sections detail the inhibitor's selectivity, the signaling pathway it targets, and the experimental methods used to determine its efficacy.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways controlling cell survival, proliferation, migration, and adhesion.[1] Overexpression and hyperactivity of FAK are commonly observed in numerous cancer types, making it an attractive target for therapeutic intervention.[1] FAK inhibitors are designed to block its kinase activity, thereby disrupting these pathological processes. This guide focuses on this compound, a potent FAK inhibitor, and compares its selectivity profile to established alternatives such as PF-573228, Defactinib (VS-6063), and GSK2256098.[2]
Comparative Selectivity of FAK Inhibitors
The efficacy and safety of a kinase inhibitor are largely determined by its selectivity. An ideal inhibitor will potently target the intended kinase with minimal activity against other kinases, particularly those that are structurally similar. The table below summarizes the inhibitory activity of this compound and its alternatives against FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).
| Inhibitor | Target(s) | FAK IC50 / K_i_ | Pyk2 IC50 / K_i_ | Selectivity Notes |
| This compound | FAK | ~35 nM (IC50) | Data Not Available | A potent FAK inhibitor; comprehensive selectivity panel data is not widely published.[2] |
| PF-573228 | FAK | 4 nM (IC50) | ~200 - 1000 nM | Exhibits 50- to 250-fold selectivity for FAK over Pyk2 and other kinases. |
| Defactinib (VS-6063) | FAK / Pyk2 | 0.6 nM (IC50) | 0.6 nM (IC50) | A potent dual inhibitor of FAK and Pyk2 with over 100-fold selectivity against other kinases. |
| GSK2256098 | FAK | 0.4 nM (K_i_) | ~400 nM | Highly selective, with approximately 1000-fold greater specificity for FAK over Pyk2. |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. K_i_: Inhibition constant. A lower value indicates higher binding affinity. N/A: Data not available in public sources.
Visualizing FAK's Role: Signaling Pathway
FAK acts as a central node in signaling cascades initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at the Tyrosine-397 (Y397) residue, creating a docking site for Src family kinases. This FAK/Src complex then phosphorylates a host of downstream substrates, activating pathways such as the PI3K/Akt and Ras/MAPK cascades, which are critical for cell survival and proliferation.
Experimental Protocols
The determination of a compound's inhibitory activity is critical for its development. Below is a representative protocol for an in vitro kinase inhibition assay, a common method used to generate the data presented in this guide.
Protocol: In Vitro Radiometric Kinase Assay (e.g., for FAK)
1. Objective: To determine the concentration at which an inhibitor (e.g., this compound) reduces the activity of a target kinase (e.g., FAK) by 50% (IC50).
2. Materials:
-
Recombinant human FAK enzyme.
-
FAK-specific substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test Inhibitor (this compound) serially diluted in DMSO.
-
[γ-³²P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well plates.
-
Phosphocellulose filter mats.
-
Stop solution (e.g., 3% phosphoric acid).
-
Scintillation counter and fluid.
3. Procedure:
-
Plate Preparation: Add 5 µL of serially diluted inhibitor to wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme/Substrate Mix: Prepare a master mix containing the kinase reaction buffer, recombinant FAK enzyme, and the substrate peptide. Add 20 µL of this mix to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP master mix containing kinase buffer and [γ-³²P]ATP. Add 25 µL of the ATP mix to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by spotting 45 µL of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unused [γ-³²P]ATP will not.
-
Washing: Wash the filter mats multiple times with stop solution (3% phosphoric acid) to remove unbound radiolabeled ATP.
-
Detection: Dry the filter mats, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Method: Experimental Workflow
The following diagram illustrates the logical flow of a typical in vitro kinase inhibition assay used for profiling compounds like this compound.
References
Cross-Validation of Fak-IN-3 Activity in Diverse Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Focal Adhesion Kinase (FAK) inhibitor, Fak-IN-3, and its activity across various cancer types. FAK is a non-receptor tyrosine kinase that is overexpressed in numerous advanced-stage solid cancers and plays a pivotal role in tumor progression, metastasis, and angiogenesis.[1] Its inhibition presents a promising therapeutic strategy in oncology.
This compound: A Potent FAK Inhibitor
This compound has been identified as a potent inhibitor of FAK. Initial studies have highlighted its efficacy in ovarian cancer, where it has been shown to decrease cell migration and invasion, key processes in cancer metastasis.[2] This guide aims to contextualize the activity of this compound by comparing its performance with other known FAK inhibitors across a spectrum of cancer cell lines.
Comparative Efficacy of FAK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable FAK inhibitors in various cancer cell lines. This data allows for a direct comparison of their potency.
| Inhibitor Name | Cancer Type | Cell Line | IC50 (nM) |
| This compound | Ovarian | PA-1 | Data not available |
| TAE226 | Glioma | Various | 5.5 |
| TAE226 | Breast | BT474, MCF-7 | Data not available |
| TAE226 | Ovarian | HeyA8 | Data not available |
| PF-573228 | - | - | 4 |
| PF-562271 | Prostate | PC3M-luc-C6 | 1.5 (FAK), 13 (Pyk2) |
| CEP-37440 | - | - | 2 |
| GSK2256098 | Lung | A549 | 12 |
| GSK2256098 | Ovarian | OVCAR8 | 8.5 |
| GSK2256098 | Brain | U87MG | 15 |
| Compound 7 | Ovarian | OVCAR8 | 8.5 |
| Compound 7 | Lung | A549 | 15 |
| Compound 7 | Brain | U87MG | 12 |
| Compound 14 | Breast | MDA-MB-231 | Data not available |
| Compound 14 | Lung | A549 | Data not available |
| Compound 15 | Glioma | U-87MG | Data not available |
| Compound 15 | Lung | A549 | Data not available |
| Compound 15 | Breast | MDA-MB-231 | Data not available |
| Compound 16 | Cervical | HeLa | 410 |
| Compound 16 | Colon | HCT116 | 10 |
| Compound 16 | Breast | MDA-MB-231 | 110 |
| Compound 19 | Brain | U-87MG | Data not available |
| Compound 19 | Lung | A-549 | Data not available |
| Compound 19 | Breast | MDA-MB-231 | Data not available |
| Compound 22 | Brain | U-87MG | 160 |
| Compound 22 | Lung | A-549 | 270 |
| Compound 22 | Breast | MDA-MB-231 | 190 |
| Compound 28 | - | - | 44.6 (FAK), 70.19 (Pyk2) |
| Compound 31 | Lung | A549 | 3110 |
| Compound 31 | Cervical | HeLa | 2540 |
| Y15 | Colon | SW620 | Data not available |
| Bosutinib | - | - | -71.84 (MM/GBSA score) |
| Amprenavir | - | - | -72.81 (MM/GBSA score) |
| Ferric derisomaltose | - | - | -76.70 (MM/GBSA score) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
FAK Kinase Assay
This assay is designed to measure the enzymatic activity of FAK and the inhibitory effects of compounds like this compound.
Materials:
-
Recombinant FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing the FAK enzyme, FAK substrate, and kinase buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known FAK inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce FAK activity by 50%.
Cell Migration Assay (Wound Healing)
This assay assesses the effect of FAK inhibitors on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Serum-free medium
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by scratching it with a p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 8-24 hours).
-
Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the inserts. The medium in the upper chamber should contain the test compound or vehicle control.
-
Fill the lower chamber with complete medium, which acts as a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Visualizing Key Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Caption: FAK signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for evaluating FAK inhibitors.
References
A Comparative Analysis of Focal Adhesion Kinase (FAK) Inhibitors in Clinical Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of leading Focal Adhesion Kinase (FAK) inhibitors currently in clinical development. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology. [1] Overexpression of FAK is common in many tumor types and is often associated with poor prognosis.[1] This guide details the mechanisms of action, summarizes key clinical trial data, and provides an overview of the experimental protocols used to evaluate these promising therapeutic agents.
Mechanism of Action and Clinical Landscape
Several small molecule FAK inhibitors have advanced into clinical trials, with the majority being ATP-competitive inhibitors.[2][3] These compounds have shown manageable toxicity profiles and have demonstrated cytostatic effects as single agents.[4] Increasingly, FAK inhibitors are being investigated in combination with chemotherapy, targeted therapies, and immunotherapies to enhance anti-tumor efficacy and overcome drug resistance.[4][5] The leading FAK inhibitors in clinical development include Defactinib (VS-6063), Ifebemtinib (IN10018), GSK2256098, and others.[1]
FAK Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins, influencing critical downstream pathways such as RAS/MEK/ERK and PI3K/Akt that are involved in tumor cell proliferation, survival, and migration.[6][7]
Comparative Analysis of FAK Inhibitors
The following tables summarize the key characteristics and clinical trial data for prominent FAK inhibitors.
Table 1: FAK Inhibitor Characteristics
| Inhibitor | Other Names | Developer | Mechanism of Action | Target | IC50 |
| Defactinib | VS-6063, PF-04554878 | Verastem Oncology | ATP-competitive | FAK, Pyk2 | 0.6 nM (FAK) |
| Ifebemtinib | IN10018, BI-853520 | InxMed | ATP-competitive | FAK | Not specified |
| GSK2256098 | GlaxoSmithKline | ATP-competitive | FAK | 0.4 nM | |
| VS-6062 | PF-00562271 | ATP-competitive | FAK, Pyk2 | 1.5 nM (FAK), 14 nM (Pyk2) | |
| CEP-37440 | ATP-competitive | FAK, ALK | 2.0 nM (FAK), 3.1 nM (ALK) | ||
| VS-4718 | Verastem Oncology | FAT-FERM inhibitor | FAK | 1.5 nM |
IC50 values are a measure of drug potency.[8][9]
Table 2: Selected Phase I/II Clinical Trial Data for FAK Inhibitors
| Inhibitor | Cancer Type | Phase | Combination | ORR (%) | DCR (%) | Median PFS |
| Defactinib (VS-6063) | KRAS Mutant NSCLC | II | Monotherapy | 1.8% | - | 45 days |
| Defactinib (VS-6063) | Low-Grade Serous Ovarian Cancer | II | Avutometinib | 45% | - | - |
| Ifebemtinib (IN10018) | Platinum-Resistant Ovarian Cancer | Ib | Pegylated Liposomal Doxorubicin | 56.7% | 86.7% | 6.2 months |
| Ifebemtinib (IN10018) | KRAS G12C Mutant NSCLC (First-line) | II | Garsorasib (D-1553) | 87.5% | 93.8% | Not Reached |
ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; NSCLC: Non-Small Cell Lung Cancer.[10][11][12][13]
Key Experimental Methodologies
The evaluation of FAK inhibitors in preclinical and clinical studies involves a range of standardized assays to determine their potency, selectivity, and efficacy.
In Vitro Kinase Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For FAK inhibitors, this is typically determined using a biochemical assay.
Protocol Outline:
-
Reagents and Materials: Recombinant human FAK enzyme, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations.
-
Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the FAK enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using [γ-32P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Phospho-FAK Assay
This assay measures the ability of an inhibitor to block FAK autophosphorylation at a specific site (e.g., Tyrosine 397) within a cellular context.
Protocol Outline:
-
Cell Culture: Cancer cell lines with high FAK expression are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of the FAK inhibitor for a defined period.
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated FAK (p-FAK) and total FAK are measured using techniques such as Western blotting or ELISA with specific antibodies.
-
Data Analysis: The ratio of p-FAK to total FAK is calculated for each inhibitor concentration and normalized to the untreated control to determine the extent of inhibition.
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of FAK inhibitors in a living organism.
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The FAK inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Experimental Workflow Example
The following diagram illustrates a typical workflow for evaluating a novel FAK inhibitor from in vitro characterization to in vivo efficacy studies.
Conclusion
FAK inhibitors represent a promising class of targeted therapies in oncology. While monotherapy has shown modest activity in some settings, the true potential of these agents may lie in combination strategies to overcome resistance and enhance the efficacy of other anti-cancer treatments.[4][10][14] The data presented in this guide highlights the progress in the clinical development of FAK inhibitors and provides a framework for understanding their comparative profiles. Further research and ongoing clinical trials will continue to delineate the optimal use of these inhibitors in the treatment of various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
- 14. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of FAK Inhibitors in Combination Cancer Therapy
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a crucial role in tumor progression, metastasis, and drug resistance.[1] While FAK inhibitors have shown promise in preclinical and clinical settings, their efficacy as monotherapy can be limited.[2] Consequently, there is a growing interest in exploring synergistic combinations of FAK inhibitors with other anticancer agents to enhance therapeutic efficacy and overcome resistance. This guide provides a framework for assessing the synergistic effects of FAK inhibitors, with a focus on experimental design and data interpretation.
Note on Fak-IN-3: While this guide focuses on the general assessment of FAK inhibitors, specific quantitative data on the synergistic effects of this compound were not available in the public domain at the time of this review. The experimental data presented below are from studies on other well-characterized FAK inhibitors, such as defactinib (VS-6063), VS-4718, and PF-573,228, and serve as illustrative examples of potential combination strategies and expected outcomes.
Data Presentation: Synergistic Effects of FAK Inhibitors with Other Anticancer Drugs
The following tables summarize quantitative data from preclinical studies on the synergistic effects of various FAK inhibitors with other anticancer drugs. The synergy is typically quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Table 1: Synergistic Effects of FAK Inhibitors with Chemotherapeutic Agents
| FAK Inhibitor | Combination Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Reference(s) |
| Defactinib (VS-6063) | Paclitaxel | Pancreatic Ductal Adenocarcinoma | PDAC-1, PDAC-2 | Synergistic/Additive | [4] |
| Defactinib (VS-6063) | Paclitaxel | Ovarian Cancer | TOV-21G, OV-7 | Synergistic | [5][6] |
| PF-573,228 | Gemcitabine | Pancreatic Cancer | Panc-1, Aspc-1 | Synergistic (PF-228 sensitized cells to Gemcitabine) | [7] |
Table 2: Synergistic Effects of FAK Inhibitors with Targeted Therapies
| FAK Inhibitor | Combination Drug | Target | Cancer Type | Cell Line(s) | Combination Index (CI) | Reference(s) |
| PF-573,228 | Erlotinib | EGFR | Non-Small Cell Lung Cancer | A549, H1975 | CI < 1 (Synergistic) | [8][9] |
| Novel Inhibitors (10k, 10l) | Osimertinib | EGFR | Non-Small Cell Lung Cancer | PC9AR, H1975OR | CI < 1 (Synergistic) | [10] |
| VS-4718 | Trametinib | MEK | Uveal Melanoma | OMM1, MM66, MP38, MP65 | Highly Synergistic | [11][12] |
| VS-4718 | LXS196 | PKC | Uveal Melanoma | OMM1, MM66, MP38, MP65 | Highly Synergistic | [11][12] |
| Defactinib (VS-6063) | VS-6766 | RAF/MEK | Diffuse Gastric Cancer | Cdh1-/-RHOAY42C/+ organoids | Synergistic | [13] |
Experimental Protocols
Protocol for Assessing Drug Synergy using the Chou-Talalay Method
This protocol outlines the steps to determine the synergistic, additive, or antagonistic effects of a FAK inhibitor (Drug A) in combination with another anticancer agent (Drug B) using the Chou-Talalay method.[14]
1. Materials and Reagents:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
FAK inhibitor (Drug A, e.g., this compound)
-
Combination drug (Drug B)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
-
CompuSyn software or other software for CI calculation
2. Experimental Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of Drug A and Drug B in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug to determine their individual dose-response curves.
-
Single Drug Treatment: Treat the cells with a range of concentrations of Drug A alone and Drug B alone to determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug.
-
Combination Drug Treatment:
-
Constant Ratio Design: Prepare combinations of Drug A and Drug B at a constant molar ratio (e.g., based on the ratio of their IC50 values). Treat the cells with a series of dilutions of this combination.
-
Non-Constant Ratio Design (Checkerboard Assay): Prepare a matrix of concentrations of Drug A and Drug B in the 96-well plate, where each well has a unique combination of concentrations of the two drugs.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Fa is calculated as 1 - (viability of treated cells / viability of control cells).
-
Use the CompuSyn software to input the dose and effect data for each drug alone and in combination.
-
The software will generate the Combination Index (CI) values based on the median-effect equation.
-
Interpret the CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mandatory Visualizations
FAK Signaling Pathway
Caption: A simplified diagram of the FAK signaling pathway.
Experimental Workflow for Drug Synergy Assessment
Caption: Workflow for assessing drug synergy using the Chou-Talalay method.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 4. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic chemoresistance to gemcitabine is associated with constitutive and laminin-induced phosphorylation of FAK in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 9. Focal Adhesion Kinase Inhibitors in Combination with Erlotinib Demonstrate Enhanced Anti-Tumor Activity in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FAK Inhibitor-Based Combinations with MEK or PKC Inhibitors Trigger Synergistic Antitumor Effects in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of combination strategies for Focal Adhesion Kinase inhibition in Diffuse Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fak-IN-3 and Other Focal Adhesion Kinase (FAK) Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fak-IN-3 with other widely used Focal Adhesion Kinase (FAK) inhibitors. This document summarizes key performance data, details experimental protocols, and visualizes critical pathways to aid in the selection of the most suitable compound for your research needs.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. This guide focuses on the validation of the effects of FAK inhibitors on downstream signaling pathways.
Comparative Analysis of FAK Inhibitor Potency
The selection of a FAK inhibitor is often guided by its potency against the kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. Below is a comparison of the reported IC50 values for this compound and other commonly used FAK inhibitors.
| Compound | IC50 (FAK, cell-free) | IC50 (p-FAK Y397, cellular) | Target |
| This compound (Compound 36) | 0.78 µM[1] | Not Reported | FAK |
| PF-573228 | 4 nM[2] | 30-500 nM[2] | FAK |
| Defactinib (VS-6063) | Not Reported | Not Reported | FAK, Pyk2 |
| TAE226 | 6.79 nM[3] | Not Reported | FAK |
| Y15 | Not Reported | 1 µM[3] | FAK Autophosphorylation |
| BI 853520 | 1 nM[4] | 1 nM (PC-3 cells)[4] | FAK |
Delving into Downstream Effects: A Quantitative Look
The efficacy of a FAK inhibitor is ultimately determined by its ability to modulate downstream signaling pathways. This section presents experimental data demonstrating the impact of these inhibitors on key downstream effectors.
This compound: Effects on Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (Proliferation) |
| HepG2 | 5.78 µM[1] |
| SM1116 | 47.15 µM[1] |
PF-573228: Inhibition of Downstream Effector Phosphorylation in Swine Skeletal Muscle Satellite Cells
Treatment with PF-573228 demonstrates a dose-dependent reduction in the phosphorylation of FAK at its autophosphorylation site (Tyr397), as well as its downstream targets, paxillin (Tyr118) and Akt (Ser473).
| Treatment | p-FAK (Tyr397) / Total FAK | p-Paxillin (Tyr118) / Total Paxillin | p-Akt (Ser473) / Total Akt |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| PF-573228 (5 µM) | ~0.60 | ~0.75 | ~0.80 |
| PF-573228 (10 µM) | ~0.40 | ~0.50 | ~0.60 |
Data are estimated from Western blot quantification and presented as a ratio relative to the control.
Visualizing the FAK Signaling Network and Experimental Approaches
To provide a clearer understanding of the mechanisms of action and the methods used for validation, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for assessing cell invasion.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Western Blot Analysis of Downstream Effector Phosphorylation
-
Cell Culture and Treatment: Plate swine skeletal muscle satellite cells and grow to 80% confluency. Treat cells with desired concentrations of FAK inhibitor (e.g., PF-573228 at 5 µM and 10 µM) or DMSO (vehicle control) for 24 hours.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-FAK (Tyr397), FAK, p-paxillin (Tyr118), paxillin, p-Akt (Ser473), and Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Matrigel Invasion Assay
-
Chamber Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of a Boyden chamber insert (8 µm pore size) with the Matrigel solution and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight. Harvest cells and resuspend in serum-free medium containing the FAK inhibitor or vehicle control.
-
Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber. Add the cell suspension to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Cell Staining and Counting: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the average number of invaded cells per field.
This guide provides a foundational comparison of this compound and other FAK inhibitors. The selection of an appropriate inhibitor will depend on the specific research question, cell type, and experimental context. It is important to note the limited publicly available quantitative data for this compound's direct impact on downstream effector phosphorylation, which necessitates further independent validation. Researchers are encouraged to consult the primary literature for more detailed information on specific applications and protocols.
References
A Comparative Guide to the In Vivo Efficacy of FAK Inhibitors: Fak-IN-3, Defactinib, and PF-573228
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of three prominent Focal Adhesion Kinase (FAK) inhibitors: Fak-IN-3, Defactinib (VS-6063), and PF-573228. This document summarizes key experimental data, outlines methodologies, and presents signaling pathways and workflows to aid in the evaluation of these compounds for cancer therapy research.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival, making it a compelling target in oncology. This guide focuses on the in vivo performance of this compound and compares it with two other well-studied FAK inhibitors, Defactinib and PF-573228, in various cancer models.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound, Defactinib, and PF-573228 in different cancer xenograft models.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (Compound 36) | Ovarian Cancer | Not Specified | Not Specified | Inhibits tumor growth and metastasis | [1] |
| Defactinib (VS-6063) | Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 50 mg/kg, p.o., bid | Reduces cancer stem cells and delays tumor regrowth | [2][3] |
| Ovarian Cancer (Orthotopic) | Mouse | Not Specified | 56% reduction in mean tumor weight | [4] | |
| Prostate Cancer (PC3) | Mice | Not Specified | Greater inhibition in combination with docetaxel | [5] | |
| PF-573228 | Non-Small Cell Lung Cancer (A549) | Not Specified | Not Specified | Inhibits cell viability and tumor growth (more effective with erlotinib) | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Detailed Experimental Methodologies
General Xenograft Study Protocol
A generalized protocol for establishing and evaluating the efficacy of FAK inhibitors in a subcutaneous xenograft model is as follows:
-
Cell Culture and Preparation: Human cancer cell lines (e.g., PA-1 for ovarian cancer, MDA-MB-231 for breast cancer, A549 for non-small cell lung cancer) are cultured in appropriate media and conditions. On the day of injection, cells are harvested, washed, and resuspended in a suitable vehicle, such as a mixture of PBS and Matrigel.[2]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The FAK inhibitor or vehicle is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis such as histology or biomarker assessment. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Specific Protocols:
-
Defactinib (VS-6063) in Triple-Negative Breast Cancer (MDA-MB-231 Xenograft): In studies involving MDA-MB-231 xenografts, defactinib is typically administered orally at a dose of 50 mg/kg, twice daily.[2] The treatment duration varies depending on the study design but can range from several weeks to months to assess its impact on tumor growth and cancer stem cell populations.
-
PF-573228 in Non-Small Cell Lung Cancer (A549 Xenograft): In vivo studies with PF-573228 in A549 xenografts have been performed to evaluate its anti-tumor effects, particularly in combination with other agents like EGFR inhibitors.[6] The specific dosing and administration route for single-agent PF-573228 in this model would require consulting the specific study protocols.
Conclusion
This compound, Defactinib, and PF-573228 all demonstrate anti-tumor activity in preclinical in vivo models of various cancers. Defactinib is the most extensively characterized of the three in the public literature, with demonstrated efficacy in reducing tumor growth and targeting cancer stem cells in breast and ovarian cancer models. While this compound shows promise in ovarian cancer, more detailed quantitative data and experimental protocols are needed for a direct and comprehensive comparison. Similarly, more specific in vivo efficacy data for PF-573228 as a single agent would be beneficial for a thorough evaluation. This guide provides a foundational comparison to aid researchers in selecting the appropriate FAK inhibitor for their specific research needs and highlights the importance of consulting detailed study protocols for precise experimental replication and data interpretation.
References
- 1. 3 steps for successful tumor xenograft analysis. | Revvity [revvity.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. biorxiv.org [biorxiv.org]
- 4. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fak-IN-3
The following guidelines provide essential safety and logistical information for the proper disposal of Fak-IN-3, a chemical substance used by researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of analogous compounds, such as FAK-IN-2, and general best practices for hazardous chemical waste management.
Hazard Assessment and Classification
Based on available data for similar FAK inhibitors, this compound should be handled as a hazardous substance. The primary hazards are likely to include:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed[1][2].
-
Aquatic Toxicity: Analogous chemicals are very toxic to aquatic life with long-lasting effects[1][2].
Therefore, this compound waste must be managed as hazardous chemical waste to prevent harm to human health and the environment. Under no circumstances should it be disposed of down the drain or in regular trash[3][4].
Quantitative Hazard Data Summary
The following table summarizes the GHS classifications for a related FAK inhibitor, FAK-IN-2, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
2. Waste Segregation and Collection:
-
Collect all this compound waste, including pure substance, solutions, and contaminated labware (e.g., pipette tips, tubes), in a designated, compatible hazardous waste container[3][5].
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[3].
-
Do not mix this compound waste with other incompatible waste streams[3].
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste"[3].
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[6].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel[6].
-
Ensure secondary containment is in place to capture any potential leaks.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[3].
-
Follow all institutional procedures for waste pickup requests.
-
The ultimate disposal method will be determined by the EHS office and will likely involve incineration at an approved waste disposal facility[1][2].
6. Decontamination of Empty Containers:
-
If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone)[3].
-
The rinsate must be collected and treated as hazardous waste[3].
-
After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. FAK-IN-2|MSDS [dcchemicals.com]
- 2. FAK inhibitor 5|2237234-47-6|MSDS [dcchemicals.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. The 3 C’s of Chemical Waste Management – Emory Research Administration News [scholarblogs.emory.edu]
- 5. sdunet.dk [sdunet.dk]
- 6. Chemical Waste – EHS [ehs.mit.edu]
Personal protective equipment for handling Fak-IN-3
Disclaimer: The following information pertains to "Focal Adhesion Kinase Inhibitor III" (CAS Number: 1426683-53-5), which is understood to be Fak-IN-3. Researchers must verify this is the correct compound for their specific needs and consult their institution's safety office for guidance. This guide is intended for informational purposes and does not replace a formal safety data sheet (SDS) or institutional protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Focal Adhesion Kinase Inhibitor III (this compound). Adherence to these procedures is critical for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, appropriate personal protective equipment must be worn to minimize exposure risk.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the powdered compound at -20°C in a tightly sealed container, protected from light.
Preparation of Solutions:
-
This compound is soluble in DMSO at a concentration of 50 mg/mL.
-
All handling of the powdered form should be conducted in a chemical fume hood to avoid inhalation of dust.
-
When preparing solutions, add the solvent to the vial containing the powder slowly to avoid splashing.
Experimental Use:
-
Once reconstituted in DMSO, it is recommended to aliquot the solution into single-use volumes and store them at -20°C.
-
Stock solutions are reported to be stable for up to 3 months at -20°C.
-
Avoid repeated freeze-thaw cycles.
Disposal Plan
While one source suggests that a safety data sheet is not required for this substance under specific regulations as it is not classified as hazardous, it is imperative to follow standard laboratory procedures for chemical waste disposal.[1]
Solid Waste:
-
Dispose of unused powdered this compound as chemical waste in accordance with local, state, and federal regulations.
-
Contaminated materials such as pipette tips, tubes, and gloves should be placed in a designated hazardous waste container.
Liquid Waste:
-
Solutions of this compound in DMSO should be collected in a designated solvent waste container.
-
Do not dispose of DMSO solutions down the drain.
-
Consult your institution's environmental health and safety (EHS) department for specific guidelines on solvent waste disposal.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1426683-53-5 | |
| Molecular Formula | C₂₂H₂₆N₄O₂S | |
| Molecular Weight | 410.53 g/mol | |
| Form | Powder | |
| Color | Off-white | |
| Solubility | 50 mg/mL in DMSO | |
| Storage Temperature | -20°C |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
